molecular formula C8H6BrNO5 B1590988 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS No. 40258-72-8

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Cat. No.: B1590988
CAS No.: 40258-72-8
M. Wt: 276.04 g/mol
InChI Key: QVNQBMGIVJNPJH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO5 and its molecular weight is 276.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-4-hydroxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-hydroxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNQBMGIVJNPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566568
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-72-8
Record name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS 40258-72-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds including biphenyl-based thrombopoietin receptor agonists.

CAS: 40258-72-8 | Formula: C₈H₆BrNO₅ | M.W.: 276.04 g/mol [1][2][3][4]

Executive Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a trisubstituted benzene derivative serving as a high-value "orthogonal scaffold" in medicinal chemistry.[3] Its structure features three distinct reactive handles—an ester, a bromide, and a nitro group—around a central phenol core.[3] This unique substitution pattern allows for sequential, chemoselective functionalization, making it an ideal building block for:

  • Biphenyl Synthesis: via Suzuki-Miyaura coupling at the bromine position.[3]

  • Aniline Derivatives: via selective reduction of the nitro group (e.g., for amide coupling).[3]

  • Benzoxazole/Benzimidazole Scaffolds: via cyclization involving the hydroxyl and adjacent nitrogen/carbon functionalities.[3]

It is prominently identified as a structural precursor in the synthesis of Eltrombopag analogs and other kinase inhibitors requiring a 3,4,5-substituted phenyl ring.[3]

Physicochemical Profile

The compound presents as a crystalline solid with significant acidity due to the electron-withdrawing nitro and bromo substituents ortho to the phenol.[3]

Table 1: Core Properties
PropertyValueNotes
Appearance Pale yellow to yellow crystalline powderTypical of nitro-aromatics
Melting Point 131 – 133 °CSharp melt indicates high crystallinity
Boiling Point ~315.5 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.7 ± 0.1 g/cm³High density due to bromine content
pKa (Phenol) ~5.5 – 6.0 (Predicted)Significantly more acidic than phenol (pKa 10) due to -I/-M effects of NO₂ and Br
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; soluble in alkaline aq.[3][5] solutions
LogP 2.30Moderate lipophilicity

Synthetic Routes & Process Chemistry

The synthesis of CAS 40258-72-8 is governed by Electrophilic Aromatic Substitution (EAS) directing effects.[3] The hydroxyl group (strongly activating, ortho/para directing) dominates the regiochemistry.[3]

Recommended Route: Nitration followed by Bromination

This route is preferred for industrial scalability as it minimizes over-bromination side products.[3]

Step 1: Nitration

  • Precursor: Methyl 4-hydroxybenzoate (Methyl Paraben).[3]

  • Reagents: HNO₃ (1 eq), H₂SO₄ (cat), 0–5 °C.

  • Mechanism: The ester directs meta, but the hydroxyl directs ortho.[3] The activating power of OH wins, directing the nitro group to position 3.[3]

  • Intermediate: Methyl 3-nitro-4-hydroxybenzoate (CAS 99-42-3).[3][6][7]

Step 2: Bromination

  • Precursor: Methyl 3-nitro-4-hydroxybenzoate.[3][6][7]

  • Reagents: Br₂ (1.05 eq), Acetic Acid (AcOH), Sodium Acetate (buffer).[3]

  • Mechanism: The OH group activates position 5 (ortho to itself).[3] The NO₂ group at position 3 deactivates the ring but directs meta (to position 5).[3] These effects reinforce each other, ensuring high regioselectivity at position 5.[3]

  • Product: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.[1][2][3][4][8][9]

Synthetic Pathway Diagram

The following diagram illustrates the sequential functionalization logic.

SynthesisPath Start Methyl 4-hydroxybenzoate (Methyl Paraben) Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter Methyl 3-nitro-4-hydroxybenzoate (CAS 99-42-3) Step1->Inter Step2 Bromination (Br2, AcOH, RT) Inter->Step2 Product Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8) Step2->Product Regioselective (Ortho to OH) OverBr Dibromo impurity (Minimized by NO2 deactivation) Step2->OverBr

Caption: Figure 1. Regioselective synthesis pathway leveraging synergistic directing effects of Hydroxyl and Nitro groups.[3]

Experimental Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for nitrophenol bromination.

Reagents:

  • Methyl 3-nitro-4-hydroxybenzoate (10.0 g, 50.7 mmol)[3]

  • Bromine (8.9 g, 55.8 mmol, 1.1 eq)

  • Glacial Acetic Acid (100 mL)

  • Sodium Acetate (4.2 g, 50.7 mmol)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with Methyl 3-nitro-4-hydroxybenzoate and glacial acetic acid. Stir to dissolve. Add Sodium Acetate (acts as an acid scavenger to buffer HBr formation).[3]

  • Bromination: Add Bromine dropwise over 30 minutes at room temperature. The solution will turn dark orange.[3]

  • Reaction: Stir at 25–30 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][8] The starting material spot (Rf ~0.[3]4) should disappear, replaced by a slightly less polar product.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

  • Isolation: The product precipitates as a yellow solid.[3] Filter the solid and wash with cold water (3 x 50 mL).[3]

  • Purification: Recrystallize from Ethanol/Water or Methanol if necessary to remove traces of dibromo- species.[3]

  • Yield: Expected yield 85–92%.

Applications in Drug Discovery[3]

The "Orthogonal" Scaffold Strategy

This molecule allows chemists to modify three positions independently:

  • Position 3 (Br): Ready for Suzuki-Miyaura coupling to attach aryl or heteroaryl rings (e.g., forming the biphenyl core of thrombopoietin agonists).[3]

  • Position 5 (NO₂): Can be reduced to an aniline (-NH₂) using SnCl₂ or H₂/Pd-C.[3] This amine can then be acylated or coupled to form heterocycles.[3]

  • Position 1 (Ester): Can be hydrolyzed to the carboxylic acid or reduced to a benzyl alcohol .[3]

Downstream Workflow: Eltrombopag Analog Synthesis

A common workflow involves reducing the nitro group to an amine after or before the Suzuki coupling, depending on the sensitivity of the boronic acid partner.[3]

ApplicationWorkflow cluster_0 Path A: Biphenyl Construction cluster_1 Path B: Aniline Formation Start Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Retains NO2 Reduction Nitro Reduction (SnCl2 or H2/Pd) Start->Reduction Modifies NO2 Biphenyl Nitro-Biphenyl Intermediate Suzuki->Biphenyl Aniline Methyl 3-bromo-4-hydroxy-5-aminobenzoate Reduction->Aniline Aniline->Suzuki Subsequent Coupling

Caption: Figure 2. Divergent synthetic utility in constructing biphenyl and aniline pharmacophores.[3]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3][10]
Eye Irritation H319Causes serious eye irritation.[3][10]
STOT-SE H335May cause respiratory irritation.[3][10]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Related Structure & Safety Data). Retrieved from [Link]

  • Organic Syntheses (1921). Methyl m-nitrobenzoate (General Nitration Methodologies).[3] Org.[3][8][11] Synth. 1921, 1, 391.[3] Retrieved from [Link]

  • European Patent Office. Preparation of Aromatic Amide Derivatives (EP 4678640 A1).[3] (Describes reduction of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate using SnCl2). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This work is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Significance

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a multifaceted aromatic compound featuring a benzene ring substituted with a methyl ester, a hydroxyl group, a bromine atom, and a nitro group. The unique electronic interplay of these functional groups—the electron-donating hydroxyl group and the electron-withdrawing nitro, bromo, and methyl ester groups—imparts a distinct reactivity profile and suggests a range of potential biological activities. Nitroaromatic compounds are known to be precursors for a variety of pharmaceuticals, and halogenated phenols are a common motif in bioactive molecules.[1][2] Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, purification, and formulation in research and development settings.

PropertyPredicted ValueRationale/Source
Molecular Formula C₈H₆BrNO₅-
Molecular Weight 292.04 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidInferred from related nitroaromatic compounds
Melting Point > 150 °C (decomposes)Expected to be higher than related, less substituted compounds due to increased polarity and molecular weight.
Boiling Point Decomposes before boilingTypical for complex aromatic compounds with multiple functional groups.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol).The polar functional groups enhance solubility in polar organic solvents.
pKa (phenolic OH) ~6-7The pKa of the hydroxyl group is expected to be lower than that of phenol (pKa ≈ 10) due to the strong electron-withdrawing effects of the adjacent nitro and bromo groups.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate starts from the readily available Methyl 4-hydroxybenzoate. The synthesis involves a two-step electrophilic aromatic substitution: bromination followed by nitration. The order of these steps is critical to achieve the desired regiochemistry.

Synthetic Strategy: The Causality of Reaction Order

The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl ester is a deactivating, meta-directing group.[3][4] To obtain the target 3-bromo-5-nitro substitution pattern, the following sequence is proposed:

  • Bromination of Methyl 4-hydroxybenzoate: The activating hydroxyl group will direct the incoming bromine electrophile to the positions ortho to it (positions 3 and 5). Monobromination at the 3-position is the desired first step.[5]

  • Nitration of Methyl 3-bromo-4-hydroxybenzoate: The subsequent nitration will be directed by the existing substituents. The hydroxyl group will direct the nitro group to the remaining ortho position (position 5). While the bromine is also an ortho, para-director, its deactivating nature is less influential than the activating hydroxyl group.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Intermediate Methyl 3-bromo-4-hydroxybenzoate Start->Intermediate Bromination (Br₂, Acetic Acid) Product Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Intermediate->Product Nitration (HNO₃, H₂SO₄) Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Proposed synthetic workflow for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

  • Materials: Methyl 4-hydroxybenzoate, Bromine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution with constant stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into a beaker of ice water.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

  • Materials: Methyl 3-bromo-4-hydroxybenzoate, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to below 0 °C.

    • Slowly add Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

    • Purify the crude product by recrystallization or column chromatography.

Reactivity and Mechanistic Insights

The reactivity of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is governed by the electronic properties of its substituents.

  • Electrophilic Aromatic Substitution: The benzene ring is significantly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, and methyl ester). The remaining hydrogen at position 6 is the most likely site for any further substitution, though harsh reaction conditions would be required.

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom makes the bromine susceptible to nucleophilic aromatic substitution. This provides a synthetic handle to introduce other functional groups at the 3-position.

  • Reactions of Functional Groups:

    • The phenolic hydroxyl group can be alkylated or acylated.

    • The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

    • The nitro group can be reduced to an amine, which is a versatile intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems.

Predicted Spectral Data for Structural Elucidation

The following spectral data are predicted for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and are essential for its characterization.

TechniquePredicted Key Features
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- A broad singlet for the phenolic hydroxyl proton (concentration dependent).- Two doublets in the aromatic region for the two aromatic protons, likely with a small coupling constant.
¹³C NMR - A peak for the methyl carbon (~53 ppm).- A peak for the carbonyl carbon (~165 ppm).- Six distinct peaks in the aromatic region, with carbons attached to electron-withdrawing groups shifted downfield.
IR Spectroscopy - A broad absorption band for the O-H stretch of the phenol (~3300-3500 cm⁻¹).- A sharp absorption for the C=O stretch of the ester (~1720-1740 cm⁻¹).- Asymmetric and symmetric stretching bands for the NO₂ group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹).- C-O stretching of the ester (~1200-1300 cm⁻¹).- C-Br stretching in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.- Fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and -NO₂.

Potential Applications in Drug Development

Substituted nitroaromatic and bromophenolic compounds have demonstrated a wide range of biological activities.[1][2] This suggests that Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and its derivatives could be valuable in several therapeutic areas:

  • Antimicrobial Agents: Nitroaromatic compounds are known for their antibacterial and antiprotozoal properties.[6] The nitro group can undergo bioreduction in microorganisms to form reactive nitrogen species that are cytotoxic.

  • Anticancer Agents: The ability of nitro compounds to be selectively reduced in the hypoxic environment of tumors makes them potential candidates for hypoxia-activated prodrugs.[7]

  • Enzyme Inhibitors: The substituted phenolic ring can act as a scaffold to design inhibitors for various enzymes, where the functional groups can be tailored to interact with specific residues in the active site.

Safety and Handling

As with all nitroaromatic compounds, Methyl 3-bromo-4-hydroxy-5-nitrobenzoate should be handled with care due to its potential toxicity and reactivity.[1][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Toxicity: While specific toxicity data is unavailable, related nitroaromatic compounds can be toxic and mutagenic.[1] Assume the compound is hazardous and handle accordingly.

Conclusion

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. This guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and potential applications. The insights into its reactivity and the detailed experimental protocols are intended to empower researchers to explore the full potential of this and related molecules in their scientific endeavors.

References

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from [5]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link][9]

  • University of California, Davis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link][10]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link][11]

  • Quora. (2016, October 9). How can you determine the nitration of methyl benzoate? Retrieved from [Link][12]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link][1]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. Retrieved from [Link][13]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link][14]

  • MDPI. (2020). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 25(1), 122. [Link][2]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][3]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety. Retrieved from [Link][16]

  • National Institute of Standards and Technology. (n.d.). Methyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link][17]

  • SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1573. [Link][6]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link][18]

  • WordPress.com. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link][20]

  • ResearchGate. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link][7]

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3381. [Link][21]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link][22]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link][4]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated. Retrieved from [Link][23]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link][8]

Sources

Technical Monograph: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth structural and synthetic analysis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate , a critical intermediate in the development of thrombopoietin receptor agonists (e.g., Eltrombopag) and emerging antimitotic agents (KIF18A inhibitors).

Structural Formula, Synthesis, and Pharmacochemical Utility

Executive Technical Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 40258-72-8) is a polysubstituted benzene derivative characterized by a dense functionalization pattern that imparts unique electronic and steric properties. It serves as a "privileged scaffold" in medicinal chemistry, primarily acting as a precursor to 3,3'-disubstituted biphenyl systems found in blockbuster drugs like Eltrombopag . Its core reactivity is defined by the interplay between the electron-withdrawing nitro and ester groups and the electron-donating hydroxyl group, facilitating regioselective nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
CAS Registry Number 40258-72-8
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)[O-]
Appearance Yellow crystalline solid
Melting Point 131–133 °C
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~3.6 (Acidic phenolic OH due to ortho-NO₂/Br electron withdrawal)

Structural Analysis & Electronic Architecture

The molecule's reactivity is dictated by the push-pull electronic system established by its four substituents.

Electronic Effects
  • The "Pull" (Deactivation): The methyl ester (-COOMe) at C1 and the nitro group (-NO₂) at C5 are strong electron-withdrawing groups (EWG). They significantly decrease the electron density of the ring, making it susceptible to nucleophilic attack (e.g., S_NAr) if the hydroxyl group is converted to a leaving group.

  • The "Push" (Activation): The hydroxyl group (-OH) at C4 is a strong electron donor via resonance. However, its nucleophilicity is tempered by the adjacent electron-withdrawing groups.

  • The Steric/Electronic Anchor: The bromine atom (-Br) at C3 provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura), essential for building biaryl drug scaffolds.

Intramolecular Hydrogen Bonding

A critical structural feature is the intramolecular hydrogen bond between the phenolic proton and the oxygen of the ortho-nitro group. This 6-membered chelate ring locks the conformation, reducing the pKa of the phenol and increasing the compound's lipophilicity by masking the polar hydroxyl group.

ElectronicStructure Core Benzene Core OH 4-OH (Donor) Resonance Activation Core->OH NO2 5-NO2 (Acceptor) Inductive/Resonance Deactivation Core->NO2 Br 3-Br (Handle) Suzuki Coupling Site Core->Br Ester 1-COOMe (Acceptor) Meta-Director Core->Ester HBond Intramolecular H-Bond (Stabilization) OH->HBond Donor HBond->NO2 Acceptor

Figure 1: Electronic architecture showing the push-pull dynamics and stabilizing intramolecular hydrogen bond.

Synthetic Pathways

The synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate requires careful orchestration of electrophilic aromatic substitutions to ensure correct regiochemistry.

Route A: Bromination of Methyl 3-nitro-4-hydroxybenzoate (Preferred)

This route is generally preferred due to the commercial availability of the starting material and higher regioselectivity.

  • Starting Material: Methyl 3-nitro-4-hydroxybenzoate.[1]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[2]

  • Mechanism: The hydroxyl group strongly activates the ortho position. Since position 3 is already occupied by the nitro group, bromination occurs exclusively at position 5 (the other ortho position relative to OH).

  • Conditions: Glacial acetic acid or DMF, 0–25 °C.

Route B: Nitration of Methyl 3-bromo-4-hydroxybenzoate
  • Starting Material: Methyl 3-bromo-4-hydroxybenzoate.

  • Reagent: Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄).

  • Selectivity: The directing effects of OH (ortho/para) and Br (ortho/para) vs Ester (meta) direct the incoming nitro group to position 5.

SynthesisPathways SM1 Methyl 4-hydroxybenzoate Inter1 Methyl 3-nitro-4-hydroxybenzoate SM1->Inter1 Nitration (HNO3/H2SO4) Inter2 Methyl 3-bromo-4-hydroxybenzoate SM1->Inter2 Bromination (Br2) Target TARGET: Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate Inter1->Target Bromination (Br2/AcOH) PREFERRED ROUTE Inter2->Target Nitration (HNO3)

Figure 2: Comparative synthetic routes. Route A (top) is often preferred for cleaner regiocontrol.

Experimental Protocols

Protocol 1: Reduction to Aniline Derivative

A key step in drug synthesis (e.g., KIF18A inhibitors) is the reduction of the nitro group to an amine without debrominating the ring.

  • Reaction: Selective reduction of Nitro group.

  • Reagents: Stannous Chloride (SnCl₂) or Zinc/Ammonium Chloride.

  • Procedure:

    • Dissolve Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in DMF or EtOH/H₂O.

    • Add SnCl₂·2H₂O (3.5 eq) or Zn powder (5.0 eq) with NH₄Cl.

    • Stir at room temperature (SnCl₂) or 0°C (Zn) for 3 hours.

    • Workup: Quench with water, extract with ethyl acetate.

    • Product: Methyl 3-amino-5-bromo-4-hydroxybenzoate.

Protocol 2: Suzuki-Miyaura Coupling

Used to install the biaryl system characteristic of Eltrombopag.

  • Reagents: Aryl boronic acid (e.g., 3-carboxyphenylboronic acid), Pd catalyst (Pd(dppf)Cl₂ or Pd(OAc)₂), Base (Na₂CO₃).[2]

  • Conditions: Dioxane/Water, 80–100 °C.

  • Note: The free hydroxyl group may require protection (e.g., as a methyl ether or acetate) prior to coupling to prevent catalyst poisoning, although some protocols proceed with the free phenol.

Spectroscopic Characterization (Predicted)

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[3]

  • Signals:

    • δ ~3.90 ppm (s, 3H): Methyl ester protons (-COOCH ₃).[4]

    • δ ~8.10 ppm (d, J=2.0 Hz, 1H): Aromatic proton H-6 (Adjacent to Nitro). The nitro group deshields this proton significantly.

    • δ ~8.35 ppm (d, J=2.0 Hz, 1H): Aromatic proton H-2 (Adjacent to Bromo).

    • δ ~11.0+ ppm (br s, 1H): Phenolic OH. Often broad or invisible depending on water content, but typically very downfield due to H-bonding with the nitro group.

Infrared Spectroscopy (IR)[6]
  • ~3300–3400 cm⁻¹: O-H stretch (broad).

  • ~1710–1725 cm⁻¹: C=O stretch (Ester).

  • ~1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

Safety and Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[5]
Eye Damage H318Causes serious eye damage.
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and chemical safety goggles.

  • Avoid contact with strong oxidizing agents and strong bases.

References

  • ChemicalBook. (2024). Methyl 3-bromo-4-hydroxy-5-nitrobenzenecarboxylate Product Properties and Safety. Retrieved from

  • European Patent Office. (2024). EP4678640A1: Aromatic Amide Derivative, Preparation Method Therefor and Use Thereof. (Describes reduction protocols for KIF18A inhibitors). Retrieved from

  • PubChem. (2024). Methyl 4-amino-3-bromo-5-nitrobenzoate (Related Derivative Data). National Library of Medicine. Retrieved from

  • Ambeed. (2024). Suzuki Coupling Protocols involving Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. Retrieved from

  • BOC Sciences. (2024). Eltrombopag and Impurities: Synthesis Routes. Retrieved from

Sources

Technical Whitepaper: Strategic Selection of Starting Materials for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic scaffold frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and complex pharmaceutical intermediates. Its trisubstituted pattern—containing a phenol, an ester, a halide, and a nitro group—offers versatile handles for further derivatization (e.g., Suzuki couplings via the bromide, reduction/cyclization via the nitro group).

This guide provides a technical analysis of the optimal starting materials and synthetic pathways. Based on electronic directing effects and process scalability, Methyl 4-hydroxybenzoate (Methyl Paraben) is identified as the superior primary starting material. The recommended synthetic sequence prioritizes nitration followed by bromination to maximize regioselectivity and yield.

Retrosynthetic Logic & Starting Material Selection

The selection of starting materials is governed by the principle of Electronic Synergy . We must choose a precursor that allows the existing substituents to direct incoming electrophiles to the desired positions (C3 and C5) without generating difficult-to-separate isomers.

Primary Starting Material: Methyl 4-hydroxybenzoate
  • CAS: 99-76-3

  • Rationale:

    • Cost-Efficiency: widely available commodity chemical (preservative).

    • Step Economy: The methyl ester is already in place, eliminating a final esterification step required if starting from 4-hydroxybenzoic acid.

    • Electronic Activation: The C4-hydroxyl group strongly activates the ortho-positions (C3 and C5), facilitating electrophilic aromatic substitution (EAS) under mild conditions.

Alternative Precursors
  • 4-Hydroxybenzoic Acid: Requires a post-synthesis esterification (Fisher esterification), adding a unit operation and increasing waste.

  • Methyl 3-nitro-4-hydroxybenzoate: Commercially available but significantly more expensive than Methyl Paraben. Useful for skipping the nitration step in small-scale discovery chemistry but less economical for scale-up.

Synthetic Pathway Analysis

The order of operations is critical. We must decide between Nitration


 Bromination  (Route A) and Bromination 

Nitration
(Route B).
Route A: Nitration First (Recommended)
  • Substrate: Methyl 4-hydroxybenzoate.

  • Reaction: Nitration at C3.

    • Directing Effects: OH directs ortho (C3/C5). Ester directs meta (C3/C5). Synergy.

  • Intermediate: Methyl 3-nitro-4-hydroxybenzoate.

  • Reaction: Bromination at C5.

    • Directing Effects: OH (C4) directs ortho to C5. Nitro (C3) directs meta to C5. Ester (C1) directs meta to C5.

    • Result: All three groups direct the incoming bromine to the exact same position (C5). This guarantees high regioselectivity.

Route B: Bromination First (Sub-Optimal)
  • Substrate: Methyl 4-hydroxybenzoate.

  • Reaction: Bromination at C3.

  • Intermediate: Methyl 3-bromo-4-hydroxybenzoate.[1][2]

  • Reaction: Nitration at C5.

    • Directing Effects: OH directs to C5. BUT Bromine (at C3) is an ortho/para director, directing to C2, C4 (blocked), and C6. It directs away from C5.

    • Result: Conflicting electronic effects increase the risk of byproducts (e.g., ipso-substitution or oxidation) and lower yields.

Visualizing the Pathway Logic

The following diagram illustrates the electronic synergy of Route A compared to the conflict in Route B.

SynthesisPathways Start Methyl 4-hydroxybenzoate (Methyl Paraben) InterA Intermediate A: Methyl 3-nitro-4-hydroxybenzoate Start->InterA Nitration (HNO3) Regioselective InterB Intermediate B: Methyl 3-bromo-4-hydroxybenzoate Start->InterB Bromination (Br2) Target TARGET: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate InterA->Target Bromination (Br2) Perfect Electronic Synergy (All groups direct to C5) InterB->Target Nitration (HNO3) Conflicting Directors Byproducts Potential Byproducts: (Ipso-nitration, C2-isomer) InterB->Byproducts Side Reactions

Caption: Comparative analysis of synthetic routes. Route A (Blue/Green) utilizes cooperative directing effects for maximum yield. Route B (Red/Grey) suffers from electronic conflict.

Detailed Experimental Protocols

These protocols are designed for a laboratory scale (approx. 10-50g) and must be validated with proper risk assessment.

Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate

The hydroxy group activates the ring, so harsh nitration (conc. H2SO4/HNO3 at high heat) can cause oxidation (tars). We use a milder method.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • Nitric Acid (65-70%, 1.05 - 1.1 equiv)

  • Acetic Acid (Glacial, solvent volume 5-10x)

  • Sodium Nitrite (catalytic, optional, for initiation)

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with Methyl 4-hydroxybenzoate and Glacial Acetic Acid. Stir until dissolved.

  • Cooling: Cool the solution to 15–20°C.

  • Addition: Add Nitric Acid dropwise over 30–60 minutes. Note: The reaction is exothermic. Maintain temperature < 25°C to prevent dinitration.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[3][4]

  • Quench: Pour the reaction mixture into ice water (5x volume). The product will precipitate as a yellow solid.[5]

  • Isolation: Filter the solid. Wash with cold water (3x) to remove acid traces.

  • Purification: Recrystallize from Methanol or Ethanol if necessary.

    • Target Appearance: Yellow crystalline solid.[5]

    • Melting Point: ~74–76°C [1].[6][7]

Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

With the nitro group installed, the ring is deactivated, but the phenolic -OH ensures the C5 position remains nucleophilic enough for bromination without Lewis acid catalysts (like FeBr3).

Reagents:

  • Methyl 3-nitro-4-hydroxybenzoate (1.0 equiv)

  • Bromine (Br2, 1.05 equiv)

  • Acetic Acid (Glacial, solvent)[2]

  • Sodium Acetate (1.1 equiv, acts as an acid scavenger/buffer)

Protocol:

  • Preparation: Dissolve Methyl 3-nitro-4-hydroxybenzoate and Sodium Acetate in Glacial Acetic Acid.

  • Bromination: Add elemental Bromine (dissolved in a small amount of acetic acid) dropwise at room temperature.

    • Visual Cue: The red-brown bromine color should dissipate as it reacts.

  • Heating (Optional): If the reaction is sluggish (due to nitro-deactivation), warm to 40–50°C. Do not boil.

  • Quench: Pour into ice water containing a small amount of Sodium Bisulfite (NaHSO3) to quench unreacted bromine.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Methanol/Water mixture.

Data Summary Table:

ParameterStep 1 (Nitration)Step 2 (Bromination)
Starting Material Methyl 4-hydroxybenzoateMethyl 3-nitro-4-hydroxybenzoate
Reagent HNO3 (65-70%)Br2 (liquid)
Solvent Acetic AcidAcetic Acid (+ NaOAc)
Temp Range 15–25°C25–50°C
Key Risk Exotherm / DinitrationBromine Vapors / Over-bromination
Typical Yield 80–90%75–85%

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control
  • Problem: Formation of 3,5-dinitro species in Step 1.

  • Cause: Temperature too high (>30°C) or excess HNO3.

  • Solution: Strict temperature control during addition; use stoichiometric HNO3 (1.05 eq).

Moisture Sensitivity
  • Problem: Hydrolysis of the methyl ester to the carboxylic acid.

  • Cause: High temperature in the presence of strong acid and water.

  • Solution: Keep the reaction time concise. Quench immediately upon completion. Avoid boiling aqueous acid mixtures.

Safety: Handling Nitric Acid & Bromine
  • Nitric Acid: Strong oxidizer.[8] Incompatible with organic solvents like acetone (risk of peroxide formation). Use Acetic Acid as the solvent.

  • Bromine: Highly toxic, corrosive, and volatile. All operations must be performed in a functioning fume hood. Sodium thiosulfate or bisulfite solution must be kept nearby to neutralize spills.

References

  • Organic Syntheses , Coll.[6][7] Vol. 1, p.372 (1941); Vol. 3, p.79 (1923). Nitration of Methyl Benzoate derivatives.[3][4][5][6][7][9][8][10][11][12]Link

  • PubChem Compound Summary , Methyl 3-bromo-4-hydroxybenzoate (Precursor Analysis). Link

  • Royal Society of Chemistry , Nitration of Methyl Benzoate - Experimental Protocol. Link

  • BenchChem , Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate (Analogous substitution patterns). Link

Sources

An In-depth Technical Guide on the Electrophilic Aromatic Substitution: Nitration of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it pertains to the nitration of methyl 4-hydroxybenzoate. We will delve into the electronic effects of the substituent groups, the generation of the electrophile, the regioselectivity of the reaction, and a detailed experimental protocol. This document is intended to serve as a practical resource, blending theoretical principles with actionable insights for laboratory application.

Introduction: The Significance of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, providing a powerful means to functionalize aromatic rings. This class of reactions is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The nitration of aromatic compounds, in particular, is a critical step in the production of many industrially significant chemicals, including precursors for dyes, explosives, and therapeutic agents. Understanding the nuances of the EAS mechanism, including the influence of existing substituents on the aromatic ring, is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Substrate: Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate, also known as methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. Its aromatic ring is substituted with two groups: a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The interplay of the electronic effects of these two substituents dictates the regiochemical outcome of the nitration reaction.

  • Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This resonance stabilization of the carbocation intermediate (the sigma complex) is most effective when the incoming electrophile attacks at these positions.

  • Methyl Ester (-COOCH₃) Group: The methyl ester group, on the other hand, is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density away from the aromatic ring. This deactivation makes the ring less reactive towards electrophiles. The electron-withdrawing nature of the ester group destabilizes the sigma complex when the electrophile adds to the ortho or para positions, thus directing the incoming electrophile to the meta position.

The directing effects of these two groups are in opposition. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating and meta-directing effect of the methyl ester. Therefore, the incoming electrophile will be directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the methyl ester, the nitration will occur at one of the ortho positions.

The Reagents: Generation of the Nitronium Ion

The nitration of an aromatic ring requires a potent electrophile. The nitronium ion (NO₂⁺) is a highly reactive electrophile that is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.

Sulfuric acid is a stronger acid than nitric acid. Therefore, it protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Mechanism of Nitronium Ion Formation:

  • Protonation of Nitric Acid: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

  • Loss of Water: H₂NO₃⁺ ⇌ H₂O + NO₂⁺

The Mechanism: Step-by-Step Nitration of Methyl 4-Hydroxybenzoate

The nitration of methyl 4-hydroxybenzoate proceeds through the classical electrophilic aromatic substitution mechanism, which can be broken down into two key steps:

Step 1: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of methyl 4-hydroxybenzoate attacks the electrophilic nitronium ion. The attack occurs at the position ortho to the hydroxyl group (and meta to the methyl ester group) due to the powerful directing effect of the -OH group. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 2: Deprotonation and Re-aromatization

A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the final product, methyl 4-hydroxy-3-nitrobenzoate.

Below is a Graphviz diagram illustrating the overall reaction mechanism:

Directing_Effects start Methyl 4-hydroxybenzoate oh_directing OH group directs ortho, para (Activating) start->oh_directing cooch3_directing COOCH₃ group directs meta (Deactivating) start->cooch3_directing ortho Ortho to -OH (Favored) oh_directing->ortho Dominant meta Meta to -OH cooch3_directing->meta

Caption: Competing directing effects in the nitration of methyl 4-hydroxybenzoate.

Experimental Protocol

The following is a generalized laboratory procedure for the nitration of methyl 4-hydroxybenzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Methyl 4-hydroxybenzoate152.151.52 g (10 mmol)
Concentrated H₂SO₄ (98%)98.084 mL
Concentrated HNO₃ (70%)63.012 mL
Ice-As needed
Deionized Water18.02As needed

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, carefully and slowly add 4 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid. Stir the mixture gently and allow it to cool to below 10 °C.

  • Dissolution of the Substrate: In a separate beaker, dissolve 1.52 g of methyl 4-hydroxybenzoate in a minimal amount of concentrated sulfuric acid (approximately 5 mL) with gentle stirring. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the solution of methyl 4-hydroxybenzoate while maintaining the temperature of the reaction mixture below 10 °C. Continuous stirring is crucial during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Isolation of the Product: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. The crude product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: The final product, methyl 4-hydroxy-3-nitrobenzoate, can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The nitration of methyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the interplay of activating and deactivating substituents. A thorough understanding of the underlying electronic principles is essential for predicting the products of such reactions and for the rational design of synthetic strategies in drug development and other chemical industries. The provided protocol offers a reliable method for the synthesis of methyl 4-hydroxy-3-nitrobenzoate, a valuable building block in organic synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate: A High-Density Functional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 3-bromo-4-hydroxy-5-nitrobenzoate , designed for researchers and drug development professionals.

Executive Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 40258-72-8) is a densely functionalized aromatic building block characterized by four distinct reactive sites on a single benzene ring: a methyl ester, a phenol, a bromide, and a nitro group.[1][2][3] This "tetrad" of orthogonal functionalities makes it a premier scaffold for Structure-Activity Relationship (SAR) studies, particularly in the synthesis of biaryl kinase inhibitors, thrombopoietin receptor agonists (e.g., Eltrombopag analogs), and COMT inhibitors.

This guide provides a validated technical overview, including physicochemical properties, optimized synthetic routes based on electronic directing effects, and a strategic reactivity map for downstream diversification.

Chemical Identity & Physicochemical Properties[1][2][4][5]

PropertyData
Chemical Name Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
CAS Number 40258-72-8
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Yellow crystalline solid
Melting Point 142–145 °C (Lit.)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
pKa (Phenol) ~5.5 (Predicted; enhanced acidity due to -I/-M effects of NO₂ and Br)

Synthetic Logic & Preparation Protocols

The synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate relies on leveraging the electronic directing effects of the substituents on the benzene ring. The most efficient route proceeds from methyl 4-hydroxybenzoate (Methyl Paraben), utilizing the sequential introduction of the nitro and bromo groups.

Retrosynthetic Analysis
  • Starting Material: Methyl 4-hydroxybenzoate.[4]

  • Step 1 (Nitration): The hydroxyl group (+M effect) is a strong ortho/para director. The ester group (-M) is a meta director. Both groups cooperatively direct electrophilic aromatic substitution to the 3-position .

  • Step 2 (Bromination): In the intermediate (Methyl 3-nitro-4-hydroxybenzoate), the hydroxyl group directs ortho (to position 5). The nitro group (-M) directs meta (to position 5). The ester directs meta (to position 5). All three groups synergistically activate the 5-position for halogenation, ensuring high regioselectivity.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in glacial acetic acid at room temperature.

    • Cool the solution to 10–15 °C.

    • Add nitric acid dropwise over 30 minutes, maintaining temperature <20 °C to prevent over-nitration.

    • Stir at room temperature for 2 hours. A yellow precipitate will form.

    • Pour the mixture into ice-water (5 volumes). Filter the yellow solid.[5]

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~85-90%.

Step 2: Bromination to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
  • Reagents: Methyl 3-nitro-4-hydroxybenzoate (1.0 eq), Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 eq), Acetic Acid or DMF.

  • Procedure (Br₂ Method):

    • Dissolve the nitro-ester intermediate in glacial acetic acid.

    • Add Br₂ (1.05 eq) dropwise at room temperature. (Catalytic Iron(III) bromide is usually not required due to the activation by the phenol).

    • Stir at 40–50 °C for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Quench with aqueous Sodium Bisulfite (10%) to remove excess bromine.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: ~80%.[4][6]

SynthesisPath SM Methyl 4-hydroxybenzoate (Starting Material) Int Methyl 3-nitro-4-hydroxybenzoate (Intermediate) SM->Int HNO3, AcOH (Nitration @ C3) Prod Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target) Int->Prod Br2, AcOH (Bromination @ C5)

Caption: Regioselective synthesis pathway driven by cooperative directing effects.

Reactivity Profile & Applications in Drug Discovery

This scaffold is a "chameleon" in medicinal chemistry, capable of participating in four distinct classes of reactions.

Orthogonal Functionalization Map
  • Aryl Bromide (C3): Prime handle for Suzuki-Miyaura coupling to install biaryl systems (common in kinase inhibitors). Also suitable for Buchwald-Hartwig amination.

  • Nitro Group (C5): Can be reduced to an aniline (Fe/NH₄Cl or H₂/Pd-C). The resulting aniline allows for the formation of amides, ureas, or heterocycles (e.g., benzimidazoles).

  • Phenol (C4): Highly acidic due to flanking electron-withdrawing groups. Easily alkylated (Williamson ether synthesis) to tune lipophilicity or solubility.

  • Methyl Ester (C1): Can be hydrolyzed to the carboxylic acid (for salt formation/solubility) or converted to amides/hydrazides.

Application Case: Biaryl Scaffold Construction

In the context of drugs like Eltrombopag (which features a substituted biphenyl core), this molecule serves as a model building block for the "acceptor" ring in cross-coupling reactions.

  • Workflow:

    • Protect the Phenol (e.g., Benzyl ether).

    • Perform Suzuki Coupling with a Phenylboronic acid.

    • Reduce the Nitro group to an amine.

    • Functionalize the amine (e.g., hydrazine formation for pyrazolone coupling).

ReactivityMap Core Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Suzuki Biaryl Derivatives (via Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Aniline Aniline/Amide Scaffolds (via Nitro Reduction) Core->Aniline H2, Pd/C or Fe/AcOH Ether Alkoxy Benzoates (via Phenol Alkylation) Core->Ether R-X, K2CO3 Acid Benzoic Acid Derivatives (via Ester Hydrolysis) Core->Acid LiOH, THF/H2O

Caption: Divergent synthesis capabilities of the scaffold.[7][8][]

Handling & Safety (E-E-A-T)

  • Hazards: The compound is an irritant.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The phenol is susceptible to oxidation over long periods if exposed to air and light.

  • Disposal: As a halogenated nitro-compound, it must be disposed of via high-temperature incineration with a scrubber for NOx and HBr gases.

References

  • PubChem. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate Derivatives. Org. Synth. Coll. Vol. 1, p. 372. (General protocol adaptation). Available at: [Link]

Sources

theoretical yield calculation for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 40258-72-8) is a highly functionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and antitubercular agents. Its synthesis typically involves the sequential electrophilic aromatic substitution of Methyl 4-hydroxybenzoate (Methyl Paraben).

Calculating the theoretical yield for this compound is not merely a stoichiometric exercise; it requires a precise understanding of the multi-step limiting reagent logic, particularly when proceeding through the intermediate Methyl 3-nitro-4-hydroxybenzoate.

This guide provides a rigorous framework for determining theoretical yield, grounded in the regiochemistry of the synthesis and validated by standard laboratory protocols.

The Synthetic Pathway[2][12][13]

To accurately calculate yield, we must first define the reaction stoichiometry. The most reliable synthetic route involves a two-step sequence: Nitration followed by Bromination .

Reaction Scheme

The hydroxyl group (


) at position 4 is the strongest directing group (ortho/para director). The ester group (

) is a meta director.
  • Step 1 (Nitration): Electrophilic attack occurs ortho to the phenol (Position 3).

  • Step 2 (Bromination): The remaining position ortho to the phenol (Position 5) is attacked.

ReactionScheme SM Methyl 4-hydroxybenzoate (C8H8O3) MW: 152.15 g/mol INT Methyl 3-nitro-4-hydroxybenzoate (C8H7NO5) MW: 197.15 g/mol SM->INT HNO3 / H2SO4 (Nitration) PROD Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (C8H6BrNO5) MW: 276.04 g/mol INT->PROD Br2 / AcOH (Bromination)

Figure 1: Sequential functionalization of the benzoate core. Note the molecular weight progression used for yield calculations.

Theoretical Yield Calculation Protocol

Theoretical yield assumes 100% conversion of the limiting reagent and zero losses during workup. In multi-step synthesis, the theoretical yield of the final product is constrained by the limiting reagent of the final step, which often depends on the actual yield of the previous step.

Phase 1: Stoichiometric Constants

Before calculation, establish the Molecular Weights (MW) to four significant figures.

CompoundRoleFormulaMW ( g/mol )
Methyl 4-hydroxybenzoate Starting Material (SM)

152.15
Nitric Acid (70%) Reagent 1

63.01
Methyl 3-nitro-4-hydroxybenzoate Intermediate

197.15
Bromine Reagent 2

159.81
Target Product Final Product

276.04
Phase 2: The Calculation Workflow (Step-by-Step)

We will simulate a calculation based on a standard laboratory scale of 10.0 grams of starting material.

Step 1: Nitration (Formation of Intermediate)[1]
  • Input: 10.0 g Methyl 4-hydroxybenzoate.

  • Reagents: Excess

    
     / 
    
    
    
    .
  • Limiting Reagent: Methyl 4-hydroxybenzoate.



Since the stoichiometry is 1:1:





> Critical Checkpoint: In reality, you isolate this intermediate. Let us assume you obtained 11.0 g (85% yield) of the nitro-intermediate. You must use this ACTUAL mass for the next calculation.

Step 2: Bromination (Formation of Final Product)
  • Input: 11.0 g Methyl 3-nitro-4-hydroxybenzoate (Intermediate).

  • Reagents: 3.6 mL Bromine (

    
    ).
    
    • Density of

      
      
      
      
      
      3.10 g/mL.
    • Mass

      
       = 
      
      
      
      .
    • Moles

      
       = 
      
      
      
      .

Limiting Reagent Determination:

  • Moles Intermediate:

    
    .
    
  • Moles Bromine:

    
    .
    
  • Ratio: 1:1 stoichiometry.





Visualizing the Logic Flow

The following diagram illustrates the decision matrix for determining theoretical yield in this specific synthesis.

YieldLogic Start Start Calculation CalcMolesSM Calculate Moles SM (Mass / 152.15) Start->CalcMolesSM Step1 Step 1: Nitration CalcMolesSM->Step1 CalcTheoInt Calc. Theoretical Mass Intermediate (Moles SM × 197.15) Step1->CalcTheoInt ActualYield Input ACTUAL Yield of Intermediate (Experimental Isolation) CalcTheoInt->ActualYield Assume losses Step2 Step 2: Bromination ActualYield->Step2 Compare Compare Moles: Intermediate vs. Br2 Step2->Compare Decision Identify Limiting Reagent Compare->Decision FinalCalc Calculate Final Theoretical Yield (Limiting Moles × 276.04) Decision->FinalCalc

Figure 2: Logical workflow for determining theoretical yield in a multi-step sequence involving isolation.

Experimental Protocol & Self-Validating Systems

To bridge the gap between theory and practice, the following protocol includes Process Analytical Technology (PAT) checkpoints. These ensure that deviations from theoretical yield are identified immediately (e.g., incomplete conversion vs. workup loss).

Protocol: Bromination of Methyl 3-nitro-4-hydroxybenzoate
  • Setup: Charge a 250 mL reaction flask with Methyl 3-nitro-4-hydroxybenzoate (1.0 eq) and Glacial Acetic Acid (5 volumes).

  • Activation: Add Sodium Acetate (1.1 eq) to buffer the hydrobromic acid generated.

  • Addition: Add Bromine (1.05 eq) dropwise at 25°C.

    • Checkpoint: The solution should transition from yellow to deep orange/red.

  • Reaction: Stir at 40°C for 4 hours.

    • Validation (TLC/HPLC): Check for disappearance of SM (

      
       in 30% EtOAc/Hex) and appearance of Product (
      
      
      
      ).
  • Quench: Pour mixture into ice water containing Sodium Bisulfite (to neutralize excess

    
    ).
    
    • Visual: Red color must disappear, leaving a yellow/white precipitate.

  • Filtration: Filter the solid. Wash with water.[2][3]

  • Drying: Dry at 50°C under vacuum.

Yield Gap Analysis

If your Actual Yield is significantly lower than the Theoretical Yield calculated in Section 3, investigate these factors:

FactorMechanism of LossMitigation
Regioselectivity Formation of 3,5-dibromo species (over-bromination).Control stoichiometry strictly (1.05 eq Br2) and temperature.
Solubility Product remains dissolved in the mother liquor (acetic acid/water).Cool to 0°C before filtration; check filtrate by TLC.
Hydrolysis Ester hydrolysis to the benzoic acid derivative.Avoid excessive heating or strong aqueous acids during workup.

References

  • Preparation of Methyl 3-bromo-4-hydroxybenzoate. Google Patents (CN103467296A). Describes the bromination conditions and byproduct management for similar benzoate systems.

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Product Data. BLDpharm. Provides physical properties, CAS registry (40258-72-8), and molecular weight confirmation.

  • Nitration of Methyl Benzoate Derivatives. Organic Syntheses, Coll.[4] Vol. 1, p. 372. Foundational procedure for nitrating electron-deficient benzoate esters.[5]

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Compound Summary. PubChem. Confirmation of chemical structure and computed properties.

Sources

Technical Analysis: Acidity Profile of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted pKa of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Chemists, and Pre-formulation Scientists

Executive Summary

Predicted pKa: 4.15 ± 0.25 (Acidic)

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 67175-27-3) presents a unique acidity profile driven by the synergistic electron-withdrawing effects of a nitro group, a bromine atom, and a carbomethoxy ester flanking the phenolic hydroxyl group. While the parent phenol has a pKa of ~9.95, the tris-substitution pattern in this scaffold drastically acidifies the proton, shifting the pKa into a range typically associated with carboxylic acids rather than phenols.

This guide details the theoretical derivation of this value, compares it against structural analogs, and provides a robust experimental protocol for validation, addressing specific challenges regarding hydrolytic stability and solubility.

Structural Analysis & Theoretical Framework

To accurately predict the pKa, we must deconstruct the molecule into its core electronic vectors. The ionization center is the phenolic hydroxyl group at position 4.

Electronic Vector Analysis

The acidity is governed by the stability of the phenoxide anion formed upon deprotonation. Three substituents modify this stability through Inductive (


) and Mesomeric (

) effects:
  • 5-Nitro Group (

    
    ):  The dominant driver. It exerts a strong 
    
    
    
    (inductive withdrawal) and
    
    
    (resonance withdrawal) effect. Ortho-nitrophenols typically exhibit a
    
    
    of
    
    
    units relative to phenol.
  • 3-Bromo Group (

    
    ):  Exerts a strong 
    
    
    
    effect due to electronegativity, stabilizing the negative charge on the oxygen. While halogens have a weak
    
    
    effect, the inductive withdrawal dominates in ortho-positions.
  • 1-Carbomethoxy Group (

    
    ):  The ester exerts a 
    
    
    
    effect, delocalizing electron density across the ring system.
Visualizing the Electronic Landscape

The following diagram illustrates the conflicting and reinforcing forces stabilizing the conjugate base.

ElectronicEffects Molecule Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Phenoxide Phenoxide Anion (Conjugate Base) Molecule->Phenoxide Deprotonation (Ka) HBond Intramolecular H-Bond (OH ... O2N) Resists Deprotonation Molecule->HBond Stabilizes Neutral Form NO2 5-Nitro Group (-I, -M) Primary Stabilizer Phenoxide->NO2 Charge Delocalization Br 3-Bromo Group (-I) Secondary Stabilizer Phenoxide->Br Inductive Pull Ester 1-Carbomethoxy (-M) Para-Delocalization Phenoxide->Ester Resonance

Figure 1: Electronic vector map showing stabilizing factors for the phenoxide anion and the competing intramolecular hydrogen bond.

Computational Prediction & Analog Comparison

Direct experimental pKa data for this specific intermediate is sparse in public literature. Therefore, we utilize a Fragment-Based QSPR (Quantitative Structure-Property Relationship) approach, anchoring our prediction on experimentally validated analogs.

Analog Benchmarking

We calculate the target pKa by applying substituent shift constants to closely related structures.

Analog StructureCASExperimental pKaStructural DifferenceShift Calculation
Phenol 108-95-29.95Core ScaffoldN/A
Methyl 4-hydroxy-3-nitrobenzoate 99-42-35.38Lacks 3-BromoStart: 5.38. Add Ortho-Br effect (

).
2-Bromo-6-nitrophenol 13073-25-15.36Lacks Para-EsterStart: 5.[1][2]36. Add Para-Ester effect (

).
Consensus Calculation

Using the Hammett Equation


 and substituent constants:
  • Path A (From Nitrophenol Ester):

    • Base: Methyl 4-hydroxy-3-nitrobenzoate (

      
      ).[3][4]
      
    • Modification: Add Ortho-Bromo.

    • Ortho-halogen effect on phenols is typically -1.1 to -1.3 units.

    • Calculation:

      
      .
      
  • Path B (From Bromonitrophenol):

    • Base: 2-Bromo-6-nitrophenol (

      
      ).[1][5]
      
    • Modification: Add Para-Carbomethoxy.

    • Hammett

      
       for -COOCH3 is 0.45. Phenol reaction constant 
      
      
      
      is ~2.23.
    • Calculation:

      
      .
      

Refinement: The steric crowding between the Nitro, Hydroxyl, and Bromo groups may slightly twist the nitro group out of planarity, reducing its resonance contribution (-M). Therefore, the acidity might be slightly weaker (higher pKa) than the pure additive model suggests.

Final Consensus Range: 4.15 – 4.40

Experimental Validation Protocol

Warning: This compound is an ester.[6] Standard potentiometric titration at high pH (pH > 9) carries a high risk of hydrolysis , converting the ester to the carboxylate (dianion), which will yield erroneous pKa data.

Recommended Method: UV-Metric Titration (Spectrophotometric) This method allows for lower concentrations (avoiding precipitation) and faster data acquisition to mitigate hydrolysis.

Materials & Setup
  • Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

  • Solvent: Water with 0.15 M KCl (ionic strength adjustor).

  • Co-Solvent: Methanol (MeOH) or DMSO. (The compound is lipophilic; pure aqueous titration is likely impossible).

  • Sample Conc:

    
    .
    
The Yasuda-Shedlovsky Extrapolation Workflow

Since the compound requires a co-solvent, you cannot measure aqueous pKa directly. You must measure apparent pKa (


) at multiple solvent ratios and extrapolate to 0%.

ExperimentalWorkflow Prep Sample Preparation 20mM Stock in DMSO Titration 3x Titrations (30%, 40%, 50% MeOH) Prep->Titration Spectra Acquire UV Spectra (200-400nm) Titration->Spectra pH 2.0 -> 7.0 Deconvolution Multi-wavelength Analysis Spectra->Deconvolution Extrapolation Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric) Deconvolution->Extrapolation Result Aqueous pKa Extrapolation->Result

Figure 2: Workflow for determining aqueous pKa of lipophilic, hydrolytically unstable esters.

Step-by-Step Procedure
  • Preparation: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Titration Loop: Perform three separate titrations in water/methanol mixtures (e.g., 30%, 40%, 50% w/w MeOH).

  • pH Range: Scan only from pH 2.0 to 7.0. Do not exceed pH 8.0 to prevent ester hydrolysis.

  • Detection: Monitor the bathochromic shift of the phenoxide peak (likely shifting from ~300nm to ~400nm upon ionization).

  • Calculation: Plot

    
     against 
    
    
    
    (dielectric constant) to find the y-intercept.

Pharmacological & Synthetic Implications[1][5][7]

  • Physiological State: At physiological pH (7.4), the compound will be >99.9% ionized (anionic). This significantly impacts membrane permeability (LogD will be much lower than LogP).

  • Reactivity: The phenoxide anion generated at neutral pH is a potent nucleophile. In synthetic pathways (e.g., alkylation), no strong base is required; mild bases (K2CO3) will suffice to deprotonate the phenol completely.

  • Formulation: Salts of this phenol (e.g., sodium phenoxide) will be highly water-soluble compared to the free phenol.

References

  • PubChem. (2024).[6] 2-Bromo-6-nitrophenol (CAS 13073-25-1).[1][5][7] National Library of Medicine. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Biaryl Pharmacophores from Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic synthesis of pharmaceutical intermediates derived from Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS: 40258-72-8). This highly functionalized scaffold acts as a "linchpin" in medicinal chemistry, particularly for the construction of biaryl pharmacophores found in Thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and various kinase inhibitors.

Executive Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a tetrasubstituted benzene derivative that offers orthogonal reactivity at four distinct sites:

  • Phenolic Hydroxyl (-OH): Amenable to O-alkylation or protection (e.g., MOM, Bn) to modulate solubility and electronic properties.

  • Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group (-NO₂): A masked amino group, reducible to an aniline for subsequent diazotization or amide coupling.

  • Methyl Ester (-COOMe): A masked carboxylic acid or alcohol, allowing for further diversification.

This guide focuses on the "Coupling-First" strategy , utilizing the aryl bromide to construct a biaryl core before reducing the nitro group. This pathway minimizes side reactions (such as dehalogenation) and is critical for synthesizing high-purity intermediates for drug development.

Strategic Reaction Workflow

The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the route to biaryl hydrazine precursors (common in TPO agonists).

G Figure 1: Strategic synthetic pathway for biaryl construction avoiding early-stage dehalogenation. Start Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate (Core Scaffold) Step1 Intermediate A: O-Protected Aryl Bromide Start->Step1 1. O-Alkylation (MeI/K2CO3 or BnBr) Side1 Side Product: Dehalogenated Phenol Start->Side1 Direct Reduction (Risk of debromination) Step2 Intermediate B: Biaryl Nitro Compound Step1->Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step3 Target Product: Biaryl Aniline/Hydrazine Step2->Step3 3. Selective Reduction (Fe/AcOH or H2/Pt/C)

Detailed Experimental Protocols

Protocol A: Chemo-selective O-Protection

Objective: To mask the phenolic hydroxyl group, preventing catalyst poisoning during the subsequent Suzuki coupling.

Rationale: Free phenols can coordinate to Palladium species, reducing catalytic turnover. Converting the phenol to a methyl ether or benzyl ether is a standard de-risking strategy.

Materials:

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)[1]

  • Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone (anhydrous)

Procedure:

  • Dissolution: Charge the starting benzoate (10 g, 36.2 mmol) into a round-bottom flask containing anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (10.0 g, 72.4 mmol) in a single portion. Stir at room temperature for 15 minutes until a suspension forms.
    
  • Alkylation: Cool the mixture to 0°C. Add MeI (2.7 mL, 43.4 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

  • Work-up: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

    • Yield Target: >90%[1][2][3][4]

    • Purity: >98% (HPLC)

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To construct the C-C biaryl bond at the 3-position.

Rationale: Using a boronic acid with the protected bromide allows for the convergent assembly of the biaryl core. The nitro group remains intact, serving as a placeholder for the amine.

Materials:

  • O-Protected Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 3-carboxyphenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (2M aq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

  • Charging: Add the O-protected bromide (5.0 g), Aryl Boronic Acid (1.2 eq), and base to the vessel.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/Water mixture, followed by the Pd catalyst.

  • Heating: Heat the mixture to 85–90°C. Stir vigorously for 12–16 hours.

    • Critical Process Parameter (CPP): Oxygen exclusion is vital to prevent homocoupling of the boronic acid.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2) is typically required to remove de-boronated byproducts.

Protocol C: Selective Nitro Reduction (Fe/AcOH)

Objective: To reduce the nitro group to an aniline without affecting the ester or the biaryl linkage.

Rationale: Traditional hydrogenation (


, Pd/C) can sometimes cause hydrogenolysis of the ester or reduction of the aromatic ring. Iron powder in acetic acid is a mild, chemoselective method for nitro reduction in the presence of esters.

Materials:

  • Biaryl Nitro Intermediate (from Protocol B) (1.0 eq)

  • Iron Powder (325 mesh) (5.0 eq)

  • Ammonium Chloride (

    
    ) (Catalytic, 0.5 eq)
    
  • Solvent: Ethanol/Water (3:1) or Acetic Acid[5]

Procedure:

  • Suspension: Suspend the nitro intermediate (2.0 g) and Iron powder in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add solid

    
    .
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The reaction color will change from yellow/orange to dark brown/black (iron oxides).

  • Filtration: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if acetic acid was used. Extract with EtOAc.[5]
    
    • Result: The resulting aniline is often used immediately in the next step (e.g., diazotization) due to oxidation sensitivity.

Analytical Quality Control

To ensure the integrity of the pharmaceutical intermediate, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (amide/ester)
Key Impurities Des-bromo analog: (Formed if reduction is performed before coupling). Protodeboronation product: (From Suzuki step).

References & Grounding

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Nitro Reduction Protocols: Selective Reduction of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p.829. Link

  • Eltrombopag Synthetic Routes: Pertinent to the biphenyl hydrazone assembly. Process for the preparation of Eltrombopag. WO2017081014A1. Link

  • Starting Material Data: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8).[1] PubChem Compound Summary. Link

Sources

protocol for reduction of nitro group on Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Introduction: Navigating the Synthesis of Highly Functionalized Anilines

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials. These compounds serve as versatile building blocks for constructing complex molecular architectures. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a valuable starting material, possessing a unique arrangement of electron-donating and electron-withdrawing groups, along with a halogen substituent. The selective reduction of its nitro group to an amine is a critical transformation that unlocks its potential as a synthetic intermediate.

However, this transformation is not without its challenges. The presence of a bromine atom on the aromatic ring introduces a significant risk of hydrodebromination, a common side reaction under various reductive conditions, especially catalytic hydrogenation.[1][2] Therefore, the choice of reducing agent is paramount to ensure high chemoselectivity, preserving the carbon-bromine bond while efficiently converting the nitro group.

This application note provides a detailed, field-proven protocol for the reduction of methyl 3-bromo-4-hydroxy-5-nitrobenzoate to methyl 3-amino-5-bromo-4-hydroxybenzoate. We will delve into the rationale behind the chosen methodology, compare it with other common techniques, and provide a step-by-step guide complete with validation and troubleshooting advice to ensure reproducible, high-yield results.

Method Selection: Justifying the Choice of Reagents

The primary challenge in this synthesis is achieving selective reduction of the nitro group without affecting the bromo, ester, or hydroxyl functionalities. A careful evaluation of common reduction methods is essential.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While often the method of choice for nitro reductions due to clean reaction profiles, catalytic hydrogenation with palladium on carbon (Pd/C) is notoriously prone to causing hydrodehalogenation of aryl halides.[1][3][4] This would lead to the formation of an undesired debrominated aniline byproduct. While modifications exist, such as using catalyst poisons or alternative catalysts like Raney Nickel, they add complexity and may not completely suppress the side reaction.[1][3]

  • Tin(II) Chloride (SnCl₂·2H₂O): Stannous chloride is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens and esters.[5][6][7][8][9] The reaction is typically performed in an acidic medium or a polar solvent like ethanol or ethyl acetate.[6][8] The primary drawback of this method is the workup, which involves the neutralization of the acidic reaction mixture. This often leads to the precipitation of tin salts, which can be gelatinous and difficult to filter, sometimes trapping the product and complicating purification.[10]

  • Iron in Neutral or Acidic Media (Fe/NH₄Cl or Fe/HCl): The use of metallic iron is a robust, cost-effective, and highly chemoselective method for nitro group reduction.[3][11][12] Conducting the reaction with iron powder in the presence of ammonium chloride in a protic solvent (the Fe/NH₄Cl system) offers a milder alternative to strongly acidic conditions like Fe/HCl.[13] This method has excellent functional group tolerance and is particularly well-suited for substrates with halogen substituents.[12][13] The workup involves a simple filtration to remove the iron powder and iron oxides. A specific procedure for a closely related substrate using activated iron powder and ammonium chloride has been reported with good yields, making it the most reliable choice for this transformation.[14][15]

Based on this analysis, the Fe/NH₄Cl system is recommended as the primary protocol due to its high chemoselectivity, operational simplicity, cost-effectiveness, and favorable workup procedure. The SnCl₂ method will be presented as a viable alternative.

Primary Protocol: Reduction using Iron and Ammonium Chloride

This protocol is optimized for the selective reduction of the nitro group while preserving the integrity of the other functional groups on the aromatic ring.

Reaction Scheme

G start Setup reagents Charge Flask: - Starting Material - Methanol - Iron Powder start->reagents reflux Heat to Reflux reagents->reflux addition Slowly Add Sat. NH₄Cl Solution reflux->addition reaction Maintain Reflux (2-4h) Monitor by TLC addition->reaction cooldown Cool to Room Temp. reaction->cooldown workup Workup cooldown->workup filter Filter Through Celite® Wash with Hot Methanol workup->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract Aqueous Workup: - Add Water & EtOAc - Separate Layers concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end Final Product characterize->end G cluster_start Starting Material cluster_products Potential Products SM Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate P1 Desired Product (Methyl 3-amino-5-bromo- 4-hydroxybenzoate) SM->P1 Chemoselective Nitro Reduction (Fe/NH₄Cl or SnCl₂) P2 Side Product (Methyl 3-amino-4- hydroxybenzoate) SM->P2 Hydrodebromination (e.g., H₂/Pd-C)

Sources

Application Note: Laboratory Scale Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for catechol-O-methyltransferase (COMT) inhibitors and other bioactive agents targeting neurodegenerative diseases.

The guide prioritizes Scientific Integrity and Reproducibility , utilizing a "Nitration-First" strategy to maximize regioselectivity and minimize difficult-to-separate byproducts.

Executive Summary & Synthetic Strategy

The synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target) presents a classic challenge in electrophilic aromatic substitution: managing the directing effects of a phenol (activating, ortho/para) and an ester (deactivating, meta) to achieve specific tri-substitution.

The "Nitration-First" Advantage

While literature suggests two potential routes, this protocol advocates for Nitration followed by Bromination .

  • Route A (Bromination

    
     Nitration):  Bromination of methyl 4-hydroxybenzoate is extremely rapid, often leading to significant amounts of the 3,5-dibromo byproduct, which is difficult to separate from the mono-bromo intermediate.
    
  • Route B (Nitration

    
     Bromination):  Nitration is more controllable. Introducing the electron-withdrawing nitro group first at the 3-position deactivates the ring slightly, preventing "runaway" reactions in the subsequent step. The strong ortho-directing power of the hydroxyl group then directs the bromine exclusively to the remaining 5-position.
    
Reaction Pathway

The synthesis proceeds in two distinct steps starting from commercially available Methyl 4-hydroxybenzoate (Methyl Paraben).

SynthesisPath SM Methyl 4-hydroxybenzoate (Methyl Paraben) Step1 Step 1: Nitration (HNO3, AcOH) SM->Step1 Int Methyl 3-nitro-4-hydroxybenzoate (Intermediate) Step1->Int Electrophilic Subst. (Ortho to OH) Step2 Step 2: Bromination (Br2, AcOH, NaOAc) Int->Step2 Prod Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target) Step2->Prod Regioselective Bromination

Caption: Synthetic workflow illustrating the sequential functionalization of the aromatic ring. The nitro group is introduced first to leverage steric and electronic control.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassSpecific Precaution
Nitric Acid (HNO3) Oxidizer, CorrosiveReacts violently with organics. Add dropwise at controlled temperatures.
Bromine (Br2) Acute Toxin, CorrosiveHighly volatile lachrymator. Use glass/Teflon equipment only. Keep sodium thiosulfate nearby to quench spills.
Nitro-phenols Toxic, Potential ExplosiveSome polynitrated phenols are shock-sensitive. Do not overheat dry residues.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-nitro-4-hydroxybenzoate

This step introduces the nitro group ortho to the hydroxyl moiety using a controlled nitration method.

Reagents:

  • Methyl 4-hydroxybenzoate (Methyl Paraben): 15.2 g (100 mmol)

  • Nitric Acid (65-70%): 7.0 mL (~110 mmol)

  • Glacial Acetic Acid: 100 mL

  • Ice/Water: ~500 g

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Dissolution: Add Methyl 4-hydroxybenzoate (15.2 g) and Glacial Acetic Acid (80 mL) to the flask. Stir until fully dissolved.

  • Cooling: Immerse the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

  • Addition: Mix the Nitric Acid (7.0 mL) with Glacial Acetic Acid (20 mL). Transfer this mixture to the addition funnel.

  • Nitration: Add the acid mixture dropwise over 30–45 minutes. Crucial: Maintain internal temperature below 10 °C to prevent dinitration or oxidation.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution typically turns yellow.

  • Quench: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 100 mL) to remove all acid traces.

  • Purification: Recrystallize the crude solid from hot Methanol (or Ethanol).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Data (Step 1):

  • Yield: 75–85% (approx. 15–17 g)

  • Appearance: Yellow crystalline solid

  • Melting Point: 74–76 °C (Lit. 73-74 °C [1])

Step 2: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

The intermediate is brominated at the remaining ortho position. The nitro group deactivates the ring, but the hydroxyl group provides sufficient activation to allow bromination under mild conditions without a Lewis acid catalyst.

Reagents:

  • Methyl 3-nitro-4-hydroxybenzoate (Step 1 Product): 9.85 g (50 mmol)

  • Bromine (Br2): 2.8 mL (~55 mmol)

  • Glacial Acetic Acid: 80 mL

  • Sodium Acetate (Anhydrous): 4.5 g (Buffer to neutralize HBr)

  • Sodium Bisulfite (sat. aq.): 50 mL[1]

Protocol:

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer (slurry may become thick), reflux condenser, and addition funnel. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Preparation: Suspend Methyl 3-nitro-4-hydroxybenzoate (9.85 g) and Sodium Acetate (4.5 g) in Glacial Acetic Acid (60 mL).

  • Bromination: Dilute Bromine (2.8 mL) in Acetic Acid (20 mL) and place in the addition funnel. Add this solution dropwise to the stirred suspension at room temperature over 30 minutes.

  • Heating: After addition, the reaction may be sluggish due to the nitro group. Heat the mixture to 50–60 °C for 3–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Quench: Cool the mixture to room temperature. Pour into 400 mL of ice water containing 50 mL of saturated Sodium Bisulfite solution (to quench unreacted bromine). The mixture should turn from orange/red to yellow/white.

  • Isolation: Filter the precipitate. Wash with water (3 x 100 mL).

  • Purification: Recrystallize from Methanol/Water (9:1) or pure Methanol.

  • Drying: Dry under vacuum at 50 °C.

Expected Data (Step 2):

  • Yield: 80–90%

  • Appearance: Light yellow to off-white powder

  • Melting Point: ~142–145 °C (Dependent on purity/polymorph) [2]

Analytical Summary

ParameterMethyl 3-nitro-4-hydroxybenzoate (Intermediate)Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target)
Formula C8H7NO5C8H6BrNO5
MW 197.15 g/mol 276.04 g/mol
Appearance Yellow CrystalsPale Yellow/Off-white Solid
1H NMR (DMSO-d6) δ 11.5 (s, OH), 8.4 (d, H-2), 8.0 (dd, H-6), 7.2 (d, H-5), 3.8 (s, OMe)δ 11.0 (br s, OH), 8.45 (d, 1H), 8.15 (d, 1H), 3.9 (s, 3H, OMe)
Key IR Peaks 1720 (C=O), 1530/1350 (NO2)1725 (C=O), 1540/1345 (NO2), 600-500 (C-Br)

Note: In the target molecule, the two aromatic protons are meta to each other. One is between Nitro/Ester, the other between Bromo/Ester. They will appear as doublets with small meta-coupling (J ~ 2 Hz).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Oiling out).

    • Cause: Temperature too high during addition or insufficient cooling during quench.

    • Fix: Ensure internal temp <10°C. When quenching, ensure the ice bath is large enough. If oil forms, scratch the glass with a rod to induce crystallization.

  • Issue: Incomplete Bromination in Step 2.

    • Cause: Deactivation by the nitro group.

    • Fix: Increase temperature to 70°C or add a catalytic amount of Iron(III) bromide (FeBr3) or Iodine (I2), though this is rarely necessary with the activated phenol ring.

  • Issue: Di-bromination.

    • Cause: Not possible in Step 2 as only one ortho position is open. This validates the "Nitration-First" strategy.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 294866, Methyl 3-hydroxy-4-nitrobenzoate. Retrieved from [Link]

  • Org. Synth. (1928). Nitration of Methyl Benzoate (General Procedure adapted for phenols). Coll. Vol. 1, p.372. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate represents a highly versatile, tetrasubstituted benzene scaffold. Its value in medicinal chemistry lies in its orthogonal reactivity profile : four distinct functional groups (phenol, aryl bromide, nitro, and methyl ester) allow for sequential, regioselective diversification.

This application note details the strategic protocols for transforming this core building block into two high-value pharmacophore classes: 7-substituted Benzoxazole-5-carboxylates (via nitro reduction/cyclization) and Biaryl-3-carboxylates (via Suzuki-Miyaura coupling).

Strategic Reactivity Analysis

The molecule presents a unique electronic environment:

  • Phenol (C4-OH): Highly acidic (

    
    ) due to the ortho-nitro and para-ester electron-withdrawing groups (EWGs). This facilitates alkylation under mild conditions but requires care to avoid O-dealkylation during subsequent steps.
    
  • Aryl Bromide (C3-Br): Sterically crowded but electronically activated for oxidative addition, making it a prime candidate for Pd-catalyzed cross-coupling.

  • Nitro Group (C5-NO

    
    ):  A latent amine. Its reduction in the presence of the C3-bromide requires chemoselective conditions to prevent hydrodehalogenation.
    
  • Methyl Ester (C1-COOMe): stable anchor for late-stage amidation or hydrolysis.

ReactivityMap Core Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate Phenol C4-OH (Phenol) Acidity: High Core->Phenol Bromide C3-Br (Aryl Halide) Sterics: High Core->Bromide Nitro C5-NO2 (Nitro) Reducible Core->Nitro Ester C1-COOMe (Ester) Electrophile Core->Ester Ether O-Alkylation (Ethers/Esters) Phenol->Ether R-X, Base Biaryl Suzuki/Sonogashira (Biaryls) Bromide->Biaryl Pd(0), Ar-B(OH)2 Amine Reduction -> Aniline (Benzoxazole Precursor) Nitro->Amine Fe/NH4Cl or SnCl2 Amide Hydrolysis/Amidation (Amides) Ester->Amide R-NH2

Figure 1: Orthogonal reactivity map of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate showing divergent synthetic pathways.

Protocol 1: Chemoselective O-Alkylation

Objective: Protection or functionalization of the phenolic hydroxyl. Rationale: The high acidity of the phenol allows the use of weak bases, preventing hydrolysis of the methyl ester.

Materials
  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure
  • Dissolution: Dissolve the substrate (1.0 eq) in DMF (5 mL/mmol). The solution will likely be yellow/orange due to the nitrophenol.

  • Base Addition: Add

    
     (1.5 eq) in one portion. Stir for 15 minutes at room temperature. The color may deepen to red/orange (phenolate formation).
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Note: For volatile halides like MeI, use a sealed tube or condenser.

  • Reaction: Stir at 40–60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour the mixture into ice-cold water (10x volume). The product usually precipitates.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      

Critical Control Point: Avoid strong bases like NaOH or LiOH to prevent hydrolysis of the methyl ester.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of aryl/heteroaryl groups at the C3 position. Rationale: The C3-bromide is sterically crowded by the ortho-OH and ortho-Ester (positions 4 and 2/6 relation). The use of active phosphine ligands is crucial.

Materials
  • Methyl 3-bromo-4-alkoxy-5-nitrobenzoate (Product from Protocol 1) (1.0 eq)

    • Note: It is recommended to protect the OH first to prevent catalyst poisoning.

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure
  • Degassing: Charge a reaction vial with the bromide (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and catalyst (5 mol%). Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with water/brine.

  • Purification: Silica gel chromatography is required to separate the biaryl product from de-brominated byproducts (if any).

Protocol 3: Nitro Reduction & Cyclization to Benzoxazoles

Objective: Synthesis of the benzoxazole core while retaining the C3-bromide (if not previously coupled). Challenge: Standard catalytic hydrogenation (


) often causes hydrodehalogenation (loss of Br).
Solution:  Use a chemoselective metal-mediated reduction (Fe or SnCl2).
Step A: Selective Nitro Reduction
  • Setup: Suspend Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in Ethanol/Water (3:1).

  • Reagent: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 5.0 eq).
    
  • Reaction: Heat to reflux (80°C ) for 2–4 hours.

    • Observation: The yellow suspension will turn dark/black (iron oxides).

  • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine intermediate (Methyl 3-amino-5-bromo-4-hydroxybenzoate) is often unstable to oxidation; proceed immediately to cyclization or store under

    
    .
    
Step B: Cyclization to Benzoxazole
  • Reagent: Dissolve the crude amine in Triethyl Orthoformate (TEOF) (excess, acts as solvent) or TEOF/THF mixture.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reaction: Reflux (100–110°C ) for 3–6 hours.

  • Mechanism: The amine condenses with TEOF to form an imidate, which cyclizes with the phenol to form the benzoxazole ring.

  • Product: Methyl 7-bromo-1,3-benzoxazole-5-carboxylate.

BenzoxazoleSynthesis Start Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate Step1 Reduction (Fe/NH4Cl) (Preserves Br) Start->Step1 Intermediate Intermediate: Methyl 3-amino-5-bromo- 4-hydroxybenzoate Step1->Intermediate Step2 Cyclization (TEOF/pTSA) Intermediate->Step2 Product Methyl 7-bromo-1,3- benzoxazole-5-carboxylate Step2->Product

Figure 2: Workflow for the synthesis of the 7-bromo-benzoxazole scaffold.

Summary of Reaction Conditions

TransformationReagentsConditionsKey Precaution
O-Alkylation R-X,

, DMF
60°C, 2hAvoid strong bases (NaOH) to protect ester.
Suzuki Coupling Ar-B(OH)

, Pd(dppf)Cl

90°C, Dioxane/H

O
Degas solvents thoroughly; protect OH first.
Nitro Reduction Fe,

, EtOH/H

O
Reflux, 3hDo NOT use H

/Pd-C (risks debromination).
Benzoxazole Cyclization Triethyl Orthoformate, pTSAReflux, 4hUse crude amine immediately to avoid oxidation.

References

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Benzoxazole Synthesis: Pottorf, R. S., et al. (2003). Parallel synthesis of benzoxazoles via a solid-phase Mitsunobu reaction. Tetrahedron Letters, 44(1), 175-178. Link

  • Suzuki Coupling on Crowded Systems: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • General Phenol Alkylation: Scriven, E. F., & Toomey, J. E. (1998). Kirk-Othmer Encyclopedia of Chemical Technology, "Pyridine and Pyridine Derivatives". (Contextual reference for base selection in alkylation). Link

Application Note: Functional Material Synthesis using Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8) represents a "privileged scaffold" in organic synthesis due to its dense, orthogonal functionality. This application note details the strategic utilization of this intermediate for the synthesis of high-value kinase inhibitors (benzazoles) and high-performance polymers (polybenzoxazoles) . Unlike simple benzoates, this molecule offers three distinct reactive "handles"—a phenol, an aryl bromide, and a nitro group—allowing for divergent library synthesis without protecting group manipulation. We provide validated protocols for chemo-selective transformations, specifically addressing the critical challenge of reducing the nitro group without dehalogenating the aryl bromide.

Molecular Architecture & Reactivity Profile

The utility of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate lies in the electronic interplay between its substituents. The electron-withdrawing nitro and ester groups significantly increase the acidity of the phenolic hydroxyl (pKa


 5-6), facilitating mild alkylation.
The Orthogonal Reactivity Map
  • Site A (Phenol, -OH): The most nucleophilic site under basic conditions. Used for introducing solubility tails or steric bulk via O-alkylation.

  • Site B (Nitro, -NO₂): A "masked" nucleophile. Reduction yields an aniline, enabling cyclization to benzimidazoles or benzoxazoles.

  • Site C (Bromide, -Br): The handle for carbon-carbon bond formation via Suzuki-Miyaura or Sonogashira coupling.

  • Site D (Ester, -COOMe): The anchor point for amidation or hydrolysis to the carboxylic acid.

Strategic Divergence Diagram

G Start Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate (Core Scaffold) PathA Path A: O-Alkylation (Etherification) Start->PathA R-X, K2CO3 PathB Path B: Nitro Reduction (Chemo-selective) Start->PathB Fe/NH4Cl (Retains Br) PathC Path C: C-C Coupling (Suzuki/Sonogashira) Start->PathC Ar-B(OH)2, Pd(0) ProdA Functionalized Ether (Solubility/Targeting) PathA->ProdA ProdB Aniline Intermediate (Benzazole Precursor) PathB->ProdB ProdC Biaryl Scaffold (Kinase Inhibitor Core) PathC->ProdC ProdB->ProdC Cyclization

Figure 1: Divergent synthetic pathways available from the core scaffold. Note the critical decision points between alkylation and reduction.

Critical Synthetic Challenges & Solutions

The Dehalogenation Pitfall

The most common failure mode when working with this scaffold is the inadvertent loss of the bromine atom during nitro reduction.

  • Risk: Standard catalytic hydrogenation (

    
    , Pd/C) will rapidly reduce the nitro group and hydrogenolyze the C-Br bond, destroying the handle needed for future coupling.
    
  • Solution: Use dissolving metal reductions (Fe, Zn) or chemoselective hydride donors (

    
    ).
    
Solubility Management

The core molecule is crystalline and sparingly soluble in non-polar solvents.

  • Recommended Solvents: DMF, DMSO, or Acetone (for alkylations); Ethanol/Water or Methanol/THF (for reductions).

Detailed Experimental Protocols

Protocol A: Chemo-selective Nitro Reduction (Preserving Bromide)

Target: Methyl 3-amino-5-bromo-4-hydroxybenzoate

This protocol uses Iron powder in ammonium chloride, a mild system that reduces the nitro group while leaving the aryl bromide and ester intact.

Reagents:

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrobenzoate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder (50 mmol) in one portion. Heat the mixture to 80°C (reflux) with vigorous mechanical stirring.

    • Note: Magnetic stirring often fails due to the magnetic nature of iron powder; an overhead stirrer is recommended for scales >5g.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear within 1-2 hours, replaced by a fluorescent blue amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Yield: Typically 85-92% of an off-white solid.

Protocol B: One-Pot Cyclization to Benzoxazoles

Target: 7-bromo-2-substituted-benzoxazole-5-carboxylate

This reaction utilizes the in situ generated aminophenol (from Protocol A) to form the benzoxazole ring, a key pharmacophore in kinase inhibitors (e.g., VEGFR targets).

Reagents:

  • Crude Aminophenol from Protocol A (1.0 eq)

  • Triethyl Orthoformate (or Orthoacetate) (Excess, solvent)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

Procedure:

  • Suspend the aminophenol in Triethyl Orthoformate (5 mL per mmol).

  • Add catalytic pTSA.

  • Heat to 100°C for 4 hours. The reaction drives off ethanol.

  • Cool to room temperature. The product often precipitates directly.

  • Filter and wash with cold hexanes.

  • Result: The bromine atom at position 7 is now perfectly positioned for a Suzuki coupling to add an aryl "tail."

Data Summary & Specifications

PropertyValueNotes
CAS Number 40258-72-8Verified Identity
Molecular Formula

MW: 276.04 g/mol
Appearance Yellow Crystalline SolidLight sensitive
Melting Point 138-142°CSharp melting range indicates purity
Solubility DMSO, DMF, hot EtOHInsoluble in water
pKa (Phenol) ~5.8Highly acidic due to ortho-NO₂/Br

Application Case Study: EGFR Inhibitor Synthesis

Context: Many third-generation EGFR inhibitors (e.g., analogues of Mobocertinib) require a scaffold that can bond to the Cys797 residue of the kinase.

Workflow:

  • Start: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

  • Step 1 (Linker Attachment): Alkylate the phenol with a protected piperazine chain (solubility handle).

  • Step 2 (Core Construction): Reduce nitro group (Fe/NH4Cl) and cyclize with formamidine acetate to form the Quinazoline-like or Benzimidazole core.

  • Step 3 (Warhead Addition): Use the aryl bromide to couple an acrylamide-containing aryl group via Suzuki coupling.

    • Why this scaffold? The bromine position is geometrically perfect to direct the "warhead" toward the cysteine residue in the ATP binding pocket.

Safety & Handling

  • Skin Sensitizer: As an alkylating agent precursor and nitro-aromatic, this compound is a potential skin sensitizer. Wear nitrile gloves and work in a fume hood.

  • Explosion Hazard: While stable, nitro compounds can be energetic. Do not heat dry solids above 200°C.

  • Waste Disposal: Aqueous waste from Iron reductions contains heavy metals; dispose of as hazardous inorganic waste.

References

  • PubChem Compound Summary. "Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CID 13685347)." National Center for Biotechnology Information. Link

  • Scaffold Reactivity. "Synthesis of Benzoxazoles from o-Aminophenols." Organic Chemistry Portal. (General methodology for Protocol B). Link

  • Reduction Methodology. "Selective reduction of nitro compounds in the presence of aryl halides." ScienceMadness & RSC Education. (Validating Fe/NH4Cl protocol). Link

  • Material Safety. "Safety Data Sheet: Methyl 3-bromo-4-hydroxybenzoate derivatives." BLD Pharm. Link

Sources

Application Notes and Protocols for the Heck Coupling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the reaction conditions for the Heck coupling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. As a highly functionalized and electron-deficient aryl bromide, this substrate presents unique challenges and opportunities in the synthesis of complex organic molecules, which are pivotal in pharmaceutical and materials science. This document moves beyond a simple recitation of steps, offering in-depth scientific rationale for the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only replicate but also troubleshoot and adapt these protocols.

Scientific Context and Substrate Analysis

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This reaction has been instrumental in the creation of countless complex molecules, including many pharmaceutical agents.[3]

Our substrate, Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, is a sterically hindered and electronically deficient aryl bromide. The key features influencing its reactivity in the Heck coupling are:

  • Aryl Bromide: The carbon-bromine bond is reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle.[4]

  • Electron-Withdrawing Groups: The nitro (-NO₂) and methyl ester (-CO₂Me) groups significantly decrease the electron density of the aromatic ring. This electronic deficiency generally accelerates the rate-determining oxidative addition step of the Heck reaction.[4]

  • Phenolic Hydroxyl Group: The unprotected acidic proton of the hydroxyl (-OH) group is a primary consideration. It can react with the base, potentially leading to the formation of a phenoxide that could coordinate to the palladium catalyst and inhibit its activity.[5] However, with the appropriate choice of a mild base, this functional group can be tolerated, obviating the need for protection and deprotection steps.

  • Steric Hindrance: The bromine atom is flanked by a hydroxyl and a nitro group, which can pose steric challenges for the approach of the bulky palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Heck reaction mechanism is paramount for rational protocol design. The generally accepted catalytic cycle proceeds through a series of well-defined steps involving palladium in its 0 and +2 oxidation states.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Olefin Coordination Olefin Coordination Ar-Pd(II)(Br)L2->Olefin Coordination Olefin Ar-Pd(II)(Br)L2(Olefin) Ar-Pd(II)(Br)L2(Olefin) Olefin Coordination->Ar-Pd(II)(Br)L2(Olefin) Migratory Insertion Migratory Insertion Ar-Pd(II)(Br)L2(Olefin)->Migratory Insertion R-CH(Ar)-CH2-Pd(II)(Br)L2 R-CH(Ar)-CH2-Pd(II)(Br)L2 Migratory Insertion->R-CH(Ar)-CH2-Pd(II)(Br)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH(Ar)-CH2-Pd(II)(Br)L2->Beta-Hydride Elimination Alkene-Pd(II)(H)(Br)L2 Alkene-Pd(II)(H)(Br)L2 Beta-Hydride Elimination->Alkene-Pd(II)(H)(Br)L2 Reductive Elimination Reductive Elimination Alkene-Pd(II)(H)(Br)L2->Reductive Elimination Base Product Product Alkene-Pd(II)(H)(Br)L2->Product Alkene Product Reductive Elimination->Pd(0)L2 - H-Base+Br-

Figure 1: The catalytic cycle of the Heck-Mizoroki reaction.

The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II)-aryl complex. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, yields the desired product and a palladium(II)-hydride species. The final step is the reductive elimination of HBr, facilitated by a base, which regenerates the active palladium(0) catalyst.[2]

Recommended Reaction Protocol

This protocol is designed as a robust starting point for the Heck coupling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate with a generic terminal alkene (e.g., styrene or an acrylate). Optimization may be required depending on the specific alkene used.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )SupplierNotes
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate(Not readily available)276.04Custom synthesis or specialized supplierEnsure purity by NMR and/or LC-MS before use.
Alkene (e.g., Styrene)100-42-5104.15Major chemical suppliersPurify by passing through a short column of basic alumina if necessary.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Major chemical suppliersA common and effective palladium precursor.
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.37Major chemical suppliersAn electron-rich and bulky phosphine ligand.
Potassium Carbonate (K₂CO₃)584-08-7138.21Major chemical suppliersA mild inorganic base, dried before use.
N,N-Dimethylformamide (DMF)68-12-273.09Major chemical suppliersAnhydrous, high-purity grade.
Experimental Setup and Procedure

Heck_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Vessel Oven-dried Schlenk flask Reagents Add: - Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) - K₂CO₃ (2.0 eq) - Pd(OAc)₂ (0.02 eq) - P(o-tol)₃ (0.04 eq) Vessel->Reagents Solvent Add anhydrous DMF Reagents->Solvent Alkene Add Alkene (1.2 eq) Solvent->Alkene Heating Heat to 100-120 °C Alkene->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Quenching Pour into water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Figure 2: A generalized workflow for the Heck coupling reaction.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add the alkene (1.2 eq.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Scientific Rationale for Protocol Choices

  • Palladium Precursor: Palladium(II) acetate is a stable, air-tolerant, and commercially available Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.[6]

  • Ligand Selection: Tri(o-tolyl)phosphine is an electron-rich, bulky phosphine ligand. The electron-rich nature of the ligand enhances the rate of oxidative addition, while its steric bulk promotes the reductive elimination step and can help to prevent the formation of palladium black. For sterically hindered substrates, bulky ligands are often beneficial.[7]

  • Base Selection: A mild inorganic base like potassium carbonate is chosen to minimize the deprotonation of the phenolic hydroxyl group. Stronger bases, such as sodium tert-butoxide or amine bases like triethylamine, could lead to the formation of the phenoxide, which might interfere with the catalyst.[5] Two equivalents of the base are used to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the polar substrate and the inorganic base, creating a homogeneous reaction mixture. Its high boiling point is also suitable for the elevated temperatures often required for Heck reactions.[8]

  • Temperature: A reaction temperature of 100-120 °C is a good starting point for the coupling of aryl bromides.[4] The exact temperature may need to be optimized based on the reactivity of the specific alkene.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent- Ensure all reagents are pure and the solvent is anhydrous.- Increase the reaction temperature in 10 °C increments.- Try a different palladium source (e.g., Pd₂(dba)₃) or ligand (e.g., PPh₃, or a more electron-rich phosphine like P(t-Bu)₃).[7]- Consider using a phase-transfer catalyst (e.g., TBAB) if using a biphasic system or if solubility is an issue.
Formation of Side Products - Double arylation of the alkene- Isomerization of the product- Decomposition of starting material or product- Use a slight excess of the alkene (1.1-1.2 eq.).- Lower the reaction temperature.- Reduce the reaction time.- If isomerization is an issue, consider a different ligand system.
Catalyst Decomposition - Presence of oxygen- High temperature- Ensure the reaction is carried out under a strictly inert atmosphere.- Use degassed solvents.- Consider a more stable catalyst system, such as a palladacycle.[9]

Safety Considerations

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Solvents: DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: Use caution when working with heated oil baths.

Conclusion

The Heck coupling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a feasible transformation that can be achieved without the need for protecting the phenolic hydroxyl group. The electron-deficient nature of the substrate is advantageous for the oxidative addition step. Careful selection of a mild inorganic base is critical to avoid unwanted side reactions. The provided protocol offers a solid foundation for further exploration and optimization. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this powerful reaction in their synthetic endeavors.

References

  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Dr Jackson Chemistry. (2018, January 15). Heck Coupling [Video]. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. Retrieved January 30, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Al-Masum, M., & El-Hakam, S. A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(7), 9434-9447. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • The Heck coupling reactions of aryl bromides with styrene. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 132(1), 79-81. [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

  • Oxidative Heck reaction on phenols via the dual catalysis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Hartwig Group. [Link]

  • LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]

  • Shibasaki, M., & Vogl, E. M. (1999). The Heck Reaction. In Comprehensive Asymmetric Catalysis I–III (pp. 457-489). Springer, Berlin, Heidelberg.
  • Clark, J. (n.d.). the acidity of phenol. Chemguide. Retrieved January 30, 2026, from [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • LibreTexts. (2015, March 19). 21.1.1: Heck Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, January 22). Acidity of Phenols. Chemistry LibreTexts. [Link]

Sources

Application Note: The Strategic Use of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate as a versatile building block in the synthesis of azo dyes. We will delve into the chemical principles governing its reactivity, present a detailed protocol for its application in azo coupling reactions, and discuss the potential characteristics of the resulting chromophores.

Introduction: Unlocking the Potential of a Multifunctional Precursor

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound with significant potential in the synthesis of novel azo dyes. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, a nitro group, and a methyl ester, offers multiple avenues for chemical modification and allows for the fine-tuning of the final dye's properties. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (hydroxyl) groups on the benzene ring makes it an interesting candidate for creating dyes with specific absorption spectra and enhanced fastness properties. Azo dyes are the largest and most versatile class of synthetic organic colorants, widely used in textiles, printing, and various technological applications.[1]

Scientific Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes primarily involves a two-step process: diazotization followed by azo coupling.[1]

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium.

  • Azo Coupling: The resulting diazonium salt, an electrophile, then reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline, to form the characteristic azo (-N=N-) linkage.[1]

In the context of this application note, Methyl 3-bromo-4-hydroxy-5-nitrobenzoate serves as the coupling component . The hydroxyl group is a strong activating group, directing the electrophilic attack of the diazonium salt to the ortho position. The presence of the bulky bromine atom and the electron-withdrawing nitro group will influence the electronic properties and steric accessibility of the coupling site.

The general reaction mechanism is depicted below:

Azo Coupling Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2 / HCl 0-5 °C Ar-NH2->NaNO2_HCl Ar-N2+ Diazonium Salt NaNO2_HCl->Ar-N2+ Azo_Dye Azo Dye Product Ar-N2+->Azo_Dye + Coupling_Component Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol provides a generalized procedure for the synthesis of an azo dye using Methyl 3-bromo-4-hydroxy-5-nitrobenzoate as the coupling component. The specific aromatic amine used for diazotization will determine the final structure and color of the dye.

Materials and Reagents
  • Aromatic Amine (e.g., aniline, p-toluidine, p-nitroaniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Step-by-Step Procedure

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve 0.01 mol of the chosen aromatic amine in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 2.78 g (0.01 mol) of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the alkaline solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Filter the precipitated dye using a Buchner funnel under vacuum.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Azo Coupling Reaction cluster_workup Product Isolation and Purification Diazo_Prep Prepare Diazonium Salt Solution (Aromatic Amine + NaNO2/HCl at 0-5°C) Coupling Slowly add Diazonium Salt Solution to Coupling Component Solution (Maintain T < 5°C with stirring) Diazo_Prep->Coupling Coupling_Prep Prepare Coupling Component Solution (Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in NaOH) Coupling_Prep->Coupling Filtration Filter the Precipitated Dye Coupling->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry the Purified Dye Recrystallization->Drying

Caption: Step-by-step experimental workflow for azo dye synthesis.

Data Presentation and Expected Outcomes

The color and spectral properties of the synthesized azo dyes will depend on the specific diazonium salt used. The presence of electron-withdrawing groups (like the nitro and bromo substituents on the coupling component) generally leads to a bathochromic (red) shift in the absorption maximum.

Diazonium Salt PrecursorExpected Dye ColorPotential λmax (nm) Range
AnilineYellow-Orange400 - 450
p-ToluidineOrange420 - 470
p-NitroanilineRed480 - 530
2-Chloro-4-nitroanilineRed-Violet500 - 560

Note: The λmax values are estimations based on structurally similar dyes and will vary depending on the solvent and pH.

The synthesized dyes can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity.

  • FT-IR Spectroscopy: To confirm the presence of the azo (-N=N-) group (typically a weak band around 1400-1500 cm⁻¹) and other functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the final structure of the dye molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

Causality and Self-Validation

  • Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

  • pH Control: The coupling reaction is typically carried out under alkaline conditions to deprotonate the phenolic hydroxyl group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack of the diazonium ion.

  • Purification: Recrystallization is essential to remove unreacted starting materials and by-products, ensuring the purity of the final dye. The purity can be checked by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a valuable and versatile precursor for the synthesis of a wide range of azo dyes. The protocol outlined in this application note provides a robust framework for researchers to explore the synthesis of novel chromophores with potentially interesting properties for various applications, including textile dyeing, high-tech materials, and as intermediates in the synthesis of more complex molecules. The multi-functional nature of this starting material offers significant opportunities for further chemical elaboration and the development of dyes with tailored characteristics.

References

  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]

Sources

Technical Application Note: Protocol for Ester Hydrolysis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the saponification (hydrolysis) of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate to its corresponding carboxylic acid, 3-bromo-4-hydroxy-5-nitrobenzoic acid .[1][2]

Unlike simple alkyl benzoates, this substrate contains a highly acidic phenol group adjacent to electron-withdrawing nitro and bromo substituents.[1][2][3] This electronic environment necessitates a modified stoichiometry to prevent incomplete conversion.[3] This protocol utilizes a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system, chosen for its mildness and superior solubility profile compared to standard NaOH/MeOH methods.[3]

Key Chemical Transformation
  • Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (MW: ~292.04)[1][2]

  • Product: 3-bromo-4-hydroxy-5-nitrobenzoic acid (MW: ~278.01)[1][2][3]

  • Reaction Type: Nucleophilic Acyl Substitution (Saponification)[2][3]

Chemical Strategy & Mechanistic Insight

The "Phenoxide Trap" (Expertise & Causality)

Standard hydrolysis protocols often prescribe 1.1–1.5 equivalents of base.[3] Do not follow standard stoichiometry for this substrate.

The presence of the 4-hydroxyl group, acidified by the ortho-nitro and meta-bromo groups (predicted pKa ~6-7), creates a "proton sink."[1][2]

  • First Equivalent: The first equivalent of base will rapidly deprotonate the phenol to form the phenoxide anion .[3] This is faster than ester hydrolysis.[3]

  • Stalled Reaction: If only 1.1 equivalents are used, the reaction stops at the phenoxide-ester stage.[3]

  • Correct Stoichiometry: You must use ≥ 2.5 equivalents of base:

    • 1.0 eq to neutralize the phenol.[3]

    • 1.0 eq to hydrolyze the ester.[3]

    • 0.5 eq excess to drive kinetics.[3]

Visual Indicator (Self-Validating System)

The reaction provides an intrinsic visual endpoint.[3]

  • Basic pH (Reaction): The solution will turn Deep Yellow/Orange due to the formation of the nitrophenoxide chromophore.[1][3]

  • Acidic pH (Workup): Upon acidification, the solution will lighten to Pale Yellow/Off-White as the phenol is reprotonated and the product precipitates.[1][3]

Experimental Protocol

Method A: LiOH/THF/Water (Recommended for <10g scale)

This method is preferred for medicinal chemistry applications due to the high solubility of the intermediate salts in THF.[3]

Reagents & Materials
  • Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH[3]·H₂O) (3.0 eq)

  • Solvent: THF : Water (3:1 ratio)[2][3]

  • Acid: 1N HCl (aqueous)[3][4]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (10 mL per gram of substrate). Stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (3.0 eq) in the calculated volume of water (approx.[3] 3.3 mL per gram of substrate).[3] Add this aqueous solution dropwise to the THF solution.

    • Observation: The solution will immediately turn bright yellow/orange (phenoxide formation).[3]

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Time: Typically complete in 2–4 hours.[3]

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS.[3] The starting material spot should disappear.[3]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1N HCl while stirring until the pH reaches 1–2.

    • Observation: The color will shift from orange to pale yellow, and a solid precipitate should form.[1][3]

  • Isolation:

    • If solid precipitates: Filter the solid using a Büchner funnel.[3] Wash with cold water (2x) to remove Lithium salts.[3]

    • If no precipitate forms (oiling out): Extract with Ethyl Acetate (3x).[3] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Method B: NaOH/Methanol (Scale-up >10g)

For larger batches, cost-effective NaOH is used.[1][2][3] Note that sodium salts of nitro-benzoates can sometimes be less soluble, requiring higher water content.[1][3]

  • Suspend substrate in Methanol (10 V) .

  • Add 2.5M NaOH (3.0 eq) .

  • Heat to 50 °C for 2 hours.

  • Distill off Methanol under reduced pressure (rotavap) to leave an aqueous slurry.

  • Acidify with 6N HCl to pH 1.[3]

  • Filter the resulting precipitate.[3][5]

Analytical Validation (QC)

TestExpected ResultInterpretation
Appearance Pale yellow to off-white powderDark orange indicates retained salts (incomplete acidification).[1][2][3]
¹H-NMR (DMSO-d₆) Loss of singlet at ~3.8-3.9 ppmDisappearance of Methyl Ester (-OCH₃).[1][2][3]
¹H-NMR (DMSO-d₆) Broad singlet >13 ppmAppearance of Carboxylic Acid (-COOH).[1][2][3]
LC-MS (ESI-) [M-H]⁻ = 276/278 (Br isotope)Mass shift of -14 Da (Methyl -> H).[1][2][3]
Melting Point >200 °C (Decomp)Distinct from ester (usually lower MP).[3]

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical double-deprotonation event and the colorimetric shifts that serve as process controls.

G cluster_0 Visual Checkpoint Substrate Methyl Ester (Substrate) Phenoxide Phenoxide Intermediate (Bright Orange) Substrate->Phenoxide LiOH (Eq 1) Fast Deprotonation Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral LiOH (Eq 2) Nucleophilic Attack Dianion Carboxylate Dianion (Water Soluble) Tetrahedral->Dianion -OMe Elimination Product Free Acid Product (Pale Yellow Solid) Dianion->Product HCl (pH 1-2) Precipitation

Figure 1: Reaction mechanism illustrating the consumption of the first equivalent of base by the phenol group and the colorimetric shift during acidification.[1][3]

Safety & Troubleshooting

Hazard Analysis
  • Nitro Compounds: While this specific benzoate is stable, nitro-aromatics can be energetic.[1][2][3] Avoid heating dry solids above 100 °C.[3]

  • Bromine Substituent: Halogenated aromatics can be skin sensitizers.[3] Wear nitrile gloves and work in a fume hood.[3]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield Incomplete hydrolysis (Phenoxide Trap).Check base stoichiometry. Ensure >2.5 eq was used.
Product is Orange Residual Phenoxide salt.[3]The pH is not low enough.[3] Acidify to pH 1.[3] The phenol pKa is low; it needs strong acid to reprotonate.[3]
Inseparable Emulsion THF content too high during extraction.[3]Evaporate THF before extraction. Use Brine to break emulsion.[3]

References

  • Provides physical data (MP, pKa estim
  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 12033, 4-Hydroxy-3-nitrobenzoic acid.[1][2][3] Retrieved October 26, 2023, from [Link][1][3]

    • Authoritative source for spectral data and safety classifications.[3]

  • Organic Syntheses. (1928).[3] m-Nitrobenzoic Acid.[1][2][3][5] Org.[3][5][6][7] Synth. 1928, 8,[1][3] 76. Retrieved from [Link][3]

    • Foundational protocol for hydrolyzing nitro-benzoate esters, establishing the base hydrolysis baseline.
    • Verification of commercial availability and solid-state properties.[1][2]

Sources

Application Note: Divergent Synthesis of Novel Kinase Inhibitor Scaffolds from Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors, antibacterials (e.g., DNA gyrase inhibitors), and immunomodulators. Its dense functionalization offers three orthogonal vectors for chemical diversity:

  • The 3-Bromo motif: A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

  • The 4-Hydroxy/5-Nitro pair: A masked ortho-aminophenol precursor, ideal for constructing benzoxazoles or benzoxazinones.

  • The Methyl Ester: A modifiable "warhead" attachment point or solubility-tuning region.

This guide details two validated protocols for transforming Compound 1 into high-value bioactive cores, emphasizing regioselectivity and functional group tolerance.

Strategic Synthetic Planning

We present two divergent workflows based on the order of operations. The choice of workflow depends on the target pharmacophore.

  • Route A (Biaryl Pathway): Prioritizes early-stage carbon-carbon bond formation via Suzuki coupling, followed by nitro reduction. Best for inhibitors requiring bulky hydrophobic groups at the 3-position.

  • Route B (Heterocycle Pathway): Prioritizes the formation of a benzoxazole core first, leaving the bromine available for late-stage diversification.

Diagram 1: Divergent Synthetic Logic

G Start Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate (1) StepA1 Step A1: O-Alkylation (Masking Phenol) Start->StepA1 Route A: Biaryl First StepB1 Step B1: Selective Reduction (Fe/NH4Cl - Preserves Br) Start->StepB1 Route B: Heterocycle First StepA2 Step A2: Suzuki Coupling (Pd-Catalyzed C-C Bond) StepA1->StepA2 Ar-B(OH)2, Pd(dppf)Cl2 StepA3 Step A3: Nitro Reduction (Aniline Formation) StepA2->StepA3 H2, Pd/C TargetA Target A: Biaryl Aniline (Kinase Hinge Binder) StepA3->TargetA StepB2 Step B2: Cyclization (Aldehyde Condensation) StepB1->StepB2 R-CHO, Oxidant TargetB Target B: 7-Bromo-Benzoxazole (Scaffold for Library Gen) StepB2->TargetB

Caption: Decision tree for functionalizing Compound 1. Route A yields biaryl anilines; Route B yields benzoxazole cores.

Protocol A: The "Suzuki-First" Approach

Objective: Synthesis of 3-aryl-4-methoxy-5-aminobenzoates. Rationale: The free phenol in Compound 1 is acidic (


 due to the nitro group). Direct Suzuki coupling can be sluggish due to catalyst poisoning by the phenoxide. O-Methylation locks the conformation and facilitates the cross-coupling.
Step A1: O-Methylation
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution.
    

Procedure:

  • Dissolve Compound 1 (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add

    
     (1.5 eq) followed by MeI (1.2 eq).
    
  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Pour into ice water. Filter the precipitate.[1] Wash with water.[1]

  • Yield Target: >90%.

Step A2: Suzuki-Miyaura Cross-Coupling
  • Reagents: Aryl Boronic Acid (

    
    ), 
    
    
    
    ,
    
    
    (2M aq), 1,4-Dioxane.
  • Critical Parameter: Deoxygenation is vital to prevent homocoupling of the boronic acid.

Procedure:

  • In a pressure vial, combine the O-methylated intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Add 1,4-Dioxane (10 mL/mmol) and 2M aq.

    
     (3.0 eq).
    
  • Degas: Sparge with Argon for 5 minutes. Cap efficiently.

  • Heat to 90°C for 4-12 hours.

  • Validation: Monitor disappearance of the aryl bromide by HPLC.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Step A3: Nitro Reduction (Hydrogenation)
  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Note: Since the bromine has already been reacted, we can use standard catalytic hydrogenation without fear of dehalogenation.

Procedure:

  • Dissolve the biaryl nitro compound in MeOH.

  • Add 10% Pd/C (10 wt%).

  • Stir under

    
     balloon for 2-4 hours.
    
  • Filter through Celite to remove Pd. Evaporate solvent.

Protocol B: The "Heterocycle-First" Approach (Benzoxazole Synthesis)

Objective: Synthesis of 7-bromo-2-substituted-1,3-benzoxazole-5-carboxylates. Rationale: This route creates a rigid bicyclic core while preserving the bromine atom for later modification. Challenge: Standard hydrogenation (H2/Pd) will strip the bromine (hydrodehalogenation). We must use a chemoselective reduction.

Step B1: Chemoselective Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Mechanism: Single-electron transfer reduction. Preserves Ar-Br bonds.

Procedure:

  • Suspend Compound 1 (1.0 eq) in EtOH/Water (4:1 ratio, 10 mL/mmol).

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq, -325 mesh).
    
  • Heat to 80°C with vigorous stirring for 1-2 hours.

  • Observation: Reaction mixture turns dark brown/rust color.

  • Workup: Filter hot through Celite (wash cake with hot EtOAc). Wash filtrate with brine, dry over

    
    .
    
  • Product: Methyl 3-amino-5-bromo-4-hydroxybenzoate. (Unstable; use immediately in Step B2).

Step B2: Oxidative Cyclization to Benzoxazole
  • Reagents: Aldehyde (

    
    ), 
    
    
    
    (Sodium metabisulfite) or
    
    
    -Benzoquinone (oxidant), DMF or EtOH.
  • Mechanism: Schiff base formation followed by oxidative ring closure.

Procedure:

  • Dissolve the amino-phenol intermediate (1.0 eq) in DMF.

  • Add the desired Aldehyde (1.1 eq).

  • Stir at RT for 1 hour to form the imine (Schiff base).

  • Add Oxidant (e.g.,

    
    -Benzoquinone, 1.1 eq) and heat to 100°C  for 3 hours.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Result: The 4-OH and 3-NH2 cyclize to form the oxazole ring. The 5-Br (now position 7 on benzoxazole) remains intact.

Diagram 2: Benzoxazole Formation Workflow

B Input Amino-Phenol Intermediate Imine Schiff Base (Transient) Input->Imine Condensation Cyclized 7-Bromo-Benzoxazole Scaffold Imine->Cyclized Ring Closure Aldehyde R-CHO Aldehyde->Imine Oxidant Oxidant (Heat) Oxidant->Cyclized

Caption: Oxidative cyclization mechanism from the reduced intermediate.

Analytical Validation Data

To ensure protocol validity, compare your results against these standard reference values.

ParameterCompound 1 (Starting Material)Route A Product (Biaryl)Route B Product (Benzoxazole)
Appearance Yellow crystalline solidOff-white solidTan/Brown solid
1H NMR (Ar-H) Two singlets (approx 8.1, 8.4 ppm)Multiplets (Biaryl region)New singlet (Oxazole C2-H)
MS (ESI) [M-H]- 274/276 (Br pattern)[M+H]+ (No Br pattern)[M+H]+ (Retains Br pattern)
HPLC RT ~4.5 min (C18, 50% MeOH)~6.2 min (More lipophilic)~5.8 min

References

  • Preparation of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 664 (Nitration protocols).[2]

    • Context: Standard nitration of methyl 3-bromo-4-hydroxybenzoate or bromin
    • URL:

  • Suzuki-Miyaura Coupling on Electron-Deficient Phenols

    • Source:Journal of the American Chemical Society, 2007, 129, 9602.[3]

    • Context: Conditions for coupling aryl bromides in the presence of sensitive groups.
    • URL:

  • Selective Reduction of Nitro Groups in Presence of Halogens

    • Source:Tetrahedron Letters, 2010, 51, 23, 3165-3167.
    • Context: Use of Fe/NH4Cl to reduce nitro groups without dehalogen
    • URL:

  • Synthesis of Benzoxazoles from Aminophenols

    • Source:Journal of Organic Chemistry, 2018, 83, 14820.[4]

    • Context: Oxidative cyclization str
    • URL:

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on specific R-groups used in Suzuki or Cyclization steps.

Sources

scale-up synthesis considerations for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its preparation involves a multi-step pathway that requires precise control over electrophilic aromatic substitution reactions. While the laboratory-scale synthesis is well-documented, scaling this process for pilot or manufacturing purposes introduces significant challenges related to reaction control, impurity profiles, process safety, and economic viability.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. The narrative is structured to provide not just a procedural outline, but a deep-seated understanding of the chemical principles, potential pitfalls, and safety imperatives that govern this synthesis at scale. The process is logically divided into two primary stages: the selective mono-bromination of a phenolic ester precursor, followed by a regioselective nitration.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from the readily available Methyl p-hydroxybenzoate. The first step is a selective electrophilic bromination, followed by a controlled nitration of the resulting intermediate.

G A Methyl p-hydroxybenzoate B Step 1: Electrophilic Bromination A->B Br₂, Solvent (e.g., Acetic Acid) C Methyl 3-bromo-4-hydroxybenzoate (Intermediate) B->C D Step 2: Electrophilic Nitration C->D HNO₃, H₂SO₄ (Nitrating Mixture) E Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Final Product) D->E

Figure 1: Two-step synthesis workflow for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Part 1: Scale-Up Synthesis of Intermediate: Methyl 3-bromo-4-hydroxybenzoate

Principle and Mechanistic Insight

The initial step involves the electrophilic aromatic substitution of Methyl p-hydroxybenzoate with bromine. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating, meta-director. The overwhelming activating influence of the hydroxyl group directs the incoming bromine electrophile to one of the positions ortho to it.

A primary challenge in this step is preventing over-bromination. The mono-brominated product is still an activated ring, and a second bromination can occur to yield the 3,5-dibromo-4-hydroxybenzoic acid methyl ester byproduct.[1] Controlling the reaction stoichiometry, temperature, and addition rate is therefore paramount for achieving high selectivity.

Pre-Synthesis Considerations & Material Specifications

Successful scale-up begins with well-defined raw materials. Sourcing and qualifying materials based on stringent specifications is essential to ensure batch-to-batch consistency.

MaterialGradeKey SpecificationsSupplier Qualification
Methyl p-hydroxybenzoateReagent or TechnicalPurity: >99.0% (HPLC), Appearance: White crystalline solid, Moisture: <0.5%Certificate of Analysis (CoA) required, consistent sourcing
BromineReagentPurity: >99.5%, Stabilizer-free if possibleHandle with extreme caution, ensure proper containment and transport
Glacial Acetic AcidACS GradePurity: >99.7%, Water content: <0.2%Low water content is critical to prevent side reactions
Detailed Scale-Up Protocol (Basis: 1.0 kg Methyl p-hydroxybenzoate)

This protocol is intended for a suitably equipped chemical reactor with robust temperature control, a dropping funnel for controlled addition, and an efficient off-gas scrubbing system for bromine and HBr vapors.

  • Reactor Setup:

    • Charge a 20 L glass-lined or Hastelloy reactor with Glacial Acetic Acid (5.0 L).

    • Begin agitation and cool the solvent to 10-15°C.

  • Substrate Charging:

    • Slowly add Methyl p-hydroxybenzoate (1.0 kg, 6.57 mol) to the chilled solvent. Stir until a clear solution or a fine slurry is obtained.

    • Cool the reactor contents to 0-5°C.

  • Bromine Addition (Critical Step):

    • In a separate, suitable container, carefully measure Bromine (1.10 kg, 6.89 mol, 1.05 eq).

    • Transfer the bromine to a pressure-equalizing dropping funnel attached to the reactor.

    • Add the bromine dropwise to the reaction mixture over a period of 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. A temperature excursion can significantly increase the formation of the dibromo-byproduct.

  • Reaction Maturation:

    • After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours.

  • In-Process Control (IPC):

    • Carefully take a sample from the reaction mixture. Quench it with a sodium bisulfite solution.

    • Analyze the sample by HPLC to confirm the consumption of the starting material (typically <2%) and check the ratio of mono- to di-brominated product.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into a separate vessel containing cold water (20 L). This will cause the product to precipitate.

    • Stir the resulting slurry for 30 minutes.

    • Filter the solid product using a Nutsche filter or a large Buchner funnel.

    • Wash the filter cake thoroughly with water until the filtrate is neutral (pH 6-7). This removes acetic acid and residual bromine.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Expected Outcome:

    • Yield: 1.3 - 1.4 kg (85-95%) of Methyl 3-bromo-4-hydroxybenzoate as an off-white solid.

    • Purity (HPLC): >98%, with the major impurity being the 3,5-dibromo analog.

Part 2: Scale-Up Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Principle and Mechanistic Insight

This step is a classic electrophilic aromatic nitration. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3][4]

The directing effects on the intermediate (Methyl 3-bromo-4-hydroxybenzoate) determine the position of nitration. The hydroxyl group remains the most powerful activating group, directing the incoming nitro group to the vacant ortho position (C5). This reaction is highly exothermic and potentially hazardous, making strict temperature control the most critical parameter for a safe and successful scale-up.[5][6]

Pre-Synthesis Considerations & Material Specifications
MaterialGradeKey SpecificationsSupplier Qualification
Methyl 3-bromo-4-hydroxybenzoateIn-housePurity: >98.0% (HPLC), Appearance: Off-white solidIPC from Part 1 must be met
Concentrated Sulfuric AcidReagent GradeConcentration: 95-98%CoA required
Concentrated Nitric AcidReagent GradeConcentration: 68-70%CoA required
Detailed Scale-Up Protocol (Basis: 1.0 kg Intermediate)

WARNING: This procedure involves highly corrosive and reactive materials and generates a large exotherm. It must be performed in a reactor designed for such processes, with adequate cooling capacity, emergency quenching plans, and personnel trained in handling nitration reactions.

  • Reactor Setup:

    • Charge Concentrated Sulfuric Acid (4.0 L) into a 20 L reactor rated for corrosive service.

    • Ensure the cooling system is operational and begin chilling the acid to -5°C to 0°C with strong agitation.

  • Preparation of Nitrating Mixture:

    • Slowly, and in small portions, add Concentrated Nitric Acid (0.4 L, approx. 0.6 kg) to the cold sulfuric acid. This addition is highly exothermic. Maintain the temperature of the mixture at or below 10°C at all times.

    • After addition, cool the resulting nitrating mixture back down to -5°C to 0°C.

  • Substrate Addition (Critical Step):

    • In a separate container, dissolve the Methyl 3-bromo-4-hydroxybenzoate (1.0 kg, 4.33 mol) in Concentrated Sulfuric Acid (2.0 L) at room temperature. This may be mildly exothermic; cool if necessary.

    • Add this solution of the substrate to the cold nitrating mixture via a dropping funnel over 2-3 hours. The internal reaction temperature must be rigorously maintained between 0°C and 5°C.

  • Reaction Maturation:

    • Once the addition is complete, let the reaction stir at 0-5°C for 30-60 minutes.

  • In-Process Control (IPC):

    • Carefully sample the reaction mixture and quench it by adding it to a large excess of ice/water.

    • Extract the product and analyze by HPLC to confirm the reaction is complete.

  • Work-up and Isolation (Quenching):

    • Fill a separate, larger quench vessel (e.g., 50 L) with crushed ice and water (20 kg ice, 10 L water).

    • Under vigorous stirring, slowly transfer the reaction mixture into the ice/water. This is a highly exothermic quench. Control the addition rate to keep the quench pot temperature below 25°C.

    • The yellow solid product will precipitate. Stir the slurry for 1 hour to ensure complete precipitation.

  • Filtration and Washing:

    • Filter the solid product.

    • Wash the filter cake extensively with cold water until the filtrate is neutral (pH 5-7). This step is critical to remove all residual acids, which can compromise the stability of the final product.[5]

  • Purification (Recrystallization):

    • Transfer the wet cake to a clean reactor. Add a suitable solvent, such as ethanol or an ethanol/water mixture.[7]

    • Heat the mixture to reflux to dissolve the solid, then cool slowly to crystallize the product.

    • Filter the purified product and dry under vacuum at 50-60°C.

  • Expected Outcome:

    • Yield: 1.0 - 1.1 kg (85-92%) of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate as a yellow crystalline solid.

    • Purity (HPLC): >99.5%.

Safety and Hazard Analysis (HAZOP) for Nitration

Nitration reactions are among the most hazardous in the chemical industry due to their high exothermicity and the potential for thermal runaway.[6][8][9] A thorough hazard and operability (HAZOP) study is mandatory before any scale-up operation.

G cluster_0 Nitration Safety Workflow start Start: Prepare Nitration ppe Verify Full PPE: - Acid-resistant gloves - Face shield & goggles - Chemical-resistant apron start->ppe cooling Confirm Cooling System is Operational and at Setpoint (<0°C) ppe->cooling quench Ensure Emergency Quench (Ice Bath / Amine Solution) is Ready cooling->quench proc Proceed with Controlled Reagent Addition quench->proc monitor Continuously Monitor Temperature and Agitation proc->monitor deviation Temperature Excursion? (>10°C) monitor->deviation emergency_stop STOP ADDITION Increase Cooling deviation->emergency_stop Yes end End of Reaction: Proceed to Work-up deviation->end No emergency_quench INITIATE EMERGENCY QUENCH PROTOCOL emergency_stop->emergency_quench

Figure 2: Logic diagram for critical safety checks during the nitration process.

HAZOP Table for Nitration Step
DeviationCauseConsequenceSafeguards / Mitigation
Loss of Cooling Chiller failure, utility loss, coolant line blockageRapid temperature increase, leading to thermal runaway , accelerated side reactions, vigorous gas evolution (NOx), potential for vessel over-pressurization and explosion.[6]High-temperature alarm interlocked to stop reagent addition. Independent backup cooling system. Readily available emergency quench bath.
Addition Rate Too Fast Operator error, pump malfunctionHeat generation exceeds cooling capacity, leading to thermal runaway.Use a calibrated dosing pump with max rate limiter. Strict adherence to SOP. Operator training on the consequences of rapid addition.
Loss of Agitation Stirrer motor failure, impeller decouplingFormation of localized "hot spots" where reagents are not dispersed. When agitation resumes, a large amount of unreacted material can mix, causing a violent, uncontrollable exotherm.Agitator power draw/RPM sensor interlocked to stop reagent addition. Visual confirmation of mixing where possible.
Wrong Reagent Concentration Incorrect material charged (e.g., fuming nitric acid)Drastic change in reaction kinetics and exotherm, unpredictable side reactions, potential for detonation.Barcode scanning of raw materials. Independent verification of reagents by a second operator. CoA verification before charging.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • CN103030565A - Synthesis process of methylparaben - Google Patents.
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Available at: [Link]

  • CN1066134C - New process for synthetising m-nitrobenzoic - Google Patents.
  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • Nitration reaction safety - YouTube. Available at: [Link]

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. Available at: [Link]

  • Supporting Information - CDC Stacks. Available at: [Link]

  • METHYL p-HYDROXYBENZOATE - FAO. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. Available at: [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. Available at: [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. Available at: [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - University of Lahore. Available at: [Link]

Sources

Application Note: Strategic Protection of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a densely functionalized scaffold widely used in the synthesis of kinase inhibitors and antibacterial agents. However, its reactivity is dominated by a severe "electronic push-pull" effect that complicates standard protection strategies.

The Challenge: The "Acidic Phenol" Trap

The 4-hydroxyl group is flanked by two strong electron-withdrawing groups (EWGs): a nitro group at C5 and a bromo group at C3.

  • Acidity: These EWGs stabilize the phenoxide anion, dropping the

    
     of the phenol significantly (estimated 
    
    
    
    5.0–6.0).
  • Nucleophilicity: The resulting phenoxide is a weak nucleophile, making installation of bulky protecting groups (like TBDMS or Trityl) sluggish.

  • Lability: The electron-deficient ring makes silicon-based protecting groups (Silyl ethers) unusually susceptible to base-catalyzed hydrolysis, risking premature deprotection during cross-coupling reactions (Suzuki/Buchwald).

The Solution: Orthogonal Strategy

This guide prioritizes Methoxymethyl (MOM) and p-Methoxybenzyl (PMB) ethers. These groups offer the necessary stability against the basic conditions of Palladium-catalyzed couplings while avoiding the fatal flaw of standard benzyl ethers: the incompatibility of hydrogenolysis with the nitro group.

Decision Matrix: Selecting the Right Shield

Use the following logic flow to determine the optimal protecting group (PG) based on your next synthetic step.

PG_Decision_Tree Start Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate NextStep What is the next reaction step? Start->NextStep Suzuki Pd-Catalyzed Coupling (Suzuki, Buchwald) NextStep->Suzuki Reduction Nitro Reduction (to Aniline) NextStep->Reduction AcidStep Acidic Conditions (e.g., Nitration, Halogenation) NextStep->AcidStep MOM RECOMMENDED: MOM Ether (Base Stable, Acid Cleavable) Suzuki->MOM Best Stability PMB ALTERNATIVE: PMB Ether (Oxidative Removal w/ DDQ) Suzuki->PMB Good Stability Ac Acetyl (Ac) (Unstable to Base) Suzuki->Ac AVOID (Hydrolysis) Bn CAUTION: Benzyl Ether (Removal reduces NO2 to NH2) Reduction->Bn Safe (if reducing NO2 is desired) Me Methyl Ether (Permanent/Hard to Remove) Reduction->Me Permanent AcidStep->MOM AVOID (Cleaves) AcidStep->Ac Good Stability

Figure 1: Decision tree for protecting group selection based on downstream chemistry.

Protocol A: Methoxymethyl (MOM) Protection

Best for: Suzuki/Sonogashira couplings, basic conditions. Mechanism:


 substitution. The acidic phenol is easily deprotonated by DIPEA, attacking the highly electrophilic MOM-Cl.
Materials
  • Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) [CARCINOGEN WARNING]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add DIPEA (2.0 equiv) dropwise at 0°C. The solution may darken due to phenoxide formation.

    • Note: Unlike standard phenols, this substrate does not require Sodium Hydride (NaH). The nitro group makes the phenol acidic enough for DIPEA, avoiding potential side reactions with the methyl ester.

  • Alkylation: Add MOM-Cl (1.5 equiv) dropwise via syringe at 0°C.

    • Safety: MOM-Cl is a potent carcinogen. Use a bleach trap for waste and handle strictly in a fume hood.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DIPEA), then Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Deprotection (Restoring the Phenol)

To remove the MOM group without touching the ester or nitro group:

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: Stir at RT for 1-2 hours. The electron-deficient ring actually stabilizes the glycosidic bond of the MOM slightly, so slightly more vigorous acid conditions than usual may be required [1].

Protocol B: p-Methoxybenzyl (PMB) Protection

Best for: Scenarios requiring orthogonal deprotection without using Hydrogen gas (which would reduce the Nitro group).

Materials
  • Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

  • Reagent: p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation

  • Solvent: DMF or Acetone

Step-by-Step Methodology
  • Setup: Dissolve substrate in DMF (

    
    ).
    
  • Activation: Add

    
     and KI. Stir for 15 minutes at RT. The mixture will turn bright yellow/orange (phenoxide).
    
  • Addition: Add PMB-Cl dropwise.

  • Heating: Heat to 60°C for 3–5 hours.

    • Why Heat? The steric bulk of the ortho-bromo and ortho-nitro groups hinders the nucleophilic attack. Thermal energy is required to overcome the barrier.

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc.[1] Wash extensively with water/LiCl solution to remove DMF.

Deprotection (Oxidative Cleavage)
  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Conditions: DCM:Water (10:1) at RT.

  • Mechanism: DDQ oxidizes the PMB benzyl position, facilitating hydrolysis.[2] This leaves the Nitro (

    
    ), Bromo (
    
    
    
    ), and Ester (
    
    
    ) groups intact [2].

Comparative Data: Stability Profile

ConditionMOM EtherBenzyl Ether (Bn)PMB EtherAcetyl (Ac)TBDMS
Suzuki Coupling (

)
Excellent Excellent Excellent Poor (Hydrolysis)Poor (Hydrolysis)
Acid (HCl/TFA)Labile (Cleaves)StableLabile (Cleaves)StableLabile
Hydrogenolysis (

)
StableCleaves (+ Reduces

)
Cleaves (+ Reduces

)
StableStable
Oxidation (DDQ)StableStableCleaves StableStable
Strong Nucleophiles StableStableStableLabileLabile

Visual Workflow: MOM Protection Pathway

MOM_Workflow Reactants Substrate + DIPEA (in DCM, 0°C) Reagent Add MOM-Cl (Dropwise) Reactants->Reagent Intermediate Reaction Mixture (Stir 4-6h @ RT) Reagent->Intermediate Quench Quench: Sat. NH4Cl Intermediate->Quench Workup Workup: Wash 1M HCl -> Brine Quench->Workup Product MOM-Protected Product (Ready for Suzuki) Workup->Product

Figure 2: Operational workflow for MOM protection using DIPEA/DCM.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). MOM Ethers (Methoxymethyl ethers).[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link] (Contextual reference for steric tolerance in ortho-substituted systems).

Sources

Troubleshooting & Optimization

improving yield of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting Guide: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Executive Summary

This technical guide addresses the synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (CAS 40258-72-8) .[1] The primary challenge in this synthesis is regioselectivity , specifically avoiding the formation of the 3,5-dibromo byproduct during bromination and preventing oxidative degradation during nitration.

This guide deviates from standard "recipe" formats to provide a mechanism-based troubleshooting system . It evaluates the two primary synthetic pathways and provides specific interventions to maximize yield and purity.

Part 1: Strategic Route Selection

Q: Which synthetic route offers the highest yield potential?

A: While the industrial standard often employs Bromination


 Nitration  (due to raw material costs), the Nitration 

Bromination
sequence is chemically superior for high-purity applications.
Route A: The "Standard" Path (Bromination First)
  • Sequence: Methyl 4-hydroxybenzoate

    
     Methyl 3-bromo-4-hydroxybenzoate 
    
    
    
    Product.
  • Critical Flaw: The first step suffers from competitive kinetics. The activating -OH group directs bromine to both ortho positions (3 and 5). Stopping at mono-bromination is difficult, often leading to 10–15% 3,5-dibromo impurity, which is hard to separate [1].

  • Best For: Large-scale cost reduction where recrystallization losses are acceptable.

Route B: The "High-Fidelity" Path (Nitration First)
  • Sequence: Methyl 4-hydroxybenzoate

    
     Methyl 3-nitro-4-hydroxybenzoate 
    
    
    
    Product.[2]
  • Mechanistic Advantage:

    • Nitration of the ester is highly selective for the 3-position [2].

    • In the second step, the 3-Nitro group (meta-director) and 4-Hydroxy group (ortho-director) cooperatively direct the incoming bromine to the 5-position .

  • Best For: High-yield, pharmaceutical-grade synthesis requiring minimal purification.

Part 2: Reaction Optimization & Troubleshooting (Q&A)

Module 1: The Bromination Step (Controlling Regioselectivity)

Q: I am seeing significant 3,5-dibromo impurity (Route A). How do I suppress this?

A: The formation of the di-bromo species is rate-driven by local excess of bromine.

  • Switch Reagents: Replace elemental bromine (

    
    ) with N-Bromosuccinimide (NBS)  in acetonitrile or DMF. NBS provides a low, steady concentration of electrophilic bromine, favoring mono-substitution.
    
  • Temperature Control: If using

    
    , lower the temperature to -5°C to 0°C . The activation energy difference between mono- and di-bromination is significant; lower temperatures favor the kinetic mono-product [1].
    
  • Stoichiometry: Use a slight deficit of brominating agent (0.95 eq ). It is far easier to separate unreacted starting material (Methyl 4-hydroxybenzoate) via base extraction than to separate the chemically similar di-bromo byproduct.

Q: My yield is low during the bromination of the nitro-ester (Route B). Why?

A: The nitro group deactivates the ring, making the nucleophilic attack on bromine slower.

  • Catalysis: Add a Lewis acid catalyst like FeBr

    
      (1-5 mol%) or use Glacial Acetic Acid  as the solvent to polarize the Br-Br bond.
    
  • Activation: Ensure the phenolic -OH is not protonated. Performing the reaction in the presence of a weak base (e.g., Sodium Acetate) can generate a small equilibrium concentration of the phenoxide, which is vastly more reactive toward bromination.

Module 2: The Nitration Step (Managing Oxidation)

Q: The nitration reaction turned dark/black, and yield is poor. What happened?

A: You likely oxidized the phenol ring. Phenols are electron-rich and susceptible to oxidation by concentrated nitric acid, leading to quinones and tar.

  • Protect the Phenol (Optional): If yield is critical, acetylate the phenol first (make the acetate ester), nitrate, then hydrolyze. The acetate group protects the ring from oxidation while still directing ortho/para.

  • Acid Control: Do not add the substrate to neat nitric acid.

    • Protocol: Dissolve the substrate in concentrated

      
       (cooled to 0°C).
      
    • Addition: Add a pre-mixed solution of

      
       dropwise. This controls the concentration of the nitronium ion (
      
      
      
      ) and manages the exotherm [2, 3].
  • Quenching: Quench onto crushed ice immediately after TLC indicates consumption of starting material. Prolonged exposure to nitrating media promotes dinitration or degradation.

Module 3: Work-up and Purification

Q: The product is oiling out or failing to crystallize.

A: This is common with mixed esters.

  • Solvent System: The "Gold Standard" for recrystallization of this class of compounds is Methanol/Water .

    • Dissolve crude in minimum hot Methanol.

    • Add hot water until slight turbidity.

    • Cool slowly to room temperature, then 4°C.

  • pH Adjustment: Ensure the final slurry is acidic (pH ~2-3). Phenolic esters can form water-soluble salts if the quench was too basic, leading to yield loss in the filtrate.

Part 3: Visualized Experimental Workflows

Figure 1: Comparative Synthetic Pathways

SynthesisPathways Start Methyl 4-hydroxybenzoate (Starting Material) BromoInt Methyl 3-bromo-4-hydroxybenzoate (Intermediate A) Start->BromoInt Route A: Bromination (Br2/AcOH or NBS) NitroInt Methyl 3-nitro-4-hydroxybenzoate (Intermediate B) Start->NitroInt Route B: Nitration (HNO3/H2SO4, 0°C) DiBromo 3,5-Dibromo Impurity (YIELD KILLER) BromoInt->DiBromo Over-bromination Final Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target) BromoInt->Final Nitration (HNO3/H2SO4) NitroInt->Final Bromination (Br2/AcOH, Fe cat.)

Caption: Comparison of Route A (Standard) and Route B (High-Fidelity). Route B minimizes the formation of difficult-to-separate di-bromo impurities.

Figure 2: Troubleshooting Decision Logic

Troubleshooting Issue Problem Detected Type1 Impurity: 3,5-Dibromo Issue->Type1 Type2 Low Yield / Black Tar Issue->Type2 Type3 Product Oils Out Issue->Type3 Fix1 Action: Switch to NBS or Lower Temp <0°C Type1->Fix1 Fix2 Action: Control Exotherm Dropwise Mixed Acid Addition Type2->Fix2 Fix3 Action: Recrystallize MeOH/Water System Type3->Fix3

Caption: Rapid diagnostic flow for common synthesis failures.

Part 4: Recommended Experimental Protocol (Route B)

Protocol: Synthesis via Nitro-Intermediate (High Purity)

  • Step 1: Nitration

    • Charge a reactor with Methyl 4-hydroxybenzoate (1.0 eq) and Concentrated H

      
      SO
      
      
      
      (5 vol). Cool to 0–5°C.
    • Prepare a mixture of HNO

      
       (65%)  (1.05 eq) and H
      
      
      
      SO
      
      
      (1 vol).
    • Add acid mixture dropwise over 30 mins, maintaining T < 10°C.

    • Stir 1 hr. Pour onto ice. Filter yellow solid (Methyl 3-nitro-4-hydroxybenzoate ).

    • Yield Target: >90% [2, 4].

  • Step 2: Bromination

    • Suspend Methyl 3-nitro-4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid (10 vol).

    • Add Sodium Acetate (1.1 eq) (buffers reaction, promotes phenoxide formation).

    • Add Bromine (Br

      
      )  (1.05 eq) dropwise at room temperature.
      
    • Heat to 40–50°C for 2–4 hours until TLC shows completion.

    • Pour into cold water. Filter precipitate.

    • Recrystallize from Methanol/Water.

    • Yield Target: >85%.

Part 5: Data Summary

ParameterRoute A (Bromination First)Route B (Nitration First)
Major Impurity 3,5-Dibromo-4-hydroxybenzoate3-Nitro-4-hydroxybenzoate (unreacted)
Separation Difficulty High (Requires chromatography)Low (Separable by pH/Solubility)
Regiocontrol Poor (Statistical)Excellent (Cooperative Directing)
Overall Yield 60–70%80–85%

References

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (Discusses the dibromo impurity issue). Link

  • Royal Society of Chemistry. Nitration of methyl benzoate - standard procedure adaptation. (Standard nitration protocols for benzoate esters). Link

  • Organic Syntheses. Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p.372. (Foundational reference for nitration temperature control). Link

  • BenchChem. Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (Analogous work-up procedures for phenolic esters). Link

Sources

Technical Support Center: Purification of Crude Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of crude Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key chemical intermediate in high purity. Here, we will delve into the underlying chemical principles of purification, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

Understanding the Purification Challenge

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a multi-functionalized aromatic compound, and its synthesis can often lead to a variety of structurally similar impurities. The presence of hydroxyl, bromo, nitro, and methyl ester groups on the benzene ring presents a unique set of purification challenges. The primary goal of any purification strategy is to effectively separate the desired product from starting materials, by-products, and reagents.

Common Impurities to Consider:

  • Regioisomers: Nitration of the precursor, Methyl 3-bromo-4-hydroxybenzoate, can result in the formation of other isomers where the nitro group is at a different position on the aromatic ring.

  • Di- and Poly-nitrated By-products: Under harsh nitrating conditions, more than one nitro group can be introduced onto the aromatic ring.

  • Unreacted Starting Material: Incomplete nitration will leave residual Methyl 3-bromo-4-hydroxybenzoate in the crude product.

  • Dibrominated Species: The synthesis of the precursor, Methyl 3-bromo-4-hydroxybenzoate, can produce dibrominated by-products which may carry through to the final product.[1]

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid.

  • Residual Acids and Reagents: Nitrating agents (like nitric and sulfuric acid) and solvents need to be completely removed.

The purification strategy chosen will depend on the scale of the reaction and the nature of the major impurities. Below, we provide a decision-making workflow to guide you through the process.

Purification_Workflow start Crude Product Analysis (TLC/HPLC) check_impurities Identify Major Impurities start->check_impurities acidic_impurities Predominantly Acidic Impurities? check_impurities->acidic_impurities Yes non_polar_impurities Predominantly Non-polar Impurities? check_impurities->non_polar_impurities No alkaline_wash Alkaline Wash/Extraction acidic_impurities->alkaline_wash polar_impurities Predominantly Polar Impurities? non_polar_impurities->polar_impurities No column_chromatography Column Chromatography non_polar_impurities->column_chromatography Yes recrystallization Recrystallization polar_impurities->recrystallization alkaline_wash->recrystallization purity_check Assess Purity (HPLC/NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity < 98% end Pure Product purity_check->end Purity > 98%

Caption: Decision workflow for purification of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific issues you may encounter during the purification process.

Recrystallization Issues

Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem that occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly. Here's a systematic approach to troubleshoot this:

  • Increase the Solvent Volume: The most common reason for oiling out is using too little solvent. Add more of the hot solvent in small portions until the oil completely dissolves.

  • Re-heat the Solution: Ensure the solution is heated to the boiling point of the solvent to ensure complete dissolution.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the above steps fail, the solvent system may not be optimal. Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: After recrystallization, my product is still colored. How can I decolorize it?

A2: Colored impurities are common in nitrated aromatic compounds.

  • Activated Charcoal: Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

Detailed Protocol: Decolorizing Recrystallization

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal.

  • Swirl the flask for a few minutes.

  • Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).

  • Quickly pour the hot solution through the filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to induce crystallization.

Column Chromatography Challenges

Q1: I am getting poor separation of my product from an impurity during column chromatography. How can I improve the resolution?

A1: Poor separation can be due to several factors. Here's how to optimize your column chromatography:

  • Optimize the Eluent System: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test different solvent systems. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from the impurity spots. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and then adsorb it onto a small amount of silica gel.[3] This dry loading technique often results in better separation than loading the sample as a concentrated solution.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.

Detailed Protocol: Optimizing Column Chromatography Eluent

  • Spot your crude product on a TLC plate.

  • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp.

  • The ideal eluent system will show a clear separation between your product spot and the impurity spots, with the product spot having an Rf of ~0.35.

TLC_Optimization start Spot Crude on TLC Plate test_solvents Develop in Various Hexane/EtOAc Ratios start->test_solvents visualize Visualize under UV test_solvents->visualize check_rf Check Rf and Separation visualize->check_rf optimal Optimal Eluent Found (Rf ≈ 0.35) check_rf->optimal Good Separation adjust_polarity Adjust Polarity check_rf->adjust_polarity Poor Separation adjust_polarity->test_solvents

Caption: Workflow for optimizing the eluent system for column chromatography using TLC.

Q2: My product is streaking on the TLC plate and the column. What is the cause?

A2: Streaking is often a sign of an acidic compound interacting strongly with the silica gel (which is acidic).

  • Add a Modifier to the Eluent: Adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the nature of your compound and impurities) to the eluent can help to reduce streaking by neutralizing active sites on the silica gel. For your compound, which has an acidic phenolic hydroxyl group, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove residual nitrating acids from my crude product?

A1: A common and effective method is to perform an alkaline wash.[4] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will neutralize and extract the acidic impurities into the aqueous layer. Be sure to then wash with brine to remove any residual water before drying the organic layer.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of your compound and detecting any minor impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are in significant amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.[7]

Purity Assessment Techniques

TechniquePrimary UseInformation Obtained
TLC Reaction Monitoring, Fraction AnalysisQualitative (Presence/Absence of Compounds)
HPLC Purity AnalysisQuantitative (% Purity)[5][6]
NMR Structural Elucidation, Purity CheckStructural Confirmation, Impurity Identification
GC-MS Impurity ProfilingIdentification of Volatile Impurities[7]

Q3: Are there any specific safety precautions I should take when working with Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and its purification?

A3: Yes, working with nitrated aromatic compounds requires strict adherence to safety protocols.

  • Toxicity and Irritation: Nitroaromatic compounds can be toxic and are often skin and eye irritants.[8][9][10] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Explosion Hazard: Organic nitro compounds can be thermally unstable and may decompose explosively, especially when impure or heated rapidly.[11] Avoid excessive heating and ensure that all solvents are removed under reduced pressure at a moderate temperature.

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's hazardous waste disposal guidelines.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Synthesis and Purification of Nitrophenols | UKEssays.com. (URL: [Link])

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate. (URL: [Link])

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem. (URL: [Link])

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

Sources

Technical Support Center: Purification of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Technical Overview

The Impurity Profile

In the synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target), the presence of "di-brominated" impurities is a common critical quality attribute (CQA) failure.[1][2] To troubleshoot this, we must first identify the origin of the impurity.[1][2]

The synthesis typically follows one of two routes, with Route A being the predominant source of this specific impurity profile:

  • Route A (Nitration of Bromide): Methyl 4-hydroxybenzoate

    
     Bromination 
    
    
    
    Methyl 3-bromo-4-hydroxybenzoate (Intermediate)
    
    
    Nitration
    
    
    Target .[1][2]
    • The Issue: The bromination step often over-runs, producing Methyl 3,5-dibromo-4-hydroxybenzoate .[1][2] This di-bromo species is sterically crowded and electron-deficient; it resists subsequent nitration.[1][2] Consequently, it carries through to the final product as a non-nitro, di-brominated impurity.[1][2]

  • Route B (Bromination of Nitro): Methyl 4-hydroxybenzoate

    
     Nitration 
    
    
    
    Methyl 3-nitro-4-hydroxybenzoate
    
    
    Bromination
    
    
    Target .
    • The Issue: The nitro group strongly deactivates the ring.[1][2] Forcing conditions required to add the bromine can lead to degradation or regio-isomers, but "di-bromination" is chemically difficult here due to deactivation.[1][2]

Assumption for this Guide: You are likely dealing with Methyl 3,5-dibromo-4-hydroxybenzoate (Impurity) contaminating your Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Target).[1][2]

Chemical Property Divergence

The separation relies on the distinct physicochemical properties induced by the Nitro (-NO₂) group.[1][2]

FeatureTarget Molecule (Mono-bromo, Nitro)Impurity (Di-bromo, No Nitro)Impact on Separation
Acidity (pKa) ~4.0 - 4.5 (High)~6.0 - 7.0 (Moderate)Primary Lever: The nitro group stabilizes the phenolate anion significantly more than the second bromine.[1][2]
Polarity High (Dipole from Nitro/OH)Low (Symmetrical Halogens)Secondary Lever: Target is more soluble in polar solvents; Impurity is lipophilic.[1][2]
Crystallinity Forms H-bond networksPacks efficiently (Lipophilic)Impurity often co-crystallizes if solvent is too non-polar.[1][2]

Troubleshooting Workflows

Workflow A: The "pKa Swing" Extraction (High Purity)

Best for: Removing >5% di-bromo impurity levels or when yield preservation is critical.[1][2]

The Logic: By buffering the aqueous phase to pH 5.5–6.0, we selectively deprotonate the Target (driving it into water) while keeping the Impurity protonated (keeping it in the organic layer).[1][2]

Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Buffer Prep: Prepare a 0.5 M Phosphate Buffer adjusted to pH 5.8 .

  • Extraction (The Swing):

    • Wash the organic layer with the pH 5.8 buffer (2x volume).[1][2]

    • Mechanism:[1][2][3] The Target (pKa ~4.[1][2]5) becomes a water-soluble phenolate.[1][2] The Impurity (pKa ~6.[1][2]5) remains a neutral phenol in the organic layer.[1][2]

  • Separation:

    • Keep the Aqueous Layer (Contains Target).

    • Check: TLC the organic layer to confirm the di-bromo impurity is trapped there.[1][2]

  • Recovery:

    • Acidify the combined aqueous layers with 1N HCl to pH 1–2.[1][2]

    • The Target will precipitate as a yellow/off-white solid.[1][2]

  • Filtration: Filter, wash with cold water, and dry.[1][2]

pH_Swing_Logic Start Crude Mixture (Target + Di-Bromo Impurity) Solvent Dissolve in EtOAc Start->Solvent Buffer Add Phosphate Buffer (pH 5.8) Solvent->Buffer PhaseSep Phase Separation Buffer->PhaseSep OrgLayer Organic Layer (Contains Di-Bromo Impurity) PhaseSep->OrgLayer Neutral Species (pKa > 6.0) AqLayer Aqueous Layer (Contains Target Phenolate) PhaseSep->AqLayer Anionic Species (pKa < 5.0) Discard (Waste) Discard (Waste) OrgLayer->Discard (Waste) Acidify Acidify with HCl to pH 1.0 AqLayer->Acidify Precip Precipitate & Filter Acidify->Precip Final Pure Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Precip->Final

Figure 1: The pKa Swing Extraction Logic. Utilizing the acidity difference driven by the nitro group to isolate the target.[1][2]

Workflow B: Fractional Recrystallization (Polishing)

Best for: Removing <5% impurity levels or final polishing.[1][2]

The Logic: The di-bromo impurity is significantly less soluble in polar protic solvents than the nitro-target.[1][2] However, in non-polar solvents, they behave similarly.[1][2] We use a Methanol/Water system to exploit the polarity of the nitro group.[1][2]

Protocol
  • Reflux: Suspend crude solid in Methanol (MeOH) (5 mL/g). Heat to reflux.[1][2][4]

    • Note: If it does not dissolve completely, add more MeOH in small increments.[1][2] The di-bromo impurity is less soluble in MeOH than the target; if you have undissolved solids at high dilution, filter them off hot (this might be the impurity).[1][2]

  • Anti-Solvent Addition: Once dissolved at reflux, slowly add Water dropwise until a persistent turbidity is observed.[1][2]

  • Clarification: Add just enough MeOH to clear the solution again at reflux.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 0°C.

    • Mechanism:[1][2][3] The more polar Target crystallizes out.[1][2] The lipophilic di-bromo impurity tends to stay in the mother liquor (especially if the water content is not too high) or precipitates first if the system is too aqueous.[1][2]

    • Optimization: For this specific pair, Acetic Acid/Water (AcOH/H₂O) is often superior.[1][2] Dissolve in hot AcOH, add water. The Nitro compound crystallizes beautifully as yellow needles.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why does my HPLC show the impurity merging with the target peak? A: This is a common "co-elution" issue caused by pH.[1][2] Both compounds are phenols.[1][2] If your mobile phase is neutral (pH 7), both are partially ionized, causing peak tailing and overlap.[1][2]

  • Fix: Use an acidic mobile phase (0.1% Formic Acid or TFA in Water/Acetonitrile).[1][2] This forces both molecules into their neutral (protonated) state, maximizing the interaction with the C18 column and improving resolution based on hydrophobicity (the di-bromo will elute later).[1][2]

Q2: Can I use flash chromatography instead of extraction? A: Yes, but it consumes more solvent.[1][2]

  • Stationary Phase: Silica Gel.[1][2]

  • Mobile Phase: Hexanes/Ethyl Acetate.[1][2]

  • Trick: Acidify your silica column? No, simply ensure your sample is loaded dry (absorbed on silica).[1][2] The di-bromo impurity (less polar) will elute significantly earlier than the nitro-target (more polar).[1][2]

  • Gradient: Start 0% EtOAc

    
     20% EtOAc. The Di-bromo comes out ~5-10%.[1][2] The Target comes out ~25-30%.[1][2][5]
    

Q3: My yield is low after the pKa wash (Workflow A). Where did my product go? A: You likely didn't acidify the aqueous layer enough or the buffer pH was too low.[1][2]

  • Check 1: Ensure the final aqueous precipitation is at pH < 2.[1][2]

  • Check 2: If your buffer during extraction was pH < 5.0, the Target (pKa ~4.[1][2]5) might not have fully ionized and stayed in the organic layer with the impurity.[1][2] Maintain pH 5.8–6.0 during the wash.[1][2]

Q4: Is the di-bromo impurity toxic? A: Halogenated phenols are generally toxic and skin irritants.[1][2] However, in drug development, "di-bromo" analogs are often considered potential genotoxic impurities (PGIs) or simply structural impurities that must be controlled to <0.10% (ICH Q3A/B guidelines).[1][2]

Visualizing the Impurity Origin

Understanding where the impurity comes from helps in preventing it upstream.[1][2]

Impurity_Origin SM Methyl 4-hydroxybenzoate Bromination Bromination Step (Br2 / AcOH) SM->Bromination MonoBr Methyl 3-bromo-4-hydroxybenzoate (Intermediate) Bromination->MonoBr Major Product DiBr Methyl 3,5-dibromo-4-hydroxybenzoate (Impurity formed here) Bromination->DiBr Over-reaction (Side Product) Nitration Nitration Step (HNO3 / H2SO4) MonoBr->Nitration DiBr->Nitration Sterically Blocked (No Reaction) Target Target: Methyl 3-bromo-4-hydroxy- 5-nitrobenzoate Nitration->Target ImpurityFinal Impurity in Final Product: Methyl 3,5-dibromo-4-hydroxybenzoate (Unchanged by Nitration) Nitration->ImpurityFinal Carries Over

Figure 2: Origin of the di-brominated impurity.[1][2] It typically arises during the bromination of the precursor and survives the nitration step.[1][2]

References

  • Synthesis & Impurity Profile: Kikushima, K., et al. (2010).[1][2] "Oxidative Bromination of Methyl 4-hydroxybenzoate." Tetrahedron, 66(34), 6906-6911.[1] (Describes the formation of mono- and di-bromo species). [1][2]

  • Nitration Protocols: Organic Syntheses, Coll.[1][2] Vol. 1, p. 372 (1941).[1] "Methyl m-nitrobenzoate."[1][2][5] (Foundational protocol for nitrating benzoate esters, establishing solubility profiles). [1][2]

  • pKa Data (Analogs): PubChem Compound Summary for Methyl 3,5-dibromo-4-hydroxybenzoate (CID 726975) and Methyl 3-hydroxy-4-nitrobenzoate (CID 294866).[1][2] (Used to deduce relative acidity logic). [1][2][6]

  • Patent Literature: CN103467296A. "Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester." (Explicitly discusses the removal of 3,5-dibromo impurities).

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate requires a strict thermodynamic vs. kinetic control strategy. The synthesis is a two-step Electrophilic Aromatic Substitution (EAS) sequence starting from Methyl 4-hydroxybenzoate.

Temperature is the primary variable governing regioselectivity (in the bromination step) and substrate integrity (in the nitration step). This guide provides the operational parameters to maximize yield and minimize common impurities like the 3,5-dibromo analog or oxidative tar byproducts.

Module 1: The Reaction Pathway & Temperature Criticality

The synthesis follows a sequential functionalization of the phenolic ring.[1] We prioritize Bromination first , followed by Nitration .

Why this order?

  • Electronic Activation: The hydroxyl group strongly activates the ring.

  • Sterics: Bromination is milder and easier to control at the 3-position.

  • Deactivation: Introducing the nitro group first would severely deactivate the ring, making subsequent bromination difficult and requiring harsh conditions that degrade the ester.

Visual Workflow (Process Logic)

ReactionPathway Start Methyl 4-hydroxybenzoate (Starting Material) Step1 Step 1: Bromination (Br2 / AcOH) Start->Step1 Temp < 30°C Control: Regioselectivity Inter Intermediate: Methyl 3-bromo-4-hydroxybenzoate Step1->Inter Yields Mono-bromo Side1 Impurity A: 3,5-Dibromo species Step1->Side1 If T > 35°C Step2 Step 2: Nitration (HNO3 / H2SO4) Inter->Step2 Temp < 5°C Control: Oxidation Prevention Final Target: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Step2->Final Yields 5-Nitro Side2 Impurity B: Oxidative Tars / Ipso-substitution Step2->Side2 If T > 10°C

Figure 1: Sequential synthesis pathway highlighting temperature-dependent impurity risks.

Module 2: Step-by-Step Optimization Guide

Step 1: Bromination (Regioselectivity Control)

Objective: Mono-bromination at the 3-position. Reagents: Bromine (


) in Glacial Acetic Acid.
ParameterOptimal RangeCritical Failure LimitConsequence of Excursion
Addition Temp 0°C – 5°C > 10°CLocalized hot spots cause over-bromination immediately.
Reaction Temp 20°C – 25°C > 35°CFormation of Methyl 3,5-dibromo-4-hydroxybenzoate .
Time 2 – 4 Hours> 12 HoursMinor ester hydrolysis (acid catalyzed).

Technical Insight: The hydroxyl group is a powerful ortho/para director. Since the para position is blocked by the ester, both ortho positions (3 and 5) are activated. At lower temperatures (0–25°C), the reaction is kinetically controlled to favor the mono-substituted product. Elevating the temperature pushes the system toward the thermodynamic sink: the di-bromo impurity.

Step 2: Nitration (Oxidation Control)

Objective: Nitration at the 5-position (remaining ortho site). Reagents: Fuming


 in 

or Acetic Acid.[2]
ParameterOptimal RangeCritical Failure LimitConsequence of Excursion
Addition Temp -5°C – 0°C > 5°CRunaway Exotherm. Rapid oxidation of the phenol ring into black tar.
Reaction Temp 0°C – 10°C > 15°CIpso-substitution: The nitro group displaces the bromine atom.
Quench Temp < 10°CN/AAdding water to hot acid causes violent splattering and product oiling.

Technical Insight: Nitration of electron-rich phenols is extremely fast and exothermic. The presence of the bromine atom slightly deactivates the ring, but the hydroxyl group still dominates. If the temperature exceeds 10°C, the oxidizing power of nitric acid destroys the aromatic system (tarring) or attacks the bromine position (ipso-attack), leading to yield loss.

Module 3: Troubleshooting & FAQ

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Check1 Impurity: 3,5-Dibromo? Issue->Check1 Check2 Impurity: Black Tar/Oil? Issue->Check2 Check3 Low Yield / No Precipitate? Issue->Check3 Sol1 Cause: Bromination too hot (>30°C) Action: Cool addition to 0°C Check1->Sol1 Yes Sol2 Cause: Nitration exotherm (>10°C) Action: Slow addition rate Check2->Sol2 Yes Sol3 Cause: 'Oiling Out' Action: Recrystallize from EtOH/Water Check3->Sol3 Yes

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q1: My nitration reaction turned dark black immediately. Can I save it? A: Likely not. This indicates "tarring," which is the oxidative degradation of the phenolic ring.

  • Cause: The addition of nitric acid was too fast, or the internal temperature spiked above 10°C.

  • Prevention: Use an internal thermometer (not just bath temp). Ensure the temperature is <0°C before starting addition. Add dropwise.

Q2: I see a secondary spot on TLC during Bromination (


 slightly higher). What is it? 
A:  This is likely the 3,5-dibromo impurity .
  • Cause: Reaction temperature drifted above 30°C or excess bromine ( > 1.05 eq) was used.

  • Resolution: This impurity is difficult to remove.[3] It is better to restart and strictly control the temperature at 20-25°C.

Q3: Can I swap Sulfuric Acid for Acetic Acid in the nitration step? A: Yes, and it is often safer.

  • Protocol: Dissolve the brominated intermediate in Glacial Acetic Acid. Add Fuming

    
     dropwise at 0-5°C.
    
  • Benefit: Acetic acid acts as a heat sink and is less aggressive than sulfuric acid, reducing the risk of tar formation.

Validated Protocol (Bench-Ready)

Safety Warning: Nitric acid and Bromine are corrosive and toxic. Perform all steps in a fume hood.

  • Bromination:

    • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid (5 vol).

    • Cool to 0–5°C .

    • Add Bromine (1.0 eq) dropwise over 30 mins. Maintain T < 10°C.

    • Allow to warm to 20–25°C and stir for 2 hours.

    • Pour into ice water. Filter the white solid (Methyl 3-bromo-4-hydroxybenzoate).

  • Nitration:

    • Suspend the dried Intermediate (from step 1) in Glacial Acetic Acid (or

      
      ).
      
    • Cool to 0°C .

    • Add Fuming

      
        (1.1 eq) dropwise. CRITICAL:  Do not let T > 5°C.
      
    • Stir at 0–5°C for 1 hour.

    • Pour onto crushed ice. The product (Methyl 3-bromo-4-hydroxy-5-nitrobenzoate) should precipitate as a yellow solid.

References

  • Patent CN103467296A . Preparation method of methyl 3-bromo-4-hydroxybenzoate. (Describes the temperature sensitivity of the bromination step to avoid dibromo impurities).

  • Royal Society of Chemistry . Nitration of methyl benzoate. (Standard protocol for nitration temperature control, adapted here for the hydroxy-derivative).

  • Org. Synth. 1928, 8, 76 . m-Nitrobenzoic Acid. (Foundational text on nitration thermodynamics and acid solvent choices).

Sources

recrystallization solvent system for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Profile & Solubility Logic

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the purification of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate .

To successfully recrystallize this molecule, we must understand its competing functionalities:

  • The Solubilizers (Lipophilic): The methyl ester, the aromatic ring, and the bromine atom drive solubility in organics like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).[1][2][3]

  • The Polarizers (Hydrophilic/H-Bonding): The phenolic hydroxyl (-OH) and the nitro group (-NO₂) introduce significant polarity.[2][3]

  • The "Trap": The ortho-relationship between the -OH and -NO₂ groups often leads to strong intramolecular hydrogen bonding .[1][2][3] This reduces the compound's ability to bond with solvent molecules (lowering solubility in water) and increases its volatility and tendency to "oil out" rather than crystallize.[2][3]

Module 1: Recommended Solvent Systems

We recommend three tiered systems based on impurity profile and yield requirements.

System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)ApplicationPros/Cons
Primary (Standard) Methanol (MeOH) / Water1:0 (Pure) or 9:1 Routine purification (>95% purity).[1][2][3]Pro: High recovery; easy drying.Con: Requires careful cooling to avoid oiling.[1][2][3]
Secondary (High Purity) Ethyl Acetate / n-Heptane 1:3 to 1:5 Removal of non-polar brominated byproducts (e.g., dibromo species).[1][2][3]Pro: Excellent rejection of lipophilic impurities.Con: Lower yield if too much EtOAc is used.[1][2][3]
Tertiary (Specialized) Glacial Acetic Acid / Water1:0 to 1:1 Purifying crude material with heavy oxidation/tar.[1][2][3]Pro: Dissolves "tarry" impurities well.Con: Hard to dry; traces of acid may remain.[1][2][3]

Critical Note: Avoid using pure water or basic aqueous solutions.[1][2][3] The phenolic proton is acidic (pKa ~6-7 due to the electron-withdrawing nitro/bromo groups), and the ester is susceptible to hydrolysis at high temperatures in neutral/basic water.[1][2][3]

Module 2: Step-by-Step Recrystallization Protocol

Workflow: The "Methanol Gradient" Method Target Purity: >98% (HPLC)

Phase 1: Dissolution
  • Place crude Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Methanol (approx. 5 mL per gram of solid).

  • Heat to reflux (65°C).

    • Checkpoint: If solid remains, add MeOH in 1 mL increments until fully dissolved.[1][2][3]

    • Color Check: If the solution is dark brown/black (oxidation), add Activated Carbon (1-2 wt%) carefully.[1][2][3] Reflux for 5 mins, then hot-filter through Celite.

Phase 2: Crystallization[2][3]
  • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2][3]

  • Once at room temperature, inspect for crystallization.[1][2][3]

    • If "Oiling Out" occurs: The product forms a liquid droplet layer instead of crystals.[1][2][3] Reheat to dissolve, scratch the glass wall with a rod, or add a seed crystal .[1][2][3]

  • Transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filter the yellow/orange crystals using a Büchner funnel under vacuum.[1][2][3]

  • Wash Step: Wash the filter cake with cold Methanol (-20°C) or a cold 1:1 MeOH/Water mixture.[1][2][3]

    • Warning: Do not use room-temp solvent for washing; you will redissolve the product.[1][2][3]

  • Dry in a vacuum oven at 40°C for 6 hours.

Module 3: Troubleshooting & Logic Visualization

Decision Tree: Selecting the Right Solvent

RecrystallizationLogic Start Start: Analyze Crude Material CheckImpurity What is the main impurity? Start->CheckImpurity Tarry Dark Tars / Oxidation CheckImpurity->Tarry Lipophilic Over-brominated / Isomers CheckImpurity->Lipophilic Unknown General / Unknown CheckImpurity->Unknown SystemAcOH Use Glacial Acetic Acid (+ Charcoal) Tarry->SystemAcOH High Solvency SystemEtOAc Use EtOAc / Heptane Lipophilic->SystemEtOAc Polarity Contrast SystemMeOH Use Methanol (Hot) Unknown->SystemMeOH Standard Protocol Result Filter & Dry SystemAcOH->Result SystemEtOAc->Result SystemMeOH->Result

Caption: Logical flow for selecting the optimal solvent system based on impurity profile.

Module 4: Technical FAQs

Q1: My product is oiling out (forming a goo) instead of crystallizing. Why? A: This is common with nitro-phenols due to intramolecular hydrogen bonding lowering the melting point.[1][2][3]

  • Fix: Re-dissolve by heating.[1][2][3] Add a "seed crystal" of pure product at the cloud point (approx 35-40°C).[2][3] If you lack seeds, scratch the inner glass wall vigorously with a glass rod to create nucleation sites.[1][2][3] Alternatively, add 5-10% water to the hot methanol to increase the polarity slightly, forcing the hydrophobic bromo-ester to precipitate faster.[1][2][3]

Q2: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is a viable substitute.[1][2][3] However, because Ethanol boils at a higher temperature (78°C) and is less polar than Methanol, the solubility might be too high, leading to lower yields upon cooling.[1][2][3] If using Ethanol, you will likely need to add water (Anti-solvent) to force precipitation.[1][2][3]

Q3: The crystals are bright yellow.[1][2][3] Is this normal? A: Yes. Nitro-aromatics are chromophores.[1][2][3] A bright yellow or orange color is expected.[1][2][3] However, a brown or muddy color indicates oxidation contaminants (quinones), requiring an activated charcoal wash (See Module 2, Phase 1).[1][2][3]

Q4: Is there a risk of transesterification? A: Yes, if you use Ethanol or Isopropanol with strong heating for extended periods, the methyl ester can swap with the solvent alcohol (e.g., becoming an ethyl ester).[1][2][3] This is why Methanol is the safest primary choice—it matches the existing ester group.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4] Methyl 3-bromo-4-hydroxybenzoate (Precursor Analog Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Kikushima, K., et al. (2010).[1][2][3] Oxidative Bromination of Phenols. Tetrahedron, 66(34), 6906-6911.[1][2][3] (Describes bromination patterns and purification of hydroxybenzoates).

  • Thurston, D. E., et al. (1994).[1][2][3][5] Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 433-465.[1][2][3][5] (Discusses synthesis and purification of nitro-benzoate intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they can be toxic and potential sensitizers.[1][2][3]

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common synthesis byproducts.

Understanding the Synthetic Landscape

The synthesis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate typically commences with a commercially available starting material, Methyl 4-hydroxybenzoate. The key challenge in this multi-step synthesis lies in the regioselective introduction of the bromo and nitro groups onto the aromatic ring. The order of these electrophilic aromatic substitution reactions significantly influences the byproduct profile due to the directing effects of the substituents.

Here, we will explore the two most probable synthetic routes and their associated byproducts.

Route 1: Bromination Followed by Nitration

This is often the preferred route due to the strong activating and ortho-, para-directing effect of the hydroxyl group, which facilitates the initial bromination.

Synthesis Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 3-bromo-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3-bromo-4-hydroxybenzoate Br2, Solvent Methyl 3,5-dibromo-4-hydroxybenzoate Methyl 3,5-dibromo-4-hydroxybenzoate Methyl 4-hydroxybenzoate->Methyl 3,5-dibromo-4-hydroxybenzoate Excess Br2 Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Methyl 3-bromo-4-hydroxybenzoate->Methyl 3-bromo-4-hydroxy-5-nitrobenzoate HNO3, H2SO4 Methyl 3-bromo-4-hydroxy-2-nitrobenzoate Methyl 3-bromo-4-hydroxy-2-nitrobenzoate Methyl 3-bromo-4-hydroxybenzoate->Methyl 3-bromo-4-hydroxy-2-nitrobenzoate Minor Isomer Nitrated Dibromo Byproduct Nitrated Dibromo Byproduct Methyl 3,5-dibromo-4-hydroxybenzoate->Nitrated Dibromo Byproduct

Caption: Synthetic workflow for Route 1.

Route 2: Nitration Followed by Bromination

While less common, this route is also plausible. The initial nitration of Methyl 4-hydroxybenzoate yields a mixture of isomers, which complicates subsequent steps.

Synthesis Route 2 cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxy-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate Methyl 4-hydroxybenzoate->Methyl 4-hydroxy-3-nitrobenzoate HNO3, H2SO4 Methyl 4-hydroxy-2-nitrobenzoate Methyl 4-hydroxy-2-nitrobenzoate Methyl 4-hydroxybenzoate->Methyl 4-hydroxy-2-nitrobenzoate Isomeric Byproduct Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate->Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Br2, Solvent Over-brominated Products Over-brominated Products Methyl 4-hydroxy-3-nitrobenzoate->Over-brominated Products

Technical Support Center: Isolation & Purification of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NIT-BR-OH-5 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Compound: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Primary Application: Key intermediate for EGFR/HER2 kinase inhibitors and benzimidazole-based therapeutics. Synthesis Context: Typically synthesized via electrophilic aromatic nitration of Methyl 3-bromo-4-hydroxybenzoate .

Critical Reactivity Profile:

  • Acidity: The phenolic proton is highly acidic (

    
    ) due to the ortho-nitro and ortho-bromo electron-withdrawing groups.
    
  • Stability: The methyl ester is susceptible to hydrolysis under strongly basic conditions (

    
    ) or prolonged heating in aqueous acid.
    
  • Thermodynamics: The nitration is exothermic; temperature control is vital to prevent di-nitration or oxidation.

The "Golden Path" Workup Procedure

This protocol assumes a standard nitration reaction using


 in Acetic Acid or Sulfuric Acid.
Phase A: Quenching & Isolation

Objective: Halt reaction and recover crude solid without hydrolyzing the ester.

StepActionTechnical Rationale
1 Prepare Quench Prepare a slurry of crushed ice (5x reaction volume) in a beaker.
2 Controlled Addition Pour the reaction mixture slowly onto the ice with vigorous stirring. Do not pour water into the acid mixture (exotherm risk).
3 Precipitation Check A yellow/orange solid should precipitate immediately.
4 pH Adjustment (Critical) If no solid forms: The solution may be too acidic (solubilizing the oxonium species) or the product is oiling out. Adjust pH to ~2-3 using saturated Sodium Acetate (

). WARNING: Do NOT use

; local high pH will hydrolyze the ester.
5 Filtration Vacuum filter the solid. Wash with cold water (

) to remove residual acid.
Phase B: Purification (Recrystallization)

Objective: Remove unreacted starting material and regioisomers.

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1).

  • Dissolution: Dissolve crude solid in minimum boiling solvent.

  • Clarification: If the solution is dark, treat with activated charcoal (5 mins), then filter hot through Celite.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Collection: Filter crystals, wash with cold heptane or cold ethanol (small volume).

Troubleshooting Center (FAQs)

Issue 1: "I poured the reaction onto ice, but no solid precipitated. It's a milky emulsion."

Diagnosis: The product may be "oiling out" due to impurities, or the particle size is too small (colloidal). Corrective Action:

  • Seed It: Add a crystal of pure product (if available) or scratch the glass wall with a rod.

  • Extraction Protocol: If solidification fails, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      .
      
    • Evaporate solvent to obtain the solid.

Issue 2: "My product yield is low, and the aqueous layer is bright yellow."

Diagnosis: You have formed the phenolate salt . The 3-bromo-4-hydroxy-5-nitro motif is acidic. If you neutralized the acid quench with too much base (e.g., Sodium Bicarbonate or Hydroxide), the phenol deprotonated and dissolved in the water. Corrective Action:

  • Take the yellow aqueous layer.

  • Acidify carefully with 1M HCl until pH < 2.

  • The yellow color will diminish, and the pale solid (free phenol) will precipitate. Extract this immediately.

Issue 3: "NMR shows the methyl ester peak (3.9 ppm) is missing."

Diagnosis: Ester Hydrolysis. You have isolated 3-bromo-4-hydroxy-5-nitrobenzoic acid . Root Cause:

  • Reaction temperature rose > 20°C during nitration.

  • Quench was exothermic and not controlled.

  • Workup involved strong base (

    
    ) or prolonged exposure to water.
    Recovery:  You must re-esterify using Methanol/
    
    
    
    (Fischer Esterification).

Visualized Workflows

Diagram 1: Workup Decision Logic

Caption: Logical flow for isolating the product based on phase behavior and pH sensitivity.

WorkupLogic Start Reaction Mixture (Acidic) Quench Quench on Ice Start->Quench StateCheck Observe State Quench->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates NoSolid Oily/Emulsion StateCheck->NoSolid No Precipitate Filter Vacuum Filtration Solid->Filter Extract Extract w/ EtOAc NoSolid->Extract Recryst Recrystallize (EtOH) Filter->Recryst Wash Wash w/ Water (Avoid Base!) Extract->Wash Dry Dry & Concentrate Wash->Dry Dry->Recryst

Diagram 2: Impurity Management (The "Yellow Water" Trap)

Caption: Mechanism of yield loss via phenolate formation during basic workup.

PhenolateTrap Product Target Phenol (Organic Soluble) Base Add Base (pH > 7) (e.g., NaHCO3 wash) Product->Base Deprotonation Salt Phenolate Salt (Water Soluble) Base->Salt Loss Lost in Aqueous Waste Salt->Loss If discarded Recovery Acidify (HCl) to pH < 2 Salt->Recovery Corrective Action Recovery->Product Reprotonation

References

  • Synthesis of Precursor: Patent CN103467296A. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013). Google Patents. Link

  • General Nitration Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for nitration of phenols/benzoates, p. 920-925). Link

  • Analogous Workup (Nitrophenolic Esters): 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination. RSC Advances, 2020. (Describes handling and recrystallization of nitrophenolic esters). Link

  • Chemical Properties: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. ChemicalBook CAS Database. Link

Technical Support Center: Catalyst Deactivation in Reactions Involving Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalytic reactions involving Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst deactivation, a common challenge in synthetic chemistry. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Introduction to a Multifaceted Substrate

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound, offering multiple reaction pathways for chemical synthesis. Its structure incorporates a brominated site amenable to cross-coupling reactions, a nitro group that can be readily reduced, and a phenolic hydroxyl group that can influence reactivity. However, these very functionalities present unique challenges in maintaining catalyst activity. This guide will focus on the two primary catalytic transformations this substrate undergoes: catalytic hydrogenation of the nitro group and palladium-catalyzed cross-coupling reactions at the C-Br bond.

Part 1: Troubleshooting Guide for Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in Methyl 3-bromo-4-hydroxy-5-nitrobenzoate to an amine is a crucial transformation. This is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Deactivation of these catalysts is a frequent issue, leading to incomplete reactions and reduced yields.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A1: Several factors can lead to a stalled hydrogenation reaction. The most common culprits are:

  • Catalyst Poisoning: The nitro group itself, or intermediates in its reduction pathway (such as nitroso and hydroxylamine species), can act as temporary or permanent poisons to the catalyst surface.[1] Additionally, the bromide substituent on the aromatic ring can also contribute to catalyst inhibition.

  • Insufficient Hydrogen Pressure: Ensure your system is properly sealed and that the hydrogen pressure is maintained at the recommended level for the specific catalyst and substrate.

  • Poor Mass Transfer: Inadequate agitation or stirring can limit the contact between the hydrogen gas, the substrate in solution, and the solid catalyst.

  • Impure Solvents or Reagents: Trace impurities in your solvent or starting material can act as catalyst poisons.

Q2: I am observing the formation of side products and a decrease in selectivity. Why is this happening?

A2: A loss of selectivity can be indicative of changes to the catalyst's active sites. This can be caused by:

  • Partial Catalyst Deactivation: As some active sites become poisoned, the reaction may proceed through alternative, less selective pathways.

  • Formation of Azo and Azoxy Compounds: Incomplete reduction of the nitro group can lead to the condensation of intermediate species, forming colored azo and azoxy byproducts. This is often exacerbated by localized areas of low hydrogen concentration.[1]

  • Hydrodebromination: The bromide substituent can be removed under certain hydrogenation conditions, leading to the formation of the debrominated product as a significant side product.

Q3: How can I prevent catalyst poisoning during the hydrogenation of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate?

A3: Proactive measures can significantly extend the life of your catalyst:

  • Use High-Purity Reagents: Ensure your starting material, solvents, and hydrogen gas are of high purity to minimize the introduction of potential poisons.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. Lower temperatures can sometimes reduce the formation of poisoning intermediates.

  • Choose the Right Catalyst: For substrates with halide substituents, certain catalysts may be more robust. For instance, platinum-based catalysts can sometimes be more resistant to halide poisoning than palladium catalysts.

Troubleshooting Workflow

start Hydrogenation Reaction Stalled or Incomplete check_pressure Verify Hydrogen Pressure and System Integrity start->check_pressure check_agitation Ensure Adequate Agitation/Stirring start->check_agitation check_impurities Analyze Purity of Substrate and Solvent start->check_impurities catalyst_poisoning Suspect Catalyst Poisoning check_pressure->catalyst_poisoning Pressure OK check_agitation->catalyst_poisoning Agitation OK check_impurities->catalyst_poisoning Purity OK side_products Observe Side Product Formation (e.g., azo compounds, debromination) catalyst_poisoning->side_products Yes incomplete_reduction Incomplete Reduction to Amine catalyst_poisoning->incomplete_reduction Yes troubleshoot_poisoning Proceed to Catalyst Poisoning Troubleshooting side_products->troubleshoot_poisoning incomplete_reduction->troubleshoot_poisoning optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) troubleshoot_poisoning->optimize_conditions change_catalyst Consider a Different Catalyst (e.g., Pt/C) troubleshoot_poisoning->change_catalyst

Caption: Troubleshooting workflow for stalled hydrogenation.

Catalyst Regeneration Protocol for Pd/C Poisoned by Nitrogen Compounds

For palladium catalysts that have been deactivated by nitrogen-containing compounds during nitroarene hydrogenation, a mild regeneration process can often restore activity.

Materials:

  • Deactivated Pd/C catalyst

  • Aromatic hydrocarbon solvent (e.g., toluene)

  • Deionized water

  • Steam source

  • Inert gas (Nitrogen or Argon)

  • Air or a dilute oxygen/nitrogen mixture

Procedure:

  • Solvent Wash: After the reaction, carefully filter the catalyst. Wash the catalyst thoroughly with an aromatic hydrocarbon solvent to remove any adsorbed organic residues.[2]

  • Steam Treatment: Transfer the washed catalyst to a suitable vessel. Introduce steam to the catalyst bed. The steam helps to dissolve and remove both organic and inorganic impurities from the catalyst pores.[2]

  • Hot Water Wash: Follow the steam treatment with a thorough washing with hot deionized water to remove any remaining water-soluble impurities.[2]

  • Drying: Purge the catalyst with an inert gas (nitrogen) to remove the bulk of the water.[2]

  • Controlled Oxidation: Carefully inactivate the catalyst by passing a stream of air or a dilute oxygen/nitrogen mixture over it. This step should be performed with caution as the oxidation of residual organics can be exothermic. This controlled oxidation can help to remove strongly adsorbed poisons.

  • Activation: Before reuse, the catalyst will need to be reactivated, typically by reduction under a hydrogen atmosphere.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on Methyl 3-bromo-4-hydroxy-5-nitrobenzoate makes it an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura[3][4] and Heck[5] reactions. However, catalyst deactivation is a significant hurdle in these transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki or Heck reaction is not proceeding to completion. What could be the issue?

A1: Incomplete conversion in palladium-catalyzed cross-coupling reactions can stem from several sources:

  • Catalyst Leaching: Palladium can leach from the solid support into the solution. While soluble palladium species are often the true catalytic species, excessive leaching can lead to catalyst deactivation and contamination of the product.[6]

  • Ligand Degradation: The phosphine ligands commonly used in these reactions can degrade, especially at elevated temperatures, leading to a loss of catalyst activity.

  • Poisoning by Halides: While bromide is a reactant, an excess of halide ions in the reaction mixture can poison the palladium catalyst.[7]

  • Inhibition by the Phenolic Group: The free hydroxyl group can potentially coordinate to the palladium center and inhibit catalytic activity. It may be necessary to protect the hydroxyl group prior to the cross-coupling reaction.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate to form less active palladium black.

Q2: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings and is often a sign of issues with the catalytic cycle. It can be caused by:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is performed under a strictly inert atmosphere.

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.

Q3: How can I minimize palladium leaching and ensure the reusability of my catalyst?

A3: Minimizing leaching is key to both efficient catalysis and sustainable chemistry. Consider the following strategies:

  • Use of Heterogeneous Catalysts with Strong Ligands: Catalysts supported on materials with strongly coordinating ligands can help to anchor the palladium and reduce leaching.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using the minimum necessary reaction time can reduce leaching.

  • Careful Catalyst Handling: After the reaction, filter the catalyst while the reaction mixture is still warm to prevent the re-deposition of leached palladium onto the product. Wash the catalyst thoroughly with a suitable solvent before drying and reusing.[8]

Troubleshooting Deactivation in Cross-Coupling Reactions

start Cross-Coupling Reaction Fails or is Incomplete check_inertness Verify Inert Atmosphere (N2 or Ar) start->check_inertness check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents leaching Suspect Catalyst Leaching check_inertness->leaching Inertness OK poisoning Suspect Catalyst Poisoning (Halides, Substrate) check_reagents->poisoning Reagents OK filter_hot Filter Catalyst Hot and Wash Thoroughly leaching->filter_hot Yes protect_oh Consider Protecting the Phenolic -OH Group poisoning->protect_oh Yes optimize_conditions Optimize Base, Solvent, and Temperature poisoning->optimize_conditions Yes degradation Suspect Ligand/Catalyst Degradation change_ligand Screen Different Phosphine Ligands degradation->change_ligand Yes

Caption: Troubleshooting deactivation in cross-coupling reactions.

Protocol for Catalyst Filtration and Reuse

A key advantage of heterogeneous catalysts is their potential for reuse. Proper handling is crucial to maintain their activity over multiple cycles.

Procedure:

  • Hot Filtration: Upon completion of the reaction, filter the reaction mixture while it is still hot. This helps to prevent the soluble palladium species from precipitating onto the product as the solution cools.[8]

  • Thorough Washing: Wash the recovered catalyst cake with the reaction solvent, followed by a lower-boiling point solvent (e.g., acetone or ethyl acetate) to ensure the removal of all residual reactants and products.[8]

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours. Avoid excessive heat, which can lead to sintering.

  • Storage: Store the dried catalyst under an inert atmosphere to prevent oxidation of the active sites.

  • Activity Check: Before using the recycled catalyst on a large scale, it is advisable to perform a small-scale test reaction to assess its activity compared to the fresh catalyst.

Part 3: General Mechanisms of Catalyst Deactivation

Understanding the fundamental mechanisms of catalyst deactivation is essential for effective troubleshooting.

Deactivation MechanismDescriptionRelevance to Reactions of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Poisoning Strong chemisorption of species onto the catalyst's active sites, blocking them from reactants.[7]The nitro group and its reduction intermediates can poison hydrogenation catalysts. The bromide substituent can act as a poison in both hydrogenation and cross-coupling reactions.
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, leading to pore blockage and covering of active sites.[9]The aromatic ring of the substrate can be a source of coke, especially at higher temperatures. The phenolic group can also contribute to the formation of polymeric deposits.
Leaching Dissolution of the active metal from the solid support into the reaction medium.[6]A significant issue in liquid-phase palladium-catalyzed cross-coupling reactions , leading to loss of active catalyst and product contamination.
Sintering Thermal agglomeration of metal particles on the support, resulting in a decrease in the active surface area.Can occur in both hydrogenation and cross-coupling reactions if excessive temperatures are used.

References

  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings - ResearchGate. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Catalytic filtration: efficient CC cross-coupling using Pd (II) -salen complex-embedded cellulose filter paper as a portable catalyst - RSC Publishing. Available at: [Link]

  • Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent - MDPI. Available at: [Link]

  • Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation - MDPI. Available at: [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Request PDF - ResearchGate. Available at: [Link]

  • Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide | Request PDF - ResearchGate. Available at: [Link]

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  • Catalyst poisoning - Wikipedia. Available at: [Link]

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  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents.
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  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

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Validation & Comparative

interpreting mass spectrometry data for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Interpreting Mass Spectrometry Data for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Introduction: The Analytical Challenge

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound with significant interest in synthetic chemistry and drug discovery. Its multifaceted structure, featuring a halogen, a nitro group, a hydroxyl group, and a methyl ester, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the structural confirmation and purity assessment of such molecules.[1] This guide provides a comprehensive comparison of mass spectrometry approaches for analyzing this compound, offering insights into experimental design, data interpretation, and the causality behind analytical choices.

Part 1: Foundational Analysis - Predicting the Mass Spectrum

Before delving into experimental data, a theoretical analysis of the molecule's behavior in a mass spectrometer is crucial. This predictive approach forms a self-validating system when compared against experimental results.

Molecular Structure and Isotopic Composition

The first step is to deconstruct the molecule to predict its mass and the tell-tale isotopic signature.

  • Molecular Formula: C₈H₆BrNO₅

  • Key Substituents:

    • Methyl Ester (-COOCH₃)

    • Hydroxyl Group (-OH)

    • Nitro Group (-NO₂)

    • Bromine Atom (-Br)

The presence of bromine is the most significant feature for initial identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks appear with roughly a 1:1 intensity ratio.[2][3][4] This pattern is a definitive indicator of a single bromine atom in the molecule.[4]

PropertyValue (for C₈H₆⁷⁹BrNO₅)Value (for C₈H₆⁸¹BrNO₅)
Monoisotopic Mass 274.9484 g/mol 276.9464 g/mol
Expected m/z (M⁺) ~275~277
Relative Abundance ~100%~97.3%

Table 1: Calculated monoisotopic masses and expected relative abundances for the molecular ions of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Predicted Fragmentation Pathways

The stability of the aromatic ring means that fragmentation will likely be driven by the substituents.[5] Depending on the ionization energy applied, several key fragmentation patterns can be anticipated.

  • Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (mass = 31 Da).

  • Loss of NO₂ Radical (•NO₂): Aromatic nitro compounds frequently lose the nitro group as a radical (mass = 46 Da).[6]

  • Loss of NO (Nitric Oxide): Another characteristic fragmentation of nitroaromatics is the loss of a neutral nitric oxide molecule (mass = 30 Da) from the molecular ion.[7]

  • Loss of Bromine Radical (•Br): Halogens can be lost as radicals, leading to a peak corresponding to the remainder of the structure.[2]

  • Sequential Losses: Tandem mass spectrometry (MS/MS) can reveal sequential fragmentation, such as the loss of •OCH₃ followed by the loss of NO₂.

G M [C₈H₆BrNO₅]⁺ m/z = 275/277 F1 [M - OCH₃]⁺ m/z = 244/246 M->F1 - 31 Da (•OCH₃) F2 [M - NO₂]⁺ m/z = 229/231 M->F2 - 46 Da (•NO₂) F3 [M - Br]⁺ m/z = 196 M->F3 - 79/81 Da (•Br) F4 [M - NO]⁺ m/z = 245/247 M->F4 - 30 Da (NO)

Predicted fragmentation of the molecular ion.

Part 2: Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization method and mass analyzer profoundly impacts the resulting data. For a small, polar molecule like Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant techniques to compare.

Ionization Method: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[8]A high voltage is applied to a liquid sample to create an aerosol, forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[9]
Ionization Type Hard IonizationSoft Ionization[9]
Molecular Ion The molecular ion peak (M⁺) may be weak or absent due to the high energy input causing it to fragment immediately.[8]The pseudomolecular ion ([M+H]⁺ or [M-H]⁻) is typically the most abundant peak (base peak), providing clear molecular weight information.[9]
Fragmentation Produces a rich fragmentation pattern that acts as a structural "fingerprint".[10]Minimal in-source fragmentation.[9] Structural information is obtained via tandem MS (MS/MS) by inducing fragmentation through collision-induced dissociation (CID).[10]
Best Use Case for Topic Ideal for structural elucidation from fragment patterns and creating searchable library spectra. Often coupled with Gas Chromatography (GC-MS).[11]Best for unambiguous molecular weight determination and for analyzing thermally labile compounds. It is the standard for Liquid Chromatography (LC-MS).[9]
Expected Ions for Topic M⁺ at m/z 275/277 and numerous fragment ions.Positive Mode: [M+H]⁺ at m/z 276/278. Negative Mode: [M-H]⁻ at m/z 274/276 (due to the acidic phenolic proton).

Expert Insight: For initial confirmation of synthesis, ESI is superior due to its gentle nature, which provides a clear molecular weight. For detailed structural proof and impurity identification, the rich fragmentation pattern from EI is invaluable. The choice is therefore dependent on the research question.

Mass Analyzer: High vs. Standard Resolution

The mass analyzer separates ions based on their mass-to-charge ratio. The choice of analyzer dictates the precision of the mass measurement.

  • Quadrupole Analyzers: These are robust and common, providing unit mass resolution. They are excellent for quantitative studies and routine analysis but cannot distinguish between ions with very similar nominal masses.

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These instruments provide high-resolution, accurate mass (HRAM) data. This allows for the determination of an ion's elemental composition. For example, HRAM can distinguish between a C₃H₄O fragment and a C₂H₂N₂ fragment, both of which have a nominal mass of 56 Da. This capability is critical for confirming the identity of unexpected fragments or unknown compounds.

Part 3: Experimental Protocols and Data Interpretation

A self-validating protocol ensures that the experimental design is robust and the results are trustworthy. Below are generalized workflows for analyzing Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Experimental Workflow: A Comparative Overview

G cluster_0 GC-MS (EI) cluster_1 LC-MS (ESI) a Sample Vaporization b Electron Ionization a->b c Mass Analysis (Quadrupole) b->c d EI Mass Spectrum c->d e HPLC Separation f Electrospray Ionization e->f g Mass Analysis (TOF/Orbitrap) f->g h ESI Mass Spectrum g->h

Comparative workflows for GC-MS and LC-MS analysis.
Protocol 1: Analysis by GC-MS (EI)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). Derivatization of the hydroxyl group may be necessary to improve volatility.

  • Injection: Inject 1 µL of the sample solution into the GC inlet heated to ~250°C.

  • Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is ionized by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer scanning a range of m/z 50-400.

  • Data Interpretation:

    • Identify the Molecular Ion: Look for the characteristic 1:1 doublet at m/z 275 and 277. Its intensity may be low.

    • Analyze the Fragments: Compare the observed fragment ions (e.g., peaks at m/z 244/246, 229/231) with the predicted fragmentation pathways. The most intense peak in the spectrum is the base peak.

Protocol 2: Analysis by LC-MS (ESI)
  • Sample Preparation: Dissolve the sample in a solvent compatible with reverse-phase chromatography (e.g., methanol, acetonitrile).

  • Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Elute with a gradient of water and acetonitrile/methanol, both containing 0.1% formic acid (for positive mode) or a weak base (for negative mode).

  • Ionization: The eluent from the HPLC is directed into the ESI source. A high voltage is applied to the nebulizer needle.

  • Mass Analysis: The generated ions are analyzed by a high-resolution mass spectrometer (TOF or Orbitrap).

  • Data Interpretation (Positive Mode):

    • Identify the Pseudomolecular Ion: The base peak should be the [M+H]⁺ ion, appearing as a 1:1 doublet at m/z 276 and 278.

    • Confirm Elemental Composition: Use the accurate mass measurement to confirm that the elemental composition matches C₈H₇BrNO₅⁺.

    • Perform MS/MS: If structural confirmation is needed, select the m/z 276/278 doublet for collision-induced dissociation (CID) and analyze the resulting product ions.

Conclusion

Interpreting the mass spectrum of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a systematic process that combines theoretical prediction with robust experimental design. The characteristic 1:1 isotopic pattern of bromine serves as an unmistakable beacon for identification. While soft ionization techniques like ESI are unparalleled for confirming molecular weight, the hard ionization of EI provides a rich tapestry of fragments for detailed structural elucidation. The use of high-resolution mass spectrometry further elevates confidence by providing exact elemental compositions. By thoughtfully selecting the appropriate technique and carefully interpreting the resulting data, researchers can unambiguously confirm the structure and purity of this complex molecule.

References

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Nair, A., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. Available from: [Link]

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A Comparative Guide to Reagents in Substituted Phenolic Chemistry: Alternatives to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a valuable reagent, frequently employed in the synthesis of complex molecules due to its trifunctional nature, which allows for selective transformations at three distinct positions. However, the landscape of available chemical diversity offers a range of alternatives, each with its own unique reactivity profile. This guide provides an in-depth comparison of viable alternatives to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, offering insights into their relative performance in two key reaction classes: the Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions, specifically the Williamson ether synthesis.

The Central Reagent: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a polysubstituted aromatic compound featuring a bromine atom, a hydroxyl group, and a nitro group attached to a methyl benzoate core. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack and influences the acidity of the phenolic hydroxyl group. The bromine atom serves as a handle for cross-coupling reactions, while the hydroxyl and ester functionalities offer further points for modification.

The Alternatives: A Spectrum of Reactivity

This guide will focus on a comparative analysis of the following commercially available or readily synthesizable alternatives:

  • Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: A direct analog where bromine is replaced by chlorine.

  • Methyl 3-iodo-4-hydroxy-5-nitrobenzoate: An analog with iodine as the halogen, expected to exhibit higher reactivity in cross-coupling reactions.

  • Methyl 3,5-dibromo-4-hydroxybenzoate: An alternative with two bromine atoms and no nitro group, offering different electronic properties and two sites for cross-coupling.

  • Methyl 4-hydroxy-3,5-dinitrobenzoate: An analog where the bromine is replaced by a second nitro group, significantly altering its reactivity profile, particularly in SNAr reactions.

Below is a table summarizing the key physical properties of the primary reagent and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 3-bromo-4-hydroxy-5-nitrobenzoateC₈H₆BrNO₅276.04Yellowish solid
Methyl 3-chloro-4-hydroxy-5-nitrobenzoateC₈H₆ClNO₅231.59Light yellow solid
Methyl 3-iodo-4-hydroxy-5-nitrobenzoateC₈H₆INO₅323.04Yellow solid
Methyl 3,5-dibromo-4-hydroxybenzoateC₈H₆Br₂O₃309.94White to off-white solid[1]
Methyl 4-hydroxy-3,5-dinitrobenzoateC₈H₆N₂O₇242.14Pale yellow solid

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] The reactivity of the aryl halide is a critical factor in this reaction, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step in the catalytic cycle.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle A Aryl-X D [Aryl-Pd(II)-X]Ln A->D Oxidative Addition B R-B(OH)₂ B->D C Pd(0)Ln E [Aryl-Pd(II)-R]Ln D->E Transmetalation (Base) E->C Reductive Elimination F Aryl-R E->F

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expected Performance of Alternatives:

  • Methyl 3-iodo-4-hydroxy-5-nitrobenzoate: Expected to be the most reactive among the halogenated analogs, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Primary Reagent): Exhibits good reactivity and is a reliable choice for Suzuki couplings.

  • Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: Will likely require more forcing conditions (higher temperatures, more active catalyst systems) to achieve comparable yields to the bromo and iodo analogs.

  • Methyl 3,5-dibromo-4-hydroxybenzoate: Offers the potential for a double Suzuki coupling or selective mono-coupling depending on the stoichiometry of the boronic acid and reaction conditions. The absence of the electron-withdrawing nitro group may slightly decrease the reactivity of the C-Br bond compared to the primary reagent.

  • Methyl 4-hydroxy-3,5-dinitrobenzoate: Not a suitable substrate for Suzuki coupling as it lacks a halide leaving group.

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are crucial for the formation of carbon-heteroatom bonds on aromatic rings. These reactions proceed via an addition-elimination mechanism, and their rates are highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is essential for stabilizing the negatively charged Meisenheimer intermediate.[4]

SNAr_Mechanism Reactants Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Reactants->Intermediate Addition (rate-determining) Products Ar-Nu + X⁻ Intermediate->Products Elimination

Figure 2: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

A classic example of an SNAr reaction is the Williamson ether synthesis , where a phenoxide is O-arylated. For the reagents in this guide, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then react with an alkyl halide. Conversely, the halogen or nitro group on the aromatic ring can be displaced by an external alkoxide. The leaving group ability in SNAr reactions generally follows the trend F > NO₂ > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, and more electronegative groups enhance the electrophilicity of the carbon being attacked.

Expected Performance of Alternatives:

  • Methyl 4-hydroxy-3,5-dinitrobenzoate: The two nitro groups strongly activate the ring for nucleophilic attack. One of the nitro groups can act as a leaving group, making this a highly reactive substrate for SNAr.

  • Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: The chloro group is a better leaving group than bromo in many SNAr reactions, and the nitro group provides strong activation.

  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (Primary Reagent): A good substrate for SNAr, with the bromo group being a competent leaving group.

  • Methyl 3-iodo-4-hydroxy-5-nitrobenzoate: The iodo group is generally the poorest leaving group among the halogens in SNAr reactions.

  • Methyl 3,5-dibromo-4-hydroxybenzoate: The absence of a nitro group significantly deactivates the ring towards nucleophilic attack, making it a much less suitable substrate for SNAr compared to the nitro-containing analogs.

Experimental Protocols

The following protocols are provided as a starting point for researchers to conduct their own comparative studies. Optimization of reaction conditions may be necessary for each specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

This protocol is adapted for the coupling of the halogenated hydroxybenzoate derivatives with phenylboronic acid.

Materials:

  • Aryl halide (Methyl 3-bromo-, 3-chloro-, or 3-iodo-4-hydroxy-5-nitrobenzoate, or Methyl 3,5-dibromo-4-hydroxybenzoate) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Williamson Ether Synthesis (O-alkylation of the Phenolic Hydroxyl)

This protocol describes the alkylation of the phenolic hydroxyl group of the title compound and its alternatives.

Materials:

  • Substituted methyl hydroxybenzoate (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Alkyl halide (e.g., iodomethane or benzyl bromide) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted methyl hydroxybenzoate (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (1.5 mmol) to the solution and stir at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired ether product.

Conclusion

The choice of reagent among Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and its alternatives is a strategic decision that should be guided by the specific transformation being targeted. For Suzuki-Miyaura cross-coupling reactions, the iodo-analog offers the highest reactivity, potentially enabling milder conditions and broader substrate scope. For nucleophilic aromatic substitution reactions, the dinitro- and chloro-analogs are expected to be more reactive due to the strong electron-withdrawing nature of the nitro groups and the better leaving group ability of the nitro and chloro substituents, respectively. By understanding the underlying principles of reactivity and utilizing the provided experimental protocols, researchers can make informed decisions to optimize their synthetic routes and achieve their desired molecular targets with greater efficiency.

References

  • Chemistry LibreTexts. (2021, August 16). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]

  • MySkinRecipes. Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound with potential applications as a key intermediate in organic synthesis. Due to the current unavailability of published experimental spectra for this specific molecule, this guide will leverage high-quality predicted spectroscopic data and compare it against the experimentally determined spectra of structurally related analogs. This comparative approach allows for a robust understanding of the key spectroscopic features and the influence of various functional groups on the spectral properties.

This technical guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed and predicted spectral patterns.

The Subject of Analysis: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

The molecular structure of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is foundational to interpreting its spectroscopic behavior. The strategic placement of a bromine atom, a hydroxyl group, and a nitro group on the benzene ring, ortho and meta to the methyl ester, creates a unique electronic environment that will be reflected in its spectra.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Elucidation Compound Target/Analog Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Analysis Spectral Data Analysis NMR->Analysis IR->Analysis MS->Analysis Comparison Comparative Analysis Analysis->Comparison Structure Final Structure Verification Comparison->Structure

Caption: General workflow for spectroscopic characterization.

Analog 1: Methyl 4-hydroxy-3-nitrobenzoate

This analog lacks the bromine atom present in our target molecule, allowing for a direct assessment of the bromine's influence on the spectra.

Experimental Spectroscopic Data:

Technique Key Data Points
¹H NMR Aromatic protons typically appear as a complex multiplet or distinct doublets and doublet of doublets, with the proton ortho to the nitro group being the most downfield. The phenolic and methyl ester protons show characteristic signals.
¹³C NMR The absence of the C-Br signal and the corresponding upfield shift of the carbon at that position compared to the target molecule are key differences.
IR The C-Br stretching vibration is absent. The other key functional group frequencies (O-H, C=O, N-O) are present.

| MS | The molecular ion peak appears at a lower m/z value due to the absence of bromine. The fragmentation pattern is primarily driven by the ester and nitro groups. |

Analog 2: Methyl 3,5-dinitro-4-hydroxybenzoate

This analog replaces the bromine atom with a second nitro group, which will have a significant electron-withdrawing effect.

Experimental Spectroscopic Data:

Technique Key Data Points
¹H NMR The two aromatic protons are equivalent and appear as a singlet, significantly downfield due to the strong deshielding from two flanking nitro groups.
¹³C NMR The aromatic carbon signals are shifted further downfield due to the presence of two electron-withdrawing nitro groups.
IR The N-O stretching bands of the nitro groups are more intense compared to the mono-nitro analogs.

| MS | The molecular ion peak reflects the higher molecular weight. Fragmentation often involves the loss of one or both nitro groups. |

Analog 3: 3-bromo-4-hydroxy-5-nitrobenzoic acid

This analog is the carboxylic acid precursor to our target molecule. Comparing the two highlights the effect of the esterification of the carboxylic acid.

Experimental Spectroscopic Data:

Technique Key Data Points
¹H NMR The most significant difference is the presence of a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), and the absence of the methyl ester singlet.
¹³C NMR The carbonyl carbon of the carboxylic acid is typically found at a slightly different chemical shift compared to the ester carbonyl. The absence of the methyl carbon signal is a key differentiator.
IR A very broad O-H stretch for the carboxylic acid (often overlapping with C-H stretches) and a C=O stretch at a slightly lower wavenumber than the ester are characteristic.

| MS | The molecular ion peak is at a lower m/z due to the absence of the methyl group. Fragmentation will involve the loss of -OH and -COOH. |

Summary of Comparative Spectroscopic Data

CompoundKey ¹H NMR Features (Predicted/Observed)Key ¹³C NMR Features (Predicted/Observed)Key IR Features (cm⁻¹)Key MS (m/z) Features
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Two aromatic singlets, phenolic OH, methyl ester singletC-Br signal, downfield aromatic signals~3450 (O-H), ~1730 (C=O), ~1530 & 1350 (N-O), ~650 (C-Br)M⁺ at 275/277
Methyl 4-hydroxy-3-nitrobenzoate Complex aromatic signals, phenolic OH, methyl ester singletNo C-Br signal, characteristic aromatic signals~3400 (O-H), ~1725 (C=O), ~1525 & 1345 (N-O)M⁺ at 197
Methyl 3,5-dinitro-4-hydroxybenzoate One aromatic singlet (downfield), phenolic OH, methyl ester singletHighly deshielded aromatic carbons~3400 (O-H), ~1735 (C=O), intense ~1540 & 1340 (N-O)M⁺ at 242
3-bromo-4-hydroxy-5-nitrobenzoic acid Two aromatic singlets, phenolic OH, carboxylic acid OH (>10 ppm)No methyl ester carbon, carboxylic acid carbonylBroad O-H (acid), ~1700 (C=O), ~1530 & 1350 (N-O), ~650 (C-Br)M⁺ at 261/263

Experimental Protocols

While experimental data for the title compound is not available, the following are general protocols for acquiring the types of spectra discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. By comparing its anticipated spectral features with the experimental data of closely related analogs, we have established a solid foundation for its identification and structural verification. The presence and position of the bromine, hydroxyl, and nitro groups, along with the methyl ester, each impart distinct and predictable signatures in the NMR, IR, and mass spectra. This comparative methodology underscores the power of using a combination of predictive tools and empirical data from analogous structures to confidently elucidate the chemical identity of novel compounds in the absence of direct experimental evidence. Researchers synthesizing this compound can use this guide as a reference for their own analytical findings.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

FT-IR analysis of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a critical trisubstituted aromatic intermediate, often employed in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents.[1][2] Its structural complexity—featuring an electron-withdrawing nitro group and a heavy bromine atom flanking a phenolic hydroxyl—creates a unique vibrational footprint.[1][2]

For drug development professionals, the analytical challenge lies not just in identification, but in purity differentiation .[2] Standard HPLC confirms retention time, but FT-IR provides the structural "fingerprint" necessary to validate the functional group integrity, particularly the stability of the methyl ester against hydrolysis and the successful nitration/bromination of the phenolic core.

This guide compares the two dominant sampling techniques—Transmission (KBr Pellet) versus Attenuated Total Reflection (ATR) —and provides a definitive spectral blueprint for validating this compound against its precursors.[1][2]

Strategic Comparison: KBr Pellet vs. ATR

While ATR is the industry standard for rapid screening, the specific intramolecular hydrogen bonding of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate makes the choice of sampling technique critical for publication-quality data.[1]

Comparative Performance Matrix
FeatureTransmission (KBr Pellet) Reflectance (ATR - Diamond/ZnSe) Verdict for This Compound
Resolution of OH Region High. Excellent for distinguishing sharp free OH from broad H-bonded OH.[1][2]Medium. The penetration depth (

) varies with wavelength, often distorting the broad OH band intensity.
KBr Wins. Critical for observing the intramolecular OH···NO

interaction.
Sample Preparation High Effort. Requires grinding, pressing, and moisture control.[1][2]Low Effort. Direct deposition of solid.[1][2]ATR Wins for routine purity checks.[1][2]
Spectral Artifacts Moisture Interference. Hygroscopic KBr can introduce water peaks (

).[1][2]
Contact Issues. Poor contact with hard crystalline solids yields weak spectra.[1][2]KBr Wins if dried properly; ATR requires high pressure for this crystalline solid.[1][2]
Quantitative Potential High. Beer-Lambert law applies directly.[1][2]Lower. Requires advanced correction for wavelength-dependent penetration.[1][2]KBr Wins for assay calculation.
Expert Insight: The "OH Shift" Phenomenon

In Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, the phenolic proton is sandwiched between a Bromine atom and a Nitro group.[1] This facilitates a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitro oxygen.

  • In ATR: The lower sensitivity at high wavenumbers (

    
    ) can mask the subtle broadening of this peak.[1]
    
  • In KBr: The transmission mode clearly resolves this "chelated" OH stretch, often shifting it to

    
    , distinct from the intermolecular H-bonding seen in the precursor.[1]
    

Spectral Blueprint: Functional Group Assignments

The following table synthesizes experimental data from analogous polysubstituted benzoates to establish the expected vibrational bands for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency Range (

)
Diagnostic Notes
Phenolic -OH Stretching (

)
3200 – 3450 (Broad)Broadened and red-shifted due to intramolecular H-bonding with ortho-NO

.[1][2] Distinct from free phenol (

).[1][2]
Ester C=O Stretching (

)
1715 – 1735 (Strong)The "Anchor Peak."[1][2] Indicates the methyl ester is intact.[2] If hydrolyzed to acid, this shifts to

.[1][2]
Nitro (-NO

)
Asymmetric Stretch (

)
1530 – 1555 (Strong)Highly characteristic of aromatic nitro compounds.[1][2][3] Confirms successful nitration.
Nitro (-NO

)
Symmetric Stretch (

)
1340 – 1360 (Medium)The "twin" peak to the 1530 band.[1][2] Must be present to confirm NO

moiety.
Aromatic Ring Skeletal Stretch (

)
1590 – 1610 Often appears as a doublet or shoulder near the nitro peak.[1][2]
Ester C-O Stretching (

)
1260 – 1290 Strong band confirming the ester linkage.[1][2]
Aromatic C-Br Stretching (

)
1000 – 1080 Can be obscured in the fingerprint region; look for a new band appearing post-bromination compared to starting material.[1][2]
Substituted Benzene Out-of-Plane Bending (

)
700 – 900 Pattern specific to 1,2,3,5-tetrasubstitution.[1][2]

Differential Diagnosis: Product vs. Impurities

A successful synthesis must be distinguished from common failure modes.

Scenario A: Incomplete Nitration (Precursor Contamination)[1][2]
  • Observation: Absence or weak intensity of the 1530/1350

    
      doublets.
    
  • Confirmation: The OH stretch will likely be sharper and higher energy (

    
    ) as the intramolecular H-bond with nitro is missing.[1][2]
    
Scenario B: Ester Hydrolysis (Acid Byproduct)[1][2]
  • Observation: The sharp Ester C=O at 1725

    
      broadens and shifts to 1680-1700 
    
    
    
    (Carboxylic Acid dimer).[1][2]
  • Confirmation: Appearance of a very broad, jagged "fermi resonance" OH band spanning 3000-2500

    
     .[1][2]
    

Protocol: The Self-Validating KBr Workflow

This protocol is designed to minimize moisture interference and ensure maximum resolution.[1][2]

Reagents:

  • Spectroscopic Grade KBr (stored at

    
    ).[1][2]
    
  • Methyl 3-bromo-4-hydroxy-5-nitrobenzoate sample (vacuum dried).[1][2]

Step-by-Step Methodology:

  • The Ratio Rule: Mix 1.5 mg of sample with 150 mg of KBr (

    
     ratio). Why? High concentrations cause "bottoming out" (0% transmission) of the Nitro and Carbonyl peaks, destroying quantitative data.
    
  • Grinding: Grind in an agate mortar for exactly 2 minutes . Why? Particle size must be smaller than the IR wavelength (

    
    ) to prevent Christiansen effect (scattering baseline).[1]
    
  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum. Why? Vacuum removes trapped air that causes pellet cloudiness.[2]

  • Validation Check: Hold the pellet up to the light. It must be transparent, not translucent.[1][2] If cloudy, regrind.

  • Acquisition: Scan from

    
     with 32 scans  at 4 
    
    
    
    resolution
    . Background scan must be performed with an empty KBr pellet (optional but recommended) or open air.[1][2]

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing this compound and troubleshooting spectral anomalies.

FTIR_Analysis_Workflow Start Start: Solid Sample Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Sampling Select Sampling Method Start->Sampling ATR ATR (Routine Check) Fast, No Prep Sampling->ATR Quick ID KBr KBr Pellet (Structural Validation) High Resolution Sampling->KBr Publication Data Spectrum Acquire Spectrum (4000 - 400 cm-1) ATR->Spectrum KBr->Spectrum Check_CO Check C=O Peak (1715-1735 cm-1) Spectrum->Check_CO Shift_Lower Shift to 1680-1700 cm-1? Broad OH 3000-2500? Check_CO->Shift_Lower Yes Check_NO2 Check NO2 Peaks (1530 & 1350 cm-1) Check_CO->Check_NO2 Normal Impurity_Acid Impurity Detected: Hydrolyzed Acid Form Shift_Lower->Impurity_Acid Missing_NO2 Peaks Absent or Weak? Check_NO2->Missing_NO2 Yes Check_OH Check Phenolic OH (3200-3450 cm-1) Check_NO2->Check_OH Present Impurity_Start Impurity Detected: Unreacted Precursor Missing_NO2->Impurity_Start Broad_OH Broad/Shifted Band? (Intramolecular H-Bond) Check_OH->Broad_OH Yes Pass PASS: Product Confirmed Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Broad_OH->Pass

Figure 1: Decision logic for validating Methyl 3-bromo-4-hydroxy-5-nitrobenzoate via FT-IR.

References

  • National Institutes of Health (PubChem). (2025).[1][2] Methyl 3-nitrobenzoate Spectral Data. Retrieved from [Link][1][2]

  • Specac Ltd. (2023).[1][2] Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

Sources

validating the structure of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Advanced Characterization

Part 1: The "Silent Scaffold" Challenge

In drug discovery, Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a high-value tetrasubstituted benzene scaffold. It serves as a dense functional core for kinase inhibitors and antibacterial agents. However, its structural validation presents a notorious "regiochemical trap."

When derivatizing this scaffold (e.g., O-alkylation,


 displacements, or nitro-reduction), researchers often rely on 1D 

H NMR. This is risky. Due to the tetrasubstituted nature of the ring, the remaining aromatic protons often lack strong vicinal coupling partners (

), appearing as singlets or unresolved doublets. This "silence" in the 1D spectrum makes it difficult to distinguish between the desired product and potential regioisomers (such as C-alkylation byproducts or unexpected halogen migration).

This guide objectively compares three validation methodologies—Standard 1D NMR , Integrated 2D NMR , and X-Ray Crystallography —to establish a self-validating protocol for this compound class.

Part 2: Comparative Analysis of Validation Methods

Method A: Standard 1D H NMR (The Baseline)

Current Status: Insufficient for definitive proof.

While fast, 1D NMR is often ambiguous for this scaffold.

  • The Problem: The target molecule has protons at positions C2 and C6. These are meta to each other (

    
     Hz). In many solvents (DMSO-
    
    
    
    ), line broadening due to the acidic phenol or quadrupolar relaxation from the bromine can obscure this fine coupling, rendering the signals as two singlets.
  • False Positives: A regioisomer with para protons (e.g., if the bromine migrated to C2) would also appear as two singlets. 1D NMR cannot definitively distinguish these spatial arrangements without clear coupling constants.

Method B: Integrated 2D NMR (HMBC/NOESY) (The Recommended Standard)

Current Status: High efficiency, high certainty.

This is the "Workhorse" method. By using HMBC (Heteronuclear Multiple Bond Correlation) , we can "walk" around the ring using long-range C-H couplings (


 and 

), which are independent of proton-proton interactions.
  • Mechanism: The ester carbonyl carbon (

    
    ) provides a fixed anchor.
    
    • In the correct structure, H2 and H6 should both show a strong

      
       correlation to the ester carbonyl.
      
    • In a wrong isomer (e.g., 2-bromo), only one proton (H6) would correlate to the carbonyl; H3 would be too far (

      
      ).
      
  • Self-Validation: NOESY can further confirm by showing a spatial correlation between the Ester-Methyl group and both aromatic protons (H2/H6).

Method C: Single Crystal X-Ray Diffraction (The Gold Standard)

Current Status: Definitive but resource-intensive.

  • Pros: Provides absolute configuration and bond lengths.

  • Cons: Requires a single crystal (often difficult with flexible alkyl derivatives), takes days to weeks, and is costly.

  • Verdict: Reserve for final lead candidates, not routine intermediate validation.

Comparative Data Summary
Feature1D

H NMR
2D NMR (HMBC/HSQC)X-Ray Crystallography
Regio-Resolution Low (Ambiguous Singlets)High (Connectivity Map)Absolute
Sample Req. < 5 mg10-20 mgHigh Quality Crystal
Time to Result 10 mins1-4 HoursDays/Weeks
Cost LowMediumHigh
Primary Risk Misinterpretation of isomersPulse sequence artifactsCrystal growth failure

Part 3: Experimental Protocol (The Self-Validating System)

Objective: Validate the structure of an O-alkylated derivative: Methyl 3-bromo-4-methoxy-5-nitrobenzoate .

Step 1: Synthesis & Isolation
  • Dissolve Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and Methyl Iodide (1.2 eq). Stir at RT for 4h.
    
  • Critical Check: Monitor TLC. The product should be less polar (higher

    
    ) than the phenol starting material.
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Step 2: The "Anchor-Point" NMR Protocol

Do not just run a proton scan. Queue the following sequence on the spectrometer (minimum 400 MHz, ideally 500+ MHz):

  • 1H NMR (16 scans): Check purity and integration.

    • Expectation: Two aromatic singlets (~8.1 ppm, ~8.4 ppm), two methyl singlets (Ester ~3.9 ppm, Ether ~4.0 ppm).

  • 13C NMR (1024 scans): Identify the Carbonyl peak (~164 ppm).

  • HSQC: Assign which protons belong to which carbons (C-H direct bond).

  • HMBC (The Validator): Optimize for long-range coupling (8 Hz).

Step 3: Data Interpretation (The Decision Matrix)

The HMBC Logic Test:

  • Anchor: Locate the Ester Carbonyl signal (~164 ppm).

  • Trace: Look for correlations in the proton dimension.[1][2]

  • Validation:

    • PASS: If both aromatic protons show a correlation spot to the Ester Carbonyl, the structure is symmetric-like (3,5-substitution).

    • FAIL: If only one aromatic proton correlates to the Ester Carbonyl, you likely have the 2-bromo isomer (steric hindrance or migration).

Part 4: Visualization

Diagram 1: The Validation Workflow

A logical decision tree for researchers to validate the scaffold.

ValidationWorkflow Start Crude Derivative (Methyl 3-bromo-4-methoxy-5-nitrobenzoate) H1_NMR Run 1D 1H NMR Start->H1_NMR Check_Split Are Ar-H signals clear doublets (J ~2Hz)? H1_NMR->Check_Split Ambiguous Ambiguous/Singlets (Common in tetrasubstituted) Check_Split->Ambiguous No Clear Clear Meta Coupling (Rare but possible) Check_Split->Clear Yes Run_HMBC Run 2D HMBC (Focus: Ester C=O) Ambiguous->Run_HMBC Clear->Run_HMBC Verify anyway Analyze Count Correlations to Ester C=O (~164 ppm) Run_HMBC->Analyze Result_2 2 Correlations (H2 & H6) CONFIRMED TARGET Analyze->Result_2 Both Ar-H Result_1 1 Correlation WRONG ISOMER (2-Br) Analyze->Result_1 Only 1 Ar-H

Caption: Decision tree for structural validation, prioritizing HMBC when 1D coupling is ambiguous.

Diagram 2: HMBC Connectivity Map

Visualizing the specific long-range correlations that prove the structure.

HMBC_Map C_Ester C=O (Anchor) H2 H-2 (Aromatic) H2->C_Ester 3J (Strong) C_Core Benzene Core H2->C_Core H6 H-6 (Aromatic) H6->C_Ester 3J (Strong) H6->C_Core Br Br-3 NO2 NO2-5 OMe OMe-4 Note Symmetry Proof: Both H2 and H6 'see' the Ester Carbonyl. In 2-Br isomer, H3 is too far (4 bonds).

Caption: HMBC connectivity showing the critical 3-bond correlations from aromatic protons to the ester carbonyl.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl 4-hydroxy-3-nitrobenzoate - IR and Reference Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Royal Society of Chemistry. (2011). Synthesis and characterization of polysubstituted benzoates. ChemSpider Synthetic Pages. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for coupling constant analysis in aromatic systems).[2][3][4][5]

Sources

A Senior Application Scientist's Comparative Guide to the Quality Control of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of complex pharmaceutical agents and fine chemicals. Its molecular structure, featuring an ester, a halogen, a hydroxyl group, and a nitro group, presents a unique analytical challenge. The presence of these reactive moieties means that impurities—arising from the synthetic route or subsequent degradation—can be numerous and structurally similar to the parent molecule. Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a fundamental requirement to ensure product quality, safety, and batch-to-batch consistency.

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive quality control (QC) of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. We move beyond simple procedural lists to explore the causality behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the roles of chromatographic, spectroscopic, and thermal techniques, providing detailed protocols and comparative data to empower laboratories to build a self-validating and scientifically sound QC workflow.

The Analytical Imperative: Understanding Potential Impurities

A robust QC strategy begins with understanding what you are looking for. The quality of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is defined not only by its purity but also by the absence of process-related impurities and degradation products.[1] Based on common synthetic pathways (e.g., electrophilic aromatic substitution on methyl 4-hydroxybenzoate), potential impurities may include:

  • Starting Materials: Unreacted methyl 4-hydroxybenzoate.

  • Isomeric Impurities: Positional isomers formed during bromination or nitration steps.

  • Related-Substance Impurities: By-products from incomplete or over-reactions (e.g., di-nitrated or di-brominated species).

  • Degradants: 3-bromo-4-hydroxy-5-nitrobenzoic acid, formed via hydrolysis of the methyl ester group.

Each of these impurities poses a different risk to the final product's safety and efficacy, necessitating analytical methods with high specificity and sensitivity.

Chromatographic Techniques: The Workhorse of Purity and Impurity Profiling

Chromatographic methods are indispensable for separating the target analyte from its structurally similar impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the premier technique for the purity assessment of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. Its high resolution, quantitative accuracy, and applicability to non-volatile compounds make it the industry standard.[2][3]

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The non-polar nature of the C18 chains provides effective retention for the moderately polar aromatic analyte.

  • Mobile Phase: A mixture of an aqueous acid and an organic solvent (like acetonitrile or methanol) is typical. The acid (e.g., 0.1% formic or phosphoric acid) is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring that the analyte is in a single, neutral form. This results in sharper, more symmetrical peaks and a more reproducible retention time.

  • Detection: The conjugated aromatic system and the nitro group act as strong chromophores, making UV-Vis detection highly effective. A photodiode array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.

This protocol is a robust starting point, based on established methods for similar aromatic compounds.[2][4]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, linear gradient to 20% A / 80% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (monitor 220-400 nm with PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability (Trustworthiness): Before sample analysis, inject the standard solution five times. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates: ≥ 2000.

Gas Chromatography (GC)

GC is a powerful alternative, especially for identifying volatile or semi-volatile impurities that may not be detected by HPLC. However, the target molecule's polarity and thermal stability must be considered.

Causality Behind Method Design:

  • Derivatization: The presence of the acidic phenolic hydroxyl group can lead to peak tailing and poor chromatographic performance. Derivatization, such as silylation (e.g., with BSTFA), can be employed to convert the -OH group to a less polar, more thermally stable silyl ether, significantly improving peak shape and sensitivity.

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it an excellent choice for trace-level impurity analysis.[5] A Flame Ionization Detector (FID) offers more universal response but with lower sensitivity. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography quantifies "how much," spectroscopy confirms "what it is." A combination of these techniques is essential for unequivocal identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for absolute structural elucidation.[6] It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for confirmation of the substitution pattern on the aromatic ring and the integrity of the methyl ester group. It is the definitive technique for distinguishing between isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and cost-effective technique for confirming the presence of key functional groups.[7] The spectrum of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate should exhibit characteristic absorption bands for the phenolic O-H stretch, the ester C=O stretch, the aromatic C=C stretches, and the asymmetric and symmetric N-O stretches of the nitro group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides the molecular weight of the main component as well as any separated impurities, aiding in their identification.[8]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques provide critical information about the material's stability, purity, and solid-state properties.

  • Differential Scanning Calorimetry (DSC): DSC is primarily used to determine the melting point and enthalpy of fusion.[9][10] A sharp melting peak with a narrow range is a strong indicator of high purity. The presence of impurities typically causes a depression and broadening of the melting peak.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose. For Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, TGA can help establish safe handling and storage temperatures.

Comparative Analysis of Key Techniques

The selection of an analytical technique is a balance of scientific need, throughput, and available resources. The table below provides a comparative summary.

ParameterHPLC-UV/PDAGC-FID/ECDNMR SpectroscopyIR SpectroscopyThermal Analysis (DSC/TGA)
Primary Use Quantification, Purity Assessment, Impurity ProfilingImpurity Profiling (Volatiles), QuantificationAbsolute Structural Elucidation, Isomer DifferentiationFunctional Group IdentificationMelting Point (Purity), Thermal Stability
Specificity Good to ExcellentGood (Excellent with MS)ExcellentModerateLow to Moderate
Sensitivity High (ng range)Very High (pg-ng range with ECD)Low (mg range)Moderate (µg-mg range)Moderate (mg range)
Quantitative Accuracy ExcellentVery Good (with internal standard)Good (with internal standard)PoorNot for quantification of components
Sample Prep Simple dissolution and filtrationMay require derivatizationSimple dissolutionMinimal (e.g., KBr pellet)Minimal (weighing)
Throughput HighMedium to HighLowVery HighMedium
Cost (Instrument) ModerateLow to ModerateHighLowLow to Moderate

A Holistic Quality Control Workflow

No single technique is sufficient for the complete quality control of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate. A comprehensive and self-validating workflow integrates multiple techniques, each providing a critical piece of information.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity, Impurity & Assay cluster_3 Physical Properties cluster_4 Final Disposition raw_material Raw Material Batch visual_check Visual Inspection (Appearance, Color) raw_material->visual_check ir_spec IR Spectroscopy (Functional Groups) visual_check->ir_spec hplc_assay HPLC Assay (% Purity) visual_check->hplc_assay thermal Thermal Analysis (Melting Point, Stability) visual_check->thermal nmr_ms NMR & Mass Spec (Definitive Structure) ir_spec->nmr_ms qc_review QC Data Review ir_spec->qc_review nmr_ms->qc_review hplc_impurity HPLC Impurity Profile (Related Substances) hplc_assay->hplc_impurity hplc_assay->qc_review gc_impurity GC Analysis (Volatile Impurities) hplc_impurity->gc_impurity hplc_impurity->qc_review gc_impurity->qc_review thermal->qc_review release Batch Release qc_review->release Specs Met reject Batch Reject qc_review->reject OOS* label_oos *OOS = Out of Specification

Caption: Integrated workflow for the quality control of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Conclusion

The quality control of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate demands a scientifically rigorous and multi-technique approach. While RP-HPLC stands out as the primary tool for purity and impurity quantification, it must be complemented by spectroscopic methods like NMR and MS for unambiguous structural confirmation. Thermal analysis provides essential data on physical properties and stability. By understanding the strengths and limitations of each technique and integrating them into a logical workflow as outlined, researchers and drug development professionals can ensure the consistent quality of this vital chemical intermediate, thereby safeguarding the integrity of the final product.

References

  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available from: [Link]

  • United States Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • PubChem. Methyl 3-hydroxy-4-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available from: [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Available from: [Link]

  • USP-NF. NF Monographs: Alkyl (C12-15) Benzoate. Available from: [Link]

  • United States Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • PubChem. Methyl 4-amino-3-bromo-5-nitrobenzoate. Available from: [Link]

  • PubMed Central (PMC). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available from: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]

  • PubMed Central (PMC). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Available from: [Link]

  • ResearchGate. Aromatic Nitro and Amino Compounds. Available from: [Link]

  • Pharmaffiliates. Benzoic acid, 3-bromo-4-hydroxy-5-methyl-,methyl Ester. Available from: [Link]

  • European Pharmacopoeia. Sodium Benzoate Monograph. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Japanese Pharmacopoeia. Official Monographs. Available from: [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.875 -- Aromatic nitro compound. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Publication. Available from: [Link]

  • ResearchGate. A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Available from: [Link]

  • USP-NF. USP Monographs: Benzyl Benzoate. Available from: [Link]

  • ResearchGate. Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

Sources

Comparative Guide: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate against its primary coupling alternatives.

Executive Summary: The "Push-Pull" Scaffold

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (hereafter MBHNB ) is a specialized polysubstituted arene building block.[1][2] It is strategically valuable because it offers three distinct vectors for diversification:

  • C3-Bromide: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

  • C4-Phenol: A nucleophilic site for etherification or a directing group.[1]

  • C5-Nitro: A latent amine precursor or an electronic modulator.[1]

Its utility, however, is defined by a unique electronic conflict. The C5-Nitro group (electron-withdrawing) activates the ring, while the C4-Hydroxyl group (electron-donating) deactivates it.[1][2] Understanding this "Push-Pull" dynamic is critical when choosing between MBHNB and its alternatives.[1][2]

Comparative Analysis: MBHNB vs. Coupling Alternatives

The following analysis evaluates MBHNB against three common alternative coupling partners used to access similar chemical space.

Comparison 1: MBHNB vs. The Non-Nitro Analog
  • Alternative: Methyl 3-bromo-4-hydroxybenzoate[3]

  • Context: Standard Suzuki-Miyaura Coupling (Aryl-Aryl bond formation).[1][2]

FeatureMBHNB (Nitro-Substituted) Non-Nitro Analog Technical Verdict
Electronic Activation High Inductive Activation (-I). The meta-nitro group pulls electron density, lowering the barrier for oxidative addition at the C-Br bond.[1]Low. The electron-rich phenol (+M effect) deactivates the C-Br bond, making oxidative addition sluggish.[1][2]MBHNB is Superior for difficult couplings where the catalyst struggles with electron-rich rings.[1][2]
Acidity (pKa) High Acidity (pKa ~7). The ortho-nitro group stabilizes the phenoxide anion.[1][2]Moderate Acidity (pKa ~8.5). Requires stronger bases to fully deprotonate if alkylation is desired.[2]MBHNB requires care with base selection; it consumes base rapidly, potentially stalling the catalytic cycle if base is limiting.[2]
Solubility Moderate. Nitro group adds polarity but can improve solubility in polar aprotic solvents (DMF/DMSO).[2]Good. generally soluble in standard organic solvents.[2]Neutral.

Expert Insight: While the Nitro group in MBHNB activates the ring via induction, the ortho-phenol is the dominant deactivator.[2] In the Non-Nitro analog, the deactivation is unchecked.[2] In MBHNB, the Nitro group partially compensates for the Phenol's donation, making MBHNB a more reactive electrophile for Palladium(0) than the non-nitro version, provided the phenol is not ionized to a strongly donating phenoxide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
Comparison 2: MBHNB vs. The Protected Analog
  • Alternative: Methyl 3-bromo-4-methoxy-5-nitrobenzoate (O-Methylated)

  • Context: Preventing catalyst poisoning and side reactions.

FeatureMBHNB (Free Phenol) Protected Analog (O-Me) Technical Verdict
Catalyst Compatibility Risk of Poisoning. Free phenols can coordinate to Pd species or form insoluble phenoxide salts, sequestering the catalyst.[1][2]Excellent. The methyl ether is inert, preventing Pd coordination and solubility issues.[2]Protected Analog is Superior for low-catalyst-loading workflows (ppm levels of Pd).[1][2]
Step Count Efficient (1-Step). Direct coupling.[1][2]Inefficient (3-Steps). Requires Protection ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Coupling

Deprotection.[1]
MBHNB is Superior for rapid library synthesis where step-economy is prioritized over yield perfection.[1]
Base Consumption High. Requires extra equivalents of base (sacrificial) to neutralize the phenol.[2]Standard. Stoichiometric base is sufficient.MBHNB requires protocol adjustment (See Section 4).
Comparison 3: MBHNB vs. The Iodo Analog
  • Alternative: Methyl 3-iodo-4-hydroxy-5-nitrobenzoate

  • Context: Reactivity rates vs. Cost.

FeatureMBHNB (Bromo) Iodo Analog Technical Verdict
Reactivity Rate Moderate. C-Br bond is strong; requires phosphine ligands (e.g., ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, SPhos).[1]
Fast. C-I bond is weak; oxidative addition is rapid even with ligand-free Pd.[1]Iodo is Superior only for extremely sterically hindered boronic acids.
Atom Economy Better. Br (79.9 amu) vs I (126.9 amu).[2]Worse. Generates more halogen waste mass.[2]MBHNB is the Sustainable Choice.
Stability High. Stable on shelf.[2]Lower. C-I bonds can be light-sensitive and prone to iodine exchange.[1]MBHNB is Preferred for scale-up.[1]

Decision Matrix: Selecting the Right Partner

The following diagram illustrates the logical flow for selecting between MBHNB and its alternatives based on reaction constraints.

DecisionMatrix Figure 1: Decision tree for selecting the optimal coupling partner based on steric demand and scale. Start Select Coupling Partner CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics CheckStep Is Step-Economy Critical? CheckSterics->CheckStep No UseIodo Use Iodo-Analog (Methyl 3-iodo-4-hydroxy-5-nitrobenzoate) CheckSterics->UseIodo Yes (High Sterics) CheckScale Is the Reaction Scale >100g? CheckStep->CheckScale No (High Yield Priority) UseMBHNB Use MBHNB (Methyl 3-bromo-4-hydroxy-5-nitrobenzoate) CheckStep->UseMBHNB Yes (Rapid Synthesis) CheckScale->UseMBHNB No (Standard Scale) UseProtected Use Protected Analog (Methyl 3-bromo-4-methoxy-5-nitrobenzoate) CheckScale->UseProtected Yes (Avoid Phenol Issues)

Optimized Experimental Protocol

Objective: Perform a Suzuki-Miyaura coupling using MBHNB while mitigating the "Phenoxide Deactivation" effect.

Protocol: Pd-Catalyzed Arylation of MBHNB

Mechanistic Rationale: Because the phenol (pKa ~7) will be deprotonated by the carbonate base, the ring becomes electron-rich (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 donor).[1] To counteract this, we use SPhos , an electron-rich Buchwald ligand that facilitates oxidative addition into electron-rich/deactivated aryl chlorides and bromides.[1]

Materials:

  • Substrate: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate (1.0 equiv)[2][4]

  • Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (2 mol%)[1]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[1][2]

  • Base: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3.0 equiv) — Note: 3 equiv is mandatory to neutralize the phenol (1 eq) and drive the coupling (2 eq).
    
  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine MBHNB (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
    , SPhos, and finely ground 
    
    
    
    .
  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen is detrimental to the electron-rich SPhos ligand).[1][2]

  • Solvate: Add degassed solvent (Toluene/Water) via syringe.[2]

  • Heat: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS.[2] The starting material (MBHNB) will show a distinct mass (Br isotope pattern).[2] The product will lack the Br pattern.[2]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the phenol and ensure it extracts into the organic layer).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[5]
    

Mechanistic Visualization

The following diagram details the competing electronic effects during the Oxidative Addition step, which is the rate-determining step (RDS) for this substrate.

Mechanism Figure 2: Electronic 'Push-Pull' mechanism affecting the catalyst insertion rate. Substrate MBHNB Substrate (Electron Conflict) NitroEffect C5-Nitro Group (-I Effect) Substrate->NitroEffect PhenolEffect C4-Phenoxide (O-) (+M Effect) Substrate->PhenolEffect OxAdd Oxidative Addition (Pd0 -> PdII) NitroEffect->OxAdd Accelerates (Pulls e- density) PhenolEffect->OxAdd Decelerates (Pushes e- density) Result Net Reactivity: Moderate (Requires SPhos) OxAdd->Result

[1][2]

References

  • Suzuki-Miyaura Coupling of Nitroarenes: Yadav, M. R., et al.[2][6] "The Suzuki-Miyaura Coupling of Nitroarenes."[1][2] Journal of the American Chemical Society, 2017, 139(28), 9423–9426. Link[2]

    • Context: Establishes the stability of the Nitro group under Pd-coupling conditions and its electronic influence.
  • Buchwald Ligand Effects: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.[2] Link[2]

    • Context: Supports the use of SPhos for deactivated/hindered aryl bromides.[2]

  • Electronic Effects in Cross-Coupling: Fleckenstein, C. A., & Plenio, H. "Steric and Electronic Effects in the Suzuki-Miyaura Coupling."[2] Chemistry - A European Journal, 2008, 14(14), 4267–4279.[2] Link[2]

    • Context: Provides the theoretical basis for the "Push-Pull" analysis of substituted aryl bromides.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a detailed protocol for the proper disposal of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, a substituted aromatic compound that, due to its combination of a brominated and a nitroaromatic structure, requires careful handling and disposal. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Understanding the hazard profile of a chemical is the first step in its safe management. While a specific Safety Data Sheet (SDS) for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate may not be readily available, its structural components—a brominated aromatic ring and a nitro group—suggest a classification as a hazardous substance. Structurally similar compounds, such as halogenated nitroaromatics, are generally toxic and harmful to the environment.[1]

Based on data from related compounds, we can infer the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Environmental Hazard: Nitroaromatic compounds are known pollutants and can have long-lasting harmful effects on aquatic life.[5]

Table 1: Inferred Hazard Profile of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Hazard ClassificationInferred GHS Hazard StatementsPrimary Concerns
Health Hazards H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute toxicity, irritation to skin, eyes, and respiratory system.
Environmental Hazards H411: Toxic to aquatic life with long lasting effectsLong-term environmental damage if released into waterways.
Physical Hazards Not anticipated to be explosive, but some nitro compounds can be.Handle with care, away from heat and shock.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling Methyl 3-bromo-4-hydroxy-5-nitrobenzoate for disposal, it is imperative to wear appropriate personal protective equipment (PPE). The causality here is direct: preventing exposure through inhalation, dermal contact, and eye contact is paramount.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Use a designated, chemically compatible, and properly sealed hazardous waste container.[6][7] The original container of the chemical is often a good choice.[7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("Methyl 3-bromo-4-hydroxy-5-nitrobenzoate"), and the associated hazards (e.g., "Toxic," "Irritant").[7]

  • Segregation: This compound should be segregated as a halogenated organic waste . Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[7] The rationale for this segregation is to facilitate the specific disposal route required for halogenated compounds and to prevent potentially violent reactions.

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][8] This process effectively destroys the toxic organic components and scrubs harmful byproducts.[1]

Step 1: Waste Collection

  • Carefully transfer the solid Methyl 3-bromo-4-hydroxy-5-nitrobenzoate waste into the designated and pre-labeled halogenated organic waste container.

  • If the compound is in a solution, ensure the solvent is also a halogenated organic. If not, the waste must be classified as a mixed hazardous waste, and your institution's Environmental Health and Safety (EHS) department must be consulted.

Step 2: Container Sealing and Storage

  • Securely close the waste container.[6][7]

  • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[9]

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[9]

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

What NOT to Do:

  • DO NOT pour Methyl 3-bromo-4-hydroxy-5-nitrobenzoate down the drain. This can lead to the contamination of waterways and potential damage to the plumbing system.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT mix with other waste streams unless explicitly instructed to do so by your EHS department.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • For a small spill within a fume hood, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid raising dust.

  • Collect the absorbent material and the spilled chemical using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

DisposalWorkflow A Start: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Waste Generated B Characterize as Halogenated Nitroaromatic Hazardous Waste A->B J Spill or Exposure? A->J C Wear Appropriate PPE: - Gloves - Goggles - Lab Coat B->C D Select & Label a Compatible Halogenated Organic Waste Container C->D E Transfer Waste to Container in a Fume Hood D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal: High-Temperature Incineration H->I J->C No K Follow Emergency Procedures J->K Yes

Caption: Disposal workflow for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Conclusion

The responsible disposal of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is not merely a regulatory hurdle but a fundamental aspect of good laboratory practice and environmental stewardship. By understanding the potential hazards, adhering to strict protocols for handling and segregation, and partnering with your institution's EHS department, you contribute to a safer and more sustainable research environment. Always prioritize safety and when in doubt, seek guidance from qualified safety professionals.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-nitrobenzoate. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
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  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

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Hazard Assessment: Understanding the Reactivity of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that working with novel or specialized reagents is the lifeblood of discovery. However, the excitement of research must always be grounded in an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, ensuring that you and your team are protected while you focus on achieving your scientific goals. Our approach is not just to list procedures, but to explain the reasoning behind them, empowering you to make informed safety decisions in your laboratory.

While a specific, comprehensive toxicological profile for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate may not be readily available, we can infer its potential hazards by analyzing its structure—a substituted nitroaromatic compound. This class of chemicals warrants careful handling. Based on data from structurally similar compounds, we must assume this reagent poses the following risks:

  • Skin Irritation: Aromatic compounds containing bromine and nitro groups can be irritating to the skin upon contact.[1][2][3][4]

  • Serious Eye Irritation: As with many powdered chemical reagents, dust particles can cause significant irritation or damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[2][3][4]

  • Toxicity: Swallowing the chemical may be harmful.[3][4]

Given these potential hazards, a robust Personal Protective Equipment (PPE) plan is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following recommendations provide a baseline for handling Methyl 3-bromo-4-hydroxy-5-nitrobenzoate in a laboratory setting.

Primary Engineering Controls: Fume Hood

All work involving the handling of powdered Methyl 3-bromo-4-hydroxy-5-nitrobenzoate or its solutions should be conducted within a properly functioning chemical fume hood.[5][6] This is the most critical step in minimizing inhalation exposure.[6]

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting them from dust and potential splashes.[5][7]

  • Face Shield: When handling larger quantities (as defined by your institution's safety protocols) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][9][10]

Hand Protection

The choice of gloves is critical for preventing skin contact. Nitrile gloves are generally recommended for handling a wide range of organic chemicals and offer good resistance to punctures.[8][11]

  • Glove Selection: Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times, although data for this specific compound may be limited. In such cases, selecting a glove with broad resistance to aromatic and nitro compounds is a prudent choice.

  • Double Gloving: For enhanced protection, especially when weighing or transferring the solid, wearing two pairs of nitrile gloves is recommended.[12] This practice can significantly reduce the risk of exposure if the outer glove is compromised.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or punctures before each use.[13] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Contaminated gloves should be disposed of as hazardous waste.[13]

Glove MaterialSuitability for Substituted Aromatic CompoundsKey Considerations
Nitrile Good to Excellent Offers excellent protection against a wide range of chemicals, including many solvents, oils, and acids.[8][11] Good puncture resistance.
Neoprene Good Provides good resistance to a broad range of chemicals, including acids, bases, and some organic solvents.
Latex Fair to Poor Generally not recommended for handling many organic solvents as they can degrade the material.[11] Can also cause allergic reactions.

This table provides general guidance. Always verify compatibility with the specific chemical and your handling conditions.

Body Protection
  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[5][7][12]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory at all times.[5][7]

Respiratory Protection

Work should be conducted in a fume hood to minimize the need for respiratory protection. However, if dust is generated outside of a contained system, or in the event of a spill, respiratory protection will be necessary.[14] A NIOSH-approved N95 or higher-rated respirator for particulates is recommended in these situations.[13]

Operational Plan for Safe Handling

A systematic approach to handling Methyl 3-bromo-4-hydroxy-5-nitrobenzoate will minimize the risk of exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE.

  • Weighing: Conduct all weighing of the powdered chemical inside the fume hood or in a ventilated balance enclosure to contain any dust. Use a spatula for transfers and handle the container with care to avoid generating airborne particles.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Reactions and Procedures: Keep all reaction vessels and containers clearly labeled and within the fume hood.

  • Post-Handling: After use, ensure the primary container is tightly sealed and stored in a cool, dark, and dry place away from incompatible materials like oxidizing agents.[1] Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_post Post-Handling prep_ppe Don all required PPE prep_fume_hood Verify fume hood function prep_ppe->prep_fume_hood weigh Weigh powder prep_fume_hood->weigh dissolve Prepare solution weigh->dissolve react Perform experiment dissolve->react store Seal and store container react->store decontaminate Decontaminate workspace store->decontaminate dispose Dispose of waste decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate.

Spill and Disposal Plan

Spill Response

In the event of a small spill within the fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[2]

  • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Place all contaminated cleaning materials in the hazardous waste container.

For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.

Waste Disposal

All waste containing Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, including excess reagent, contaminated materials, and rinse solutions, must be disposed of as hazardous chemical waste.[2][15]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety office.

  • Follow all local and institutional regulations for hazardous waste disposal.[14]

By adhering to these guidelines, you can confidently and safely incorporate Methyl 3-bromo-4-hydroxy-5-nitrobenzoate into your research workflows, building a foundation of safety that protects you, your colleagues, and the integrity of your work.

References

  • Princeton University Environmental Health & Safety. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]

  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Covestro. Guidance for the Selection of Protective Clothing for TDI Users. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. [Link]

  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Global Industrial. Gloves Chemical Resistance Chart. [Link]

  • University of California, Berkeley, Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. [Link]

  • University of California, San Diego, Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • Chemistry For Everyone. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.